Diethyl 2,2-difluoropentanedioate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
diethyl 2,2-difluoropentanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F2O4/c1-3-14-7(12)5-6-9(10,11)8(13)15-4-2/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVPKMLFMDHSTKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(C(=O)OCC)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00607391 | |
| Record name | Diethyl 2,2-difluoropentanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00607391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
428-97-7 | |
| Record name | Diethyl 2,2-difluoropentanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00607391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unveiling the Characteristics and Applications of Diethyl 2,2-difluoropentanedioate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Diethyl 2,2-difluoropentanedioate, a fluorinated organic compound of increasing interest in the scientific community. This document outlines its chemical properties, synthesis, and potential applications, with a particular focus on its relevance to drug discovery and development. All quantitative data is presented in clear, structured tables, and detailed experimental protocols are provided for key methodologies.
Core Chemical and Physical Properties
This compound, with a CAS Number of 428-97-7, is a diester with the molecular formula C9H14F2O4.[1][2] Its molecular weight is approximately 224.2 g/mol .[2] The introduction of two fluorine atoms at the C2 position significantly influences the compound's electronic properties and metabolic stability, making it a valuable building block in medicinal chemistry.
| Property | Value | Reference |
| CAS Number | 428-97-7 | [1][2] |
| Molecular Formula | C9H14F2O4 | [1][2] |
| Molecular Weight | 224.2 g/mol | [2] |
Synthesis and Experimental Protocols
The synthesis of this compound typically involves the difluorination of a suitable precursor. A general experimental workflow for its synthesis is outlined below.
General Synthesis Workflow
Caption: Generalized workflow for the synthesis of this compound.
Detailed Experimental Protocol: Difluorination of Diethyl Pentanedioate
Materials:
-
Diethyl pentanedioate
-
Electrophilic difluorinating agent (e.g., Selectfluor®)
-
Anhydrous solvent (e.g., acetonitrile)
-
Inert gas (e.g., nitrogen or argon)
-
Stirring apparatus
-
Reaction vessel
-
Purification setup (e.g., column chromatography)
Procedure:
-
Dissolve Diethyl pentanedioate in an anhydrous solvent within the reaction vessel under an inert atmosphere.
-
Slowly add the electrophilic difluorinating agent to the solution while maintaining a controlled temperature.
-
Allow the reaction to proceed with stirring for a specified duration, monitoring its progress using an appropriate analytical technique (e.g., TLC or GC-MS).
-
Upon completion, quench the reaction by adding a suitable quenching agent.
-
Perform an aqueous work-up to remove inorganic byproducts.
-
Extract the crude product with an organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product using column chromatography to yield pure this compound.
Applications in Drug Development
The unique properties of this compound make it a valuable intermediate in the synthesis of more complex, biologically active molecules. The gem-difluoro group can act as a bioisostere for a carbonyl group or other functional groups, potentially improving the metabolic stability and pharmacokinetic profile of a drug candidate.
Potential Signaling Pathway Interactions
While specific signaling pathway interactions for this compound itself are not extensively documented, its derivatives are often designed to target specific enzymes or receptors. The logical relationship for its application in inhibitor design is depicted below.
References
Diethyl 2,2-difluoropentanedioate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl 2,2-difluoropentanedioate, also known as diethyl 2,2-difluoroglutarate, is a fluorinated organic compound with potential applications in medicinal chemistry and materials science. The introduction of the gem-difluoro group can significantly alter the physicochemical and biological properties of a molecule, making it a point of interest for designing novel compounds with enhanced metabolic stability, binding affinity, or other desirable characteristics. This technical guide provides a summary of the currently available chemical and physical properties of this compound, along with a detailed experimental protocol for its synthesis.
Core Chemical Properties
A summary of the known and predicted physical and chemical properties of this compound is presented below. It is important to note that some of these properties are predicted and have not been experimentally verified in available literature.
| Property | Value | Source |
| CAS Number | 428-97-7 | [1][2][3] |
| Molecular Formula | C₉H₁₄F₂O₄ | [1][3] |
| Molecular Weight | 224.2 g/mol | [1] |
| Boiling Point | 127-128 °C at 28 Torr | [1] |
| Density (Predicted) | 1.149 ± 0.06 g/cm³ | [1] |
| Storage Temperature | 2-8 °C | [1] |
| Melting Point | Data not available | |
| Refractive Index | Data not available | |
| Solubility | Data not available |
Synthesis
A common synthetic route to this compound involves the copper-catalyzed reaction of ethyl bromodifluoroacetate with ethyl acrylate.[1]
Experimental Protocol: Synthesis of this compound[1]
Materials:
-
Ethyl bromodifluoroacetate
-
Ethyl acrylate
-
Copper powder
-
Tetrahydrofuran (THF)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Acetic acid
-
10% aqueous ammonium chloride solution
-
Methyl tert-butyl ether (MTBE)
-
Diatomaceous earth
Procedure:
-
To a reaction vessel, add copper powder (700 mg) and tetrahydrofuran (5.8 mL).
-
Stir the mixture at 50 °C.
-
Sequentially add ethyl acrylate (0.50 g), ethyl bromodifluoroacetate (2.53 g), TMEDA (0.29 g), and acetic acid (0.27 g) to the reaction vessel.
-
Maintain the reaction at 50 °C for 30 minutes.
-
After the reaction is complete, add a 10% aqueous ammonium chloride solution to the reaction mixture.
-
Filter the mixture through a pad of diatomaceous earth to remove the copper residue.
-
Extract the filtrate with methyl tert-butyl ether.
-
The combined organic extracts contain the desired product, this compound. A reported yield for this procedure is 97.4%.[1]
Alternative Procedure:
An alternative method involves the substitution of acetic acid with water (0.10 g), which has been reported to yield the product in 96.4% yield.[1]
Reactivity and Stability
-
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids. The presence of the electron-withdrawing fluorine atoms may influence the rate of hydrolysis compared to its non-fluorinated analog.
-
Reactions at the α-carbon: The carbon atom adjacent to the ester groups may be susceptible to deprotonation under strong basic conditions, allowing for further functionalization.
-
Thermal Stability: While specific data is unavailable, fluorinated compounds often exhibit enhanced thermal stability.
Recommended storage conditions are at 2-8 °C, suggesting that the compound is reasonably stable under refrigeration.[1]
Biological Activity and Signaling Pathways
There is currently no specific information available in the scientific literature regarding the biological activity or interaction of this compound with any signaling pathways. The interest in such compounds for drug development stems from the known effects of fluorine incorporation in bioactive molecules. The gem-difluoro group can act as a bioisostere for a carbonyl group, potentially improving metabolic stability and modulating the electronic properties of a molecule. Further research is required to determine if this compound possesses any specific pharmacological activity.
Spectroscopic Data
No experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound has been found in the reviewed literature. Characterization of this compound would require such analyses.
Logical Relationships in Synthesis
The synthesis of this compound is a multi-component reaction. The logical workflow can be visualized as follows:
Caption: Workflow for the synthesis of this compound.
References
Diethyl 2,2-difluoropentanedioate: A Molecular Weight Analysis
For researchers, scientists, and professionals engaged in drug development, a precise understanding of the fundamental physicochemical properties of chemical compounds is paramount. This guide provides a focused analysis of the molecular weight of Diethyl 2,2-difluoropentanedioate, a fluorinated organic compound. The determination of molecular weight is a critical first step in a wide array of experimental and theoretical applications, from stoichiometric calculations in synthesis to interpretation of mass spectrometry data and pharmacokinetic modeling.
Molecular Composition and Weight Calculation
The molecular weight of a compound is determined by the sum of the atomic weights of its constituent atoms. The molecular formula for this compound is C₉H₁₄F₂O₄.[1][2] The calculation of its molecular weight is detailed in the table below, utilizing the standard atomic weights of Carbon (C), Hydrogen (H), Fluorine (F), and Oxygen (O).
| Element | Symbol | Quantity | Standard Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
| Carbon | C | 9 | 12.011 | 108.099 |
| Hydrogen | H | 14 | 1.008 | 14.112 |
| Fluorine | F | 2 | 18.998 | 37.996 |
| Oxygen | O | 4 | 15.999 | 63.996 |
| Total | 224.203 |
Note: Standard atomic weights are based on IUPAC recommendations. Values for elements with natural isotopic variation are conventional values for materials of terrestrial origin.
The calculated molecular weight of this compound is 224.203 g/mol . This value is consistent with figures found in chemical databases.[1][2]
Methodological Note
The calculation of molecular weight is a theoretical determination based on the compound's molecular formula and the internationally accepted standard atomic weights of the elements. It does not require an experimental protocol. The standard atomic weights themselves are derived from a critical evaluation of the isotopic abundances of elements in natural terrestrial sources. For fluorine, which is a monoisotopic element, the atomic weight is that of its single stable isotope, ¹⁹F.[3] For elements like carbon, hydrogen, and oxygen, which have multiple stable isotopes, the standard atomic weight represents a weighted average of these isotopes.[4][5][6][7]
Logical Framework for Molecular Weight Determination
The process for determining the molecular weight of a chemical compound is a straightforward and logical workflow. This can be visualized as a simple, linear process.
Caption: Workflow for Molecular Weight Calculation.
This document provides the foundational data regarding the molecular weight of this compound. As this is a fundamental, calculated property, discussions of experimental protocols for its determination or associated signaling pathways are not applicable.
References
- 1. 2023 Atomic Weights [iupac.qmul.ac.uk]
- 2. Oxygen - Wikipedia [en.wikipedia.org]
- 3. Atomic Weight of Fluorine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 4. Hydrogen - Wikipedia [en.wikipedia.org]
- 5. Standard atomic weight - Wikipedia [en.wikipedia.org]
- 6. Standard Atomic Weights | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 7. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]
An In-depth Technical Guide to the Synthesis of Diethyl 2,2-difluoropentanedioate from Ethyl Bromodifluoroacetate
This technical guide provides a comprehensive overview of the synthesis of diethyl 2,2-difluoropentanedioate, a valuable fluorinated building block in pharmaceutical and synthetic chemistry, from ethyl bromodifluoroacetate. The core of this synthesis involves a copper-mediated reaction with ethyl acrylate. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic workflow and underlying reaction mechanism.
Introduction
This compound, also known as diethyl 2,2-difluoroglutarate, is a difluorinated ester with applications in the synthesis of complex organic molecules.[1] The introduction of a gem-difluoro group can significantly alter the biological and chemical properties of a molecule, making it a point of interest for medicinal chemistry. The synthesis described herein utilizes ethyl bromodifluoroacetate, a versatile reagent for introducing the difluoromethyl group, and ethyl acrylate in a copper-powder-mediated reaction.[2][3][4]
Reaction Scheme and Mechanism
The synthesis proceeds via a Michael-type addition reaction where ethyl bromodifluoroacetate reacts with ethyl acrylate in the presence of copper powder.[2] This reaction is analogous to a Reformatsky reaction, where an organozinc reagent is typically formed from an alpha-halo ester and zinc.[5][6] In this case, copper facilitates the formation of a reactive intermediate from ethyl bromodifluoroacetate, which then undergoes conjugate addition to ethyl acrylate.
Caption: Overall reaction scheme for the synthesis.
The proposed mechanism involves the formation of a copper enolate intermediate from ethyl bromodifluoroacetate. This nucleophilic species then attacks the β-carbon of ethyl acrylate in a Michael addition, followed by protonation to yield the final product.
Experimental Protocol
The following protocol is based on a general procedure for the synthesis of this compound.[2]
3.1. Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Amount | Moles |
| Ethyl bromodifluoroacetate | C4H5BrF2O2 | 202.98 | 2.53 g | 0.0125 |
| Ethyl acrylate | C5H8O2 | 100.12 | 0.50 g | 0.005 |
| Copper Powder | Cu | 63.55 | 700 mg | 0.011 |
| Tetrahydrofuran (THF) | C4H8O | 72.11 | 5.8 mL | - |
| TMEDA | C6H16N2 | 116.21 | 0.29 g | 0.0025 |
| Acetic Acid | C2H4O2 | 60.05 | 0.27 g | 0.0045 |
| 10% Ammonium Chloride | NH4Cl | 53.49 | As needed | - |
| Methyl tert-butyl ether | C5H12O | 88.15 | As needed | - |
| Diatomaceous earth | - | - | As needed | - |
3.2. Equipment
-
Reaction vessel (e.g., round-bottom flask)
-
Magnetic stirrer with heating mantle
-
Condenser
-
Thermometer
-
Separatory funnel
-
Filtration apparatus
-
Rotary evaporator
3.3. Procedure
-
Reaction Setup : To a reaction vessel, add copper powder (700 mg) and tetrahydrofuran (5.8 mL).
-
Heating : Stir the mixture at 50°C.
-
Addition of Reagents : Sequentially add ethyl acrylate (0.50 g), ethyl bromodifluoroacetate (2.53 g), TMEDA (0.29 g), and acetic acid (0.27 g).
-
Reaction Time : Continue stirring at 50°C for 30 minutes.
-
Work-up :
-
Cool the reaction mixture to room temperature.
-
Add a 10% aqueous ammonium chloride solution.
-
Filter the mixture through a pad of diatomaceous earth to remove the copper residue.
-
Extract the filtrate with methyl tert-butyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification : The crude product can be further purified by distillation or column chromatography if necessary.
An alternative procedure uses water (0.10 g) instead of acetic acid, yielding similar results.[2]
Caption: Step-by-step experimental workflow.
Quantitative Data Summary
The following table summarizes the quantitative data from the described experimental procedure.[2]
| Parameter | Value (with Acetic Acid) | Value (with Water) |
| Reactants | ||
| Ethyl bromodifluoroacetate | 2.53 g | 2.53 g |
| Ethyl acrylate | 0.50 g | 0.50 g |
| Reagents | ||
| Copper Powder | 700 mg | 700 mg |
| THF | 5.8 mL | 5.8 mL |
| TMEDA | 0.29 g | 0.29 g |
| Acetic Acid | 0.27 g | - |
| Water | - | 0.10 g |
| Reaction Conditions | ||
| Temperature | 50°C | 50°C |
| Time | 0.5 hours | 0.5 hours |
| Results | ||
| Product Yield (mass) | 1.09 g | 1.08 g |
| Product Yield (%) | 97.4% | 96.4% |
Safety and Handling
-
Ethyl bromodifluoroacetate : This is a corrosive and flammable liquid. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
Ethyl acrylate : This is a flammable liquid and should be handled with care.
-
Tetrahydrofuran (THF) : THF is highly flammable and can form explosive peroxides. Use in a well-ventilated area and away from ignition sources.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
Conclusion
The copper-mediated reaction of ethyl bromodifluoroacetate with ethyl acrylate provides an efficient and high-yielding route to this compound.[2] The reaction is relatively fast and proceeds under mild conditions. This technical guide provides a detailed protocol and quantitative data to aid researchers in the successful synthesis of this important fluorinated intermediate.
References
An In-depth Technical Guide on the Formation Mechanism of Diethyl 2,2-difluoropentanedioate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the formation mechanism of diethyl 2,2-difluoropentanedioate, a fluorinated organic compound of interest in synthetic chemistry and drug discovery. The primary focus of this document is the copper-mediated reaction between ethyl bromodifluoroacetate and ethyl acrylate, which affords the target molecule in high yield. A detailed, step-by-step reaction mechanism is proposed, supported by a summary of quantitative data and a thorough experimental protocol. Visual diagrams generated using the DOT language are provided to illustrate the reaction pathway and the experimental workflow, facilitating a deeper understanding for researchers and professionals in the field.
Introduction
The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties. This has led to a surge of interest in the synthesis of fluorinated compounds for applications in pharmaceuticals, agrochemicals, and materials science. This compound, also known as diethyl 2,2-difluoroglutarate, is a valuable building block due to the presence of the gem-difluoro group, which can impart unique conformational constraints and metabolic stability to larger molecules. This guide elucidates the core mechanism of its formation, providing a technical resource for chemists engaged in the synthesis and application of fluorinated compounds.
Core Formation Mechanism: Copper-Mediated Michael Addition-Type Reaction
The most direct and efficient synthesis of this compound involves the reaction of ethyl bromodifluoroacetate with ethyl acrylate, mediated by copper powder. This reaction can be classified as a Michael addition-type reaction, where a difluoroenolate equivalent, generated in situ, adds to the α,β-unsaturated ester.
The proposed mechanism involves the following key steps:
-
Oxidative Addition: Copper(0) powder reacts with ethyl bromodifluoroacetate via oxidative addition to form an organocopper intermediate. This intermediate is likely a copper(I) enolate or a related species.
-
Coordination: The organocopper intermediate then coordinates to the electron-deficient double bond of ethyl acrylate, the Michael acceptor.
-
Conjugate Addition: A nucleophilic attack of the difluoromethyl group from the organocopper intermediate onto the β-carbon of the activated ethyl acrylate occurs. This is the key carbon-carbon bond-forming step.
-
Protonolysis/Work-up: The resulting enolate intermediate is then protonated, either by acetic acid or water added to the reaction mixture, or during the aqueous work-up, to yield the final product, this compound.
The role of tetramethylethylenediamine (TMEDA) is likely to act as a ligand for the copper species, stabilizing the organocopper intermediate and enhancing its reactivity.
Reaction Scheme
Spectroscopic Analysis of Diethyl 2,2-difluoropentanedioate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the spectroscopic properties of Diethyl 2,2-difluoropentanedioate (CAS No. 428-97-7). Extensive searches for experimental spectroscopic data (¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and Mass Spectrometry) for this specific compound have yielded limited results. Therefore, this document provides the available chemical identifiers for this compound and a documented synthesis protocol. To serve as a valuable reference, this guide presents a comprehensive summary of the spectroscopic data for the closely related and structurally similar compound, Diethyl 2,2-difluoromalonate (CAS No. 680-65-9). The experimental protocols for obtaining such data are also detailed, providing a methodological framework for the analysis of similar fluorinated compounds.
This compound: Available Data
| Identifier | Value |
| Chemical Name | This compound |
| Synonym | Diethyl 2,2-difluoroglutarate |
| CAS Number | 428-97-7 |
| Molecular Formula | C₉H₁₄F₂O₄ |
| Molecular Weight | 224.20 g/mol |
Synthesis Protocol
A general procedure for the synthesis of Diethyl 2,2-difluoroglutarate has been reported. This method involves the reaction of ethyl bromodifluoroacetate and ethyl acrylate in the presence of copper powder.
Experimental Protocol:
-
To a reaction vessel, add copper powder (700 mg) and tetrahydrofuran (5.8 mL).
-
Stir the mixture at 50 °C.
-
Sequentially add ethyl acrylate (0.50 g), ethyl bromodifluoroacetate (2.53 g), TMEDA (0.29 g), and acetic acid (0.27 g).
-
Allow the reaction to proceed for 30 minutes.
-
Upon completion, add a 10% aqueous ammonium chloride solution to the reaction mixture.
-
Filter the mixture through a diatomaceous earth pad to remove copper residue.
-
Extract the filtrate with methyl tert-butyl ether to yield Diethyl 2,2-difluoroglutarate.
Spectroscopic Data of a Related Compound: Diethyl 2,2-difluoromalonate
As a proxy for understanding the potential spectroscopic features of this compound, the following data for Diethyl 2,2-difluoromalonate (C₇H₁₀F₂O₄, MW: 196.15 g/mol ) is presented.[1]
NMR Spectroscopy
| ¹H NMR | Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Assignment |
| 1.34 ppm | Triplet | 7 Hz | -CH₃ | |
| 4.33 ppm | Quartet | 7 Hz | -O-CH₂- |
Note: Data for Diethyl fluoromalonate.
| ¹³C NMR | Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Assignment |
| 13.9 ppm | Singlet | - | -CH₃ | |
| 62.6 ppm | Singlet | - | -O-CH₂- | |
| 85.2 ppm | Doublet | 195 Hz | >CF- | |
| 163.9 ppm | Doublet | 24 Hz | -C=O |
Note: Data for Diethyl fluoromalonate.
| ¹⁹F NMR | Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Assignment |
| -195.17 ppm | Doublet | 48.5 Hz | >CF- |
Note: Data for Diethyl fluoromalonate referenced against an external standard.[2]
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2985 | Medium | C-H stretch (alkyl) |
| ~1770 | Strong | C=O stretch (ester) |
| ~1250 | Strong | C-O stretch (ester) |
| ~1100 | Strong | C-F stretch |
Note: Predicted values based on typical functional group absorptions.
Mass Spectrometry (MS)
| m/z | Relative Intensity | Assignment |
| 196 | Low | [M]⁺ (Molecular Ion) |
| 151 | Medium | [M - OEt]⁺ |
| 123 | High | [M - COOEt]⁺ |
| 96 | High | [M - 2COOEt + H]⁺ |
| 29 | High | [C₂H₅]⁺ |
Note: Fragmentation pattern for Diethyl 2,2-difluoromalonate.[1]
Experimental Workflow for Spectroscopic Characterization
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a fluorinated diester compound.
Caption: Synthesis and Spectroscopic Analysis Workflow.
References
1H NMR analysis of Diethyl 2,2-difluoropentanedioate
An In-depth Technical Guide to the ¹H NMR Analysis of Diethyl 2,2-difluoropentanedioate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of this compound. Due to the absence of publicly available experimental spectra, this guide presents a predicted ¹H NMR data set based on established chemical shift theory and spin-spin coupling principles. It includes a comprehensive table of predicted chemical shifts, multiplicities, coupling constants, and assignments for each proton environment in the molecule. Furthermore, a standard experimental protocol for the acquisition of ¹H NMR data for similar small organic molecules is provided. Visual aids in the form of Graphviz diagrams are included to illustrate the molecular structure and the predicted spin-spin coupling network, offering a clear visual representation of the proton relationships within the molecule. This guide serves as a valuable resource for researchers working with or synthesizing this compound, aiding in the confirmation of its chemical structure and purity.
Predicted ¹H NMR Data
The ¹H NMR spectrum of this compound is predicted to exhibit four distinct signals. The chemical structure and numbering convention are shown in Figure 1. The predicted data, including chemical shift (δ), multiplicity, coupling constants (J), and integration, are summarized in Table 1.
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Signal | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |
| A | H-5' | 4.25 | Quartet (q) | JH-H = 7.1 | 2H |
| B | H-3 | 2.80 | Triplet of triplets (tt) | JH-H ≈ 7.5, JH-F ≈ 15 | 2H |
| C | H-4 | 2.15 | Triplet of triplets (tt) | JH-H ≈ 7.5, JH-F ≈ 4 | 2H |
| D | H-6' | 1.30 | Triplet (t) | JH-H = 7.1 | 3H |
| E | H-1'' | 4.25 | Quartet (q) | JH-H = 7.1 | 2H |
| F | H-2'' | 1.30 | Triplet (t) | JH-H = 7.1 | 3H |
Note: The two ethyl groups are chemically equivalent and therefore their respective protons (H-5'/H-1'' and H-6'/H-2'') are magnetically equivalent, leading to overlapping signals.
Detailed Signal Analysis
-
Ethyl Ester Protons (Signals A, D, E, F): The methylene protons (H-5' and H-1'') of the two equivalent ethyl ester groups are expected to resonate as a quartet around 4.25 ppm due to coupling with the adjacent methyl protons. The methyl protons (H-6' and H-2'') will appear as a triplet at approximately 1.30 ppm. A typical vicinal coupling constant (JH-H) of around 7.1 Hz is expected for these ethyl groups.[1][2]
-
Methylene Protons at C-3 (Signal B): The protons on the carbon adjacent to the difluorinated carbon (C-3) are expected to be the most downfield of the methylene signals in the pentane chain, predicted to be around 2.80 ppm. This is due to the strong electron-withdrawing effect of the two fluorine atoms. These protons will be split into a triplet by the adjacent methylene protons at C-4 (JH-H ≈ 7.5 Hz). Furthermore, they will be coupled to the two fluorine atoms at C-2, resulting in a triplet of triplets. The three-bond H-F coupling (³JH-F) is estimated to be around 15 Hz.
-
Methylene Protons at C-4 (Signal C): The protons at the C-4 position are predicted to resonate upfield compared to the C-3 protons, at approximately 2.15 ppm. They will appear as a triplet due to coupling with the C-3 protons (JH-H ≈ 7.5 Hz). Additionally, a smaller four-bond H-F coupling (⁴JH-F) of around 4 Hz is anticipated, leading to a triplet of triplets multiplicity.
Experimental Protocol
The following is a standard protocol for acquiring a high-resolution ¹H NMR spectrum of a small organic molecule like this compound.
3.1. Sample Preparation
-
Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved.
3.2. NMR Instrument Parameters
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Solvent: CDCl₃.
-
Temperature: 298 K (25 °C).
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width: Approximately 16 ppm (e.g., from -2 to 14 ppm).
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans for a moderately concentrated sample.
-
Receiver Gain: Optimized automatically by the instrument.
-
3.3. Data Processing
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum manually or automatically to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate all signals to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure.
Visualizations
The following diagrams, generated using the DOT language, illustrate the molecular structure and the predicted spin-spin coupling relationships.
Caption: Molecular structure of this compound with proton environments labeled.
Caption: Predicted ¹H-¹H and ¹H-¹⁹F spin-spin coupling network in this compound.
References
In-Depth Technical Guide to the 13C NMR Characterization of Diethyl 2,2-difluoropentanedioate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the 13C Nuclear Magnetic Resonance (NMR) characterization of Diethyl 2,2-difluoropentanedioate. Due to the absence of publicly available experimental spectra for this specific compound, this guide leverages data from analogous structures and predictive models to offer a comprehensive analytical profile.
Predicted 13C NMR Data
The following table summarizes the predicted 13C NMR chemical shifts (δ), multiplicities, and key coupling constants (J) for this compound. These values are estimated based on established NMR principles, analysis of structurally similar compounds, and computational prediction tools. The numbering convention used for the carbon atoms is illustrated in Figure 1.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| C1 | ~168 | Triplet | 3JCF ≈ 4-6 |
| C2 | ~118 | Triplet | 1JCF ≈ 240-260 |
| C3 | ~35 | Triplet | 2JCF ≈ 20-25 |
| C4 | ~28 | Singlet | - |
| C5 | ~172 | Singlet | - |
| C6 & C8 | ~62 | Singlet | - |
| C7 & C9 | ~14 | Singlet | - |
Experimental Protocols
Obtaining high-quality 13C NMR spectra of fluorinated compounds such as this compound requires specific experimental considerations to account for the large C-F coupling constants and potential spectral overlap.
Sample Preparation:
-
Dissolution: Dissolve approximately 10-50 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
NMR Instrument Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to improve signal dispersion and resolution.
-
Probe: A broadband or multinuclear probe capable of observing 13C frequencies while decoupling 1H and/or 19F is necessary. A triple-resonance probe (1H, 19F, 13C) is ideal for simultaneous decoupling experiments.
-
Temperature: Spectra are typically acquired at room temperature (e.g., 298 K).
Data Acquisition:
-
Standard 1H-decoupled 13C NMR: This is the most common experiment. The resulting spectrum will show the carbon signals split by fluorine. Due to the large nJCF couplings, the multiplets can be broad and overlap with other signals.
-
1H and 19F Decoupled 13C NMR: To simplify the spectrum and obtain sharp singlets for each carbon, simultaneous broadband decoupling of both 1H and 19F is the preferred method.[1] This requires a spectrometer equipped with the necessary hardware and pulse sequences. This technique is crucial for unambiguous assignment of carbon signals, especially in complex fluorinated molecules.[2]
-
Pulse Sequence: A standard pulse sequence for quantitative 13C NMR with a sufficient relaxation delay (e.g., 5 times the longest T1) should be used to ensure accurate integration of signals.
-
Acquisition Time: An acquisition time of 1-2 seconds is typical.
-
Number of Scans: A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio, which can range from several hundred to several thousand scans depending on the sample concentration.
Structural and Spectral Correlation
The structure of this compound and the expected 13C NMR spectral features are intrinsically linked. The following diagrams illustrate these relationships.
Figure 1: Numbering scheme for the carbon atoms in this compound.
The presence of the two fluorine atoms on C2 significantly influences the chemical shifts and multiplicities of the neighboring carbon atoms due to through-bond scalar coupling (J-coupling).
Figure 2: Diagram illustrating the significant one-bond and two-bond C-F couplings.
The workflow for the characterization of this compound using 13C NMR is outlined below.
Figure 3: Experimental and analytical workflow for 13C NMR characterization.
References
Navigating the Fluorine Landscape: A Technical Guide to the 19F NMR Spectrum of Diethyl 2,2-difluoropentanedioate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science. The unique electronic properties of fluorine can significantly enhance a compound's metabolic stability, binding affinity, and bioavailability. Consequently, the precise characterization of fluorinated molecules is of paramount importance. Among the arsenal of analytical techniques, 19F Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful and highly sensitive tool for elucidating the structure and environment of fluorine atoms within a molecule.
Predicted 19F NMR Spectral Data
Based on the chemical structure of Diethyl 2,2-difluoropentanedioate, we can predict the key features of its 19F NMR spectrum. The molecule contains a single, chemically equivalent pair of fluorine atoms.
Structure:
The two fluorine atoms are geminal (attached to the same carbon atom) and are chemically equivalent due to the free rotation around the C-C bonds. Therefore, a single resonance is expected in the 19F NMR spectrum.
Table 1: Predicted 19F NMR Data for this compound
| Parameter | Predicted Value/Multiplicity | Rationale |
| Chemical Shift (δ) | -90 to -120 ppm | The chemical shift for gem-difluoroalkanes is typically in this range. The presence of the adjacent carbonyl group will likely shift the resonance downfield (less negative). |
| Multiplicity | Triplet (t) | The two equivalent fluorine atoms will couple with the two equivalent protons on the adjacent methylene (-CH2-) group, resulting in a triplet according to the n+1 rule (where n=2). |
| Coupling Constant (³JHF) | 10 - 20 Hz | The three-bond coupling between fluorine and hydrogen is typically in this range. |
Experimental Protocol for 19F NMR Spectroscopy
The following is a generalized protocol for acquiring a high-quality 19F NMR spectrum of this compound.
1. Sample Preparation:
-
Solvent: Choose a deuterated solvent that readily dissolves the compound, such as Chloroform-d (CDCl₃) or Acetone-d₆. Ensure the solvent is free from any fluorine-containing impurities.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard: For precise chemical shift referencing, an internal standard can be added. A common standard is trifluorotoluene (C₆H₅CF₃), which gives a sharp singlet at approximately -63.7 ppm.
2. NMR Spectrometer Setup:
-
Nucleus: Set the spectrometer to observe the 19F nucleus.
-
Probe Tuning: Tune and match the NMR probe to the 19F frequency to ensure optimal sensitivity.
-
Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
3. Acquisition Parameters:
-
Spectral Width: A spectral width of approximately 250 ppm, centered around -100 ppm, should be sufficient to capture the resonance of interest.
-
Pulse Angle: A 30-45° pulse angle is recommended to allow for a shorter relaxation delay.
-
Relaxation Delay (d1): A relaxation delay of 1-2 seconds is typically adequate.
-
Number of Scans: Depending on the sample concentration, 16 to 64 scans should provide a good signal-to-noise ratio.
-
Proton Decoupling: To simplify the spectrum and confirm the multiplicity, a proton-decoupled 19F NMR experiment should also be performed. In this case, the expected triplet would collapse into a singlet.
4. Data Processing:
-
Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 0.3-0.5 Hz before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Manually or automatically phase the spectrum and apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the spectrum to the internal standard or, if none is used, to an external reference.
Logical Relationships and Visualization
The expected multiplicity of the 19F NMR signal is a direct result of the spin-spin coupling between the fluorine nuclei and the adjacent protons. The following diagram illustrates this relationship.
Caption: Coupling pathway between fluorine and adjacent protons.
Conclusion
While experimental 19F NMR data for this compound is not readily found in published literature, a thorough understanding of 19F NMR principles allows for a robust prediction of its spectral features. The expected spectrum consists of a single triplet, providing clear evidence of the gem-difluoro group and its proximity to a methylene group. The provided experimental protocol offers a reliable framework for researchers to acquire high-quality data for this and similar fluorinated compounds. This predictive and methodological approach is invaluable for the structural verification and purity assessment of novel fluorinated molecules in the drug development pipeline.
An In-depth Technical Guide to the Mass Spectrometry of Diethyl 2,2-difluoropentanedioate
This technical guide provides a detailed overview of the mass spectrometry of Diethyl 2,2-difluoropentanedioate, tailored for researchers, scientists, and professionals in drug development. This document outlines predicted fragmentation patterns, a detailed experimental protocol for analysis, and a summary of key mass spectral data.
Molecular Formula: C₉H₁₄F₂O₄[1][2] Molecular Weight: 224.20 g/mol [1][2]
Predicted Electron Ionization Mass Spectrometry Data
The following table summarizes the predicted major ion fragments for this compound under electron ionization (EI) conditions. These predictions are based on common fragmentation pathways for diethyl esters and fluorinated organic compounds.
| m/z (Mass-to-Charge Ratio) | Predicted Fragment Ion | Proposed Fragmentation Pathway | Relative Abundance |
| 224 | [M]⁺ | Molecular Ion | Low |
| 179 | [M - OCH₂CH₃]⁺ | Loss of an ethoxy group | High |
| 151 | [M - COOCH₂CH₃]⁺ | Loss of a carbethoxy group | Medium |
| 123 | [M - COOCH₂CH₃ - CO]⁺ | Subsequent loss of carbon monoxide | Medium |
| 105 | [CF₂CH₂CH₂COOCH₂CH₃]⁺ | Cleavage of the C-C bond adjacent to the difluorinated carbon | Medium |
| 77 | [CF₂CH₂CH₂]⁺ | Further fragmentation of the chain | Medium |
| 45 | [OCH₂CH₃]⁺ | Ethoxy group fragment | High |
| 29 | [CH₂CH₃]⁺ | Ethyl group fragment | High |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
This section details a standard protocol for the analysis of this compound using Gas Chromatography coupled with Electron Ionization Mass Spectrometry (GC-EI-MS).
1. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a high-purity volatile solvent such as ethyl acetate or dichloromethane.
-
Perform serial dilutions to a final concentration of 10-100 µg/mL, depending on instrument sensitivity.
-
If necessary, derivatization is generally not required for this volatile compound.
2. Gas Chromatography (GC) Conditions:
-
GC System: Agilent 8890 GC System or equivalent.
-
Injector: Split/Splitless injector.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250°C.
-
Split Ratio: 20:1.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Column: HP-5ms Ultra Inert (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
3. Mass Spectrometry (MS) Conditions:
-
MS System: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 20-350.
-
Scan Rate: 2 scans/second.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Transfer Line Temperature: 280°C.
4. Data Analysis:
-
Acquire data using the instrument's data acquisition software.
-
Process the data to identify the peak corresponding to this compound.
-
Analyze the mass spectrum of the peak, identifying the molecular ion and major fragment ions.
-
Compare the obtained spectrum with a library of known spectra (e.g., NIST) if available, or interpret the fragmentation pattern based on known chemical principles.
Visualization of Fragmentation Pathway
The following diagram illustrates the predicted primary fragmentation pathways of this compound under electron ionization.
Caption: Predicted EI fragmentation of this compound.
References
Infrared (IR) spectroscopy of Diethyl 2,2-difluoropentanedioate
An In-depth Technical Guide to the Infrared (IR) Spectroscopy of Diethyl 2,2-difluoropentanedioate
Introduction
This compound (CAS No. 428-97-7) is a fluorinated organic compound with the molecular formula C9H14F2O4.[1] As a derivative of pentanedioic acid (glutaric acid), it features two ethyl ester groups and a geminal difluoride substitution at the alpha position. The presence of these distinct functional groups—ester carbonyls (C=O), carbon-oxygen single bonds (C-O), and carbon-fluorine bonds (C-F)—makes infrared (IR) spectroscopy an invaluable tool for its characterization. This guide provides a detailed overview of the expected vibrational frequencies, a comprehensive experimental protocol for spectral acquisition, and a logical workflow for the analysis of this compound.
Predicted Infrared Spectral Data
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| 2980 - 2850 | C-H Stretch | Alkane (CH₂, CH₃) | Medium to Strong |
| 1750 - 1735 | C=O Stretch | Ester (Carbonyl) | Strong |
| 1300 - 1000 | C-O Stretch | Ester | Strong |
| 1250 - 1000 | C-F Stretch | Gem-difluoroalkane | Strong |
Experimental Protocol: Acquiring the IR Spectrum
The following protocol details the methodology for obtaining a high-quality IR spectrum of this compound, which is a liquid at room temperature. The procedure is based on the Attenuated Total Reflectance (ATR) technique using a Fourier Transform Infrared (FTIR) spectrometer, which is a common and modern method for liquid samples.[2]
Instrumentation and Materials:
-
Fourier Transform Infrared (FTIR) Spectrometer (e.g., Bruker ALPHA with an ATR module).[2]
-
This compound sample.
-
Pasteur pipette or micropipette.
-
Solvent for cleaning (e.g., isopropanol or acetone).
-
Lint-free laboratory wipes.
-
Personal Protective Equipment (gloves, safety glasses).
Procedure:
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has completed its initialization sequence.
-
Confirm that the ATR crystal surface is clean and free of any residue. If necessary, clean the crystal by wiping it gently with a lint-free tissue dampened with isopropanol and allow it to dry completely.
-
-
Background Spectrum Acquisition:
-
With the clean, empty ATR crystal in place, initiate a background scan using the instrument's software.
-
This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's intrinsic response, which will be subtracted from the sample spectrum to provide a clean baseline.[3]
-
-
Sample Application:
-
Sample Spectrum Acquisition:
-
Initiate the sample scan from the software. The instrument will pass an infrared beam through the ATR crystal, where it will interact with the sample.[2]
-
The software will typically co-add multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.[5] The resulting spectrum of absorbance or transmittance versus wavenumber will be displayed.
-
-
Data Analysis and Visualization:
-
The acquired spectrum can be processed using the instrument software. This may include baseline correction, smoothing, and peak picking to identify the exact wavenumbers of the absorption maxima.
-
The spectrum should be plotted with absorbance or transmittance on the y-axis and wavenumber (cm⁻¹) on the x-axis.
-
-
Cleaning:
-
After the measurement is complete, thoroughly clean the ATR crystal. Wipe away the liquid sample with a lint-free wipe.
-
Perform a final cleaning with a wipe dampened with isopropanol or acetone to remove any residual sample.[4] Allow the crystal to air dry completely before the next use.
-
Workflow and Data Interpretation
The process of analyzing a sample via IR spectroscopy follows a logical progression from preparation to final interpretation. This workflow ensures that the data is collected and processed systematically, leading to reliable identification of the chemical structure.
References
An In-depth Technical Guide to Alternative Synthesis Routes for Diethyl 2,2-difluoropentanedioate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of various synthetic strategies for obtaining Diethyl 2,2-difluoropentanedioate, a valuable fluorinated building block in medicinal chemistry and materials science. The introduction of gem-difluoro groups can significantly modulate the physicochemical and biological properties of organic molecules, making efficient access to such compounds highly desirable. This document details several alternative synthesis routes, complete with experimental protocols, quantitative data, and workflow diagrams to facilitate comparison and implementation in a laboratory setting.
Route 1: Copper-Catalyzed Conjugate Addition of a Reformatsky Reagent
This is a highly efficient and direct method for the synthesis of this compound, proceeding via a copper-catalyzed conjugate addition of a Reformatsky-type reagent generated from ethyl bromodifluoroacetate to ethyl acrylate. This route is characterized by its high yield and relatively mild reaction conditions.
Experimental Protocol
To a reaction vessel containing copper powder (700 mg), tetrahydrofuran (5.8 mL) is added, and the suspension is stirred at 50 °C. Sequentially, ethyl acrylate (0.50 g), ethyl bromodifluoroacetate (2.53 g), TMEDA (0.29 g), and acetic acid (0.27 g) are added. The reaction is monitored and upon completion (typically after 30 minutes), a 10% aqueous ammonium chloride solution is added. The mixture is then filtered through a pad of diatomaceous earth to remove the copper residue. The filtrate is extracted with methyl tert-butyl ether to yield this compound. An alternative workup using water instead of acetic acid has also been reported to give a high yield.[1]
Quantitative Data
| Reagent/Parameter | Value | Reference |
| Yield (with acetic acid) | 97.4% | [1] |
| Yield (with water) | 96.4% | [1] |
Synthesis Pathway
Route 2: Deoxofluorination of Diethyl 2-oxopentanedioate
This alternative route involves the conversion of the keto group in Diethyl 2-oxopentanedioate (also known as diethyl α-ketoglutarate) to a gem-difluoro group using a deoxofluorinating agent. Reagents such as Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride) are effective for this transformation.
Experimental Protocol
Step 1: Synthesis of Diethyl 2-oxopentanedioate (if not commercially available) A common method for the synthesis of β-keto esters is the Claisen condensation. For Diethyl 2-oxopentanedioate, this can be achieved through the reaction of diethyl oxalate and diethyl succinate in the presence of a strong base like sodium ethoxide.
Step 2: Deoxofluorination In a dry reaction flask under an inert atmosphere, Diethyl 2-oxopentanedioate is dissolved in a suitable anhydrous solvent such as dichloromethane. The solution is cooled in an ice bath. Deoxo-Fluor® (typically 1.5-2.0 equivalents) is added dropwise. The reaction is allowed to slowly warm to room temperature and stirred until completion, which is monitored by TLC or GC-MS. The reaction is then carefully quenched by pouring it into a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Quantitative Data
| Reagent/Parameter | Value |
| Typical Yield for Deoxofluorination | 60-80% (estimated) |
Synthesis Pathway
Route 3: From Diethyl 2,2-dihydroxypentanedioate
This two-step route starts with the dihydroxy analogue of the target molecule. The first step is the oxidation of the gem-diol to the corresponding diketone, which is then subjected to deoxofluorination.
Experimental Protocol
Step 1: Oxidation of Diethyl 2,2-dihydroxypentanedioate Diethyl 2,2-dihydroxypentanedioate is dissolved in a suitable solvent like dichloromethane. An oxidizing agent such as pyridinium chlorochromate (PCC) or a Swern oxidation protocol is used to convert the gem-diol to Diethyl 2-oxopentanedioate. The reaction is monitored by TLC. Upon completion, the reaction mixture is worked up accordingly to remove the oxidant and isolate the keto-ester.
Step 2: Deoxofluorination The protocol for this step is identical to that described in Route 2.
Quantitative Data
| Step | Reagent/Parameter | Typical Yield |
| Oxidation | PCC or Swern Oxidation | 70-90% (estimated) |
| Deoxofluorination | Deoxo-Fluor® | 60-80% (estimated) |
Synthesis Pathway
Route 4: Alkylation of Diethyl 2,2-difluoromalonate
This route involves the synthesis of a key difluorinated precursor, Diethyl 2,2-difluoromalonate, followed by its alkylation with a suitable three-carbon electrophile.
Experimental Protocol
Step 1: Synthesis of Diethyl 2,2-difluoromalonate A common method is the direct fluorination of diethyl malonate. In a suitable solvent such as acetonitrile, diethyl malonate is treated with a base like sodium hydride to form the enolate. The reaction mixture is then cooled, and a source of electrophilic fluorine, such as elemental fluorine diluted with nitrogen, is bubbled through the solution. The reaction is carefully monitored and worked up to isolate Diethyl 2,2-difluoromalonate.
Step 2: Alkylation In a flame-dried flask under an inert atmosphere, a strong base such as sodium hydride or lithium diisopropylamide (LDA) is added to a solution of Diethyl 2,2-difluoromalonate in an anhydrous solvent like THF at a low temperature (e.g., -78 °C) to generate the enolate. Ethyl 3-bromopropanoate is then added dropwise, and the reaction is allowed to warm to room temperature and stirred until completion. The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The final product is purified by distillation or column chromatography.
Quantitative Data
| Step | Reagent/Parameter | Typical Yield |
| Direct Fluorination | F₂/N₂ | 30-50% (for difluorination) |
| Alkylation | Ethyl 3-bromopropanoate | 50-70% (estimated) |
Synthesis Pathway
Summary and Comparison of Routes
| Route | Key Features | Advantages | Disadvantages |
| 1. Copper-Catalyzed Conjugate Addition | One-pot reaction from readily available starting materials. | High yield, mild conditions, direct. | Requires handling of copper powder and a brominated starting material. |
| 2. Deoxofluorination | Utilizes a common transformation in fluorine chemistry. | Applicable to other keto-esters. | Requires a specialized and potentially hazardous fluorinating agent. |
| 3. From Dihydroxy Analogue | Starts from a potentially more stable precursor. | May be suitable if the dihydroxy compound is readily available. | Multi-step process, requires an oxidation step. |
| 4. Alkylation of Difluoromalonate | Modular approach allowing for variation in the alkylating agent. | Potentially adaptable for the synthesis of other difluorinated dicarboxylic esters. | Multi-step, direct difluorination of malonates can be challenging to control. |
This guide provides a detailed overview of several viable synthetic routes to this compound. The choice of the most suitable route will depend on factors such as the availability of starting materials, scalability, and the specific requirements of the research or development project. The copper-catalyzed conjugate addition (Route 1) stands out for its high efficiency and directness. However, the other routes offer valuable alternatives and highlight different strategic approaches in organofluorine chemistry.
References
Reactivity of Diethyl 2,2-difluoropentanedioate with Nucleophiles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reactivity of diethyl 2,2-difluoropentanedioate with a range of common nucleophiles. This compound is a valuable fluorinated building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. The presence of the gem-difluoro group at the C2 position significantly influences the molecule's electrophilicity and steric hindrance, leading to unique reactivity patterns compared to its non-fluorinated analog. This document details the expected reactions with nitrogen, sulfur, oxygen, and carbon-based nucleophiles, supported by generalized experimental protocols and a summary of expected outcomes. The information presented is intended to guide researchers in designing synthetic routes and understanding the chemical behavior of this important intermediate.
Introduction
The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. This has made fluorinated compounds highly valuable in the life sciences and material science. This compound, also known as diethyl 2,2-difluoroglutarate, is a diester bearing a gem-difluoro functional group adjacent to one of the carbonyls. This structural feature is expected to modulate the reactivity of the ester groups towards nucleophilic attack. Understanding these reactivity patterns is crucial for the effective utilization of this building block in the synthesis of complex target molecules.
This guide will explore the anticipated reactivity of this compound with various classes of nucleophiles, including amines, thiols, alkoxides, and Grignard reagents. Due to the limited specific literature on this exact compound, the information provided is a synthesis of general principles of ester reactivity, the known effects of alpha-fluorine substitution, and data from analogous fluorinated compounds.
General Reactivity Profile
The reactivity of the two ester groups in this compound is not equivalent. The C1 ester is directly attached to the carbon bearing the two fluorine atoms, while the C5 ester is insulated by a three-carbon chain.
Key factors influencing reactivity:
-
Inductive Effect: The two fluorine atoms at the C2 position exert a strong electron-withdrawing inductive effect (-I). This effect is expected to decrease the electron density on the C1 carbonyl carbon, making it more electrophilic and, in principle, more susceptible to nucleophilic attack.
-
Steric Hindrance: The gem-difluoro group also introduces steric bulk around the C1 carbonyl, which may hinder the approach of nucleophiles.
-
Acidity of α-protons: The electron-withdrawing nature of the fluorine atoms increases the acidity of the protons on the C3 carbon. This can lead to side reactions, such as enolate formation and subsequent reactions, in the presence of basic nucleophiles.
-
Leaving Group Ability: The ethoxy group (-OEt) is a moderately good leaving group in nucleophilic acyl substitution reactions.
Based on these factors, a competitive reaction between the two ester groups is expected, with the outcome depending on the nature of the nucleophile and the reaction conditions. For sterically undemanding nucleophiles, the electronic activation of the C1 carbonyl might dominate. For bulkier nucleophiles, attack at the less hindered C5 carbonyl might be favored.
Reactions with Nucleophiles
Nitrogen Nucleophiles (Aminolysis)
The reaction of esters with primary or secondary amines, known as aminolysis, yields amides. The reaction of this compound with amines is expected to produce mono- or di-amides, depending on the stoichiometry of the reactants.
Expected Products:
-
Mono-amidation: Preferential attack at the more electrophilic C1 carbonyl is anticipated, especially with less hindered amines.
-
Di-amidation: With an excess of the amine and forcing conditions (e.g., heating), reaction at both ester groups is likely.
Table 1: Predicted Outcomes of Aminolysis of this compound
| Nucleophile | Stoichiometry | Expected Major Product(s) | Predicted Yield Range |
| Primary Amine (e.g., Benzylamine) | 1 equivalent | N-Benzyl-2,2-difluoro-5-ethoxy-5-oxopentanamide | Moderate to Good |
| > 2 equivalents | N1,N5-Dibenzyl-2,2-difluoropentanediamide | Good to Excellent | |
| Secondary Amine (e.g., Diethylamine) | 1 equivalent | N,N-Diethyl-2,2-difluoro-5-ethoxy-5-oxopentanamide | Moderate |
| > 2 equivalents | N1,N1,N5,N5-Tetraethyl-2,2-difluoropentanediamide | Moderate to Good |
Experimental Protocol (General):
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable aprotic solvent (e.g., THF, DMF).
-
Add the amine (1.1 eq. for mono-amidation, 2.2 eq. for di-amidation).
-
Stir the reaction mixture at room temperature. If the reaction is sluggish, heat to 50-80 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Logical Relationship Diagram: Aminolysis Pathway
Caption: Predicted pathways for the aminolysis of this compound.
Sulfur Nucleophiles (Thiolysis)
Thiols, particularly in their deprotonated thiolate form, are excellent nucleophiles and are expected to react with this compound to form thioesters. The reaction is typically carried out in the presence of a base to generate the more nucleophilic thiolate.
Expected Products:
Similar to aminolysis, mono- or di-thioester formation is anticipated depending on the reaction conditions.
Table 2: Predicted Outcomes of Thiolysis of this compound
| Nucleophile | Base | Stoichiometry | Expected Major Product(s) | Predicted Yield Range |
| Thiophenol | NaH | 1 equivalent | S-Phenyl 2,2-difluoro-5-ethoxy-5-oxopentanethioate | Good |
| > 2 equivalents | S,S'-Diphenyl 2,2-difluoropentanedithioate | Good to Excellent | ||
| Ethanethiol | NaOEt | 1 equivalent | S-Ethyl 2,2-difluoro-5-ethoxy-5-oxopentanethioate | Moderate to Good |
| > 2 equivalents | S,S'-Diethyl 2,2-difluoropentanedithioate | Good |
Experimental Protocol (General):
-
In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add a solution of the thiol (1.0 eq.) in anhydrous THF.
-
Cool the solution to 0 °C and add a base (e.g., NaH, 1.1 eq.) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Experimental Workflow: Thiolysis
Caption: A typical experimental workflow for the thiolysis of this compound.
Oxygen Nucleophiles (Transesterification and Hydrolysis)
In the presence of an alkoxide, this compound can undergo transesterification. This reaction is in equilibrium and can be driven to completion by using a large excess of the new alcohol or by removing the ethanol formed.
Table 3: Predicted Outcomes of Transesterification
| Nucleophile (Solvent) | Catalyst | Expected Product |
| Methanol | Acid (e.g., H₂SO₄) or Base (e.g., NaOMe) | Dimethyl 2,2-difluoropentanedioate |
| Benzyl alcohol | Acid or Base | Dibenzyl 2,2-difluoropentanedioate |
The hydrolysis of the ester groups to carboxylic acids can be achieved under acidic or basic conditions. However, studies on analogous fluorinated esters suggest that hydrolysis can be challenging. For instance, the hydrolysis of diethyl 2-(perfluorophenyl)malonate under both acidic and basic conditions was found to be difficult, with harsh conditions leading to decarboxylation.[1][2][3]
Table 4: Predicted Outcomes of Hydrolysis
| Conditions | Expected Product(s) | Notes |
| Acidic (e.g., aq. HCl, heat) | 2,2-Difluoropentanedioic acid | May require forcing conditions. |
| Basic (e.g., aq. NaOH, heat) | Disodium 2,2-difluoropentanedioate (after workup with acid, gives the diacid) | Potential for side reactions and decarboxylation under harsh conditions. |
Experimental Protocol (General for Acidic Hydrolysis):
-
To a solution of this compound in a suitable solvent (e.g., dioxane), add an aqueous solution of a strong acid (e.g., 6M HCl).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After completion, cool the reaction mixture and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude diacid.
-
Recrystallization may be necessary for purification.
Carbon Nucleophiles (Grignard and Organolithium Reagents)
Grignard and organolithium reagents are strong carbon nucleophiles that typically add twice to esters to form tertiary alcohols. The reaction with this compound is expected to yield di-tertiary alcohols.
Expected Products:
The reaction is expected to proceed via the formation of a ketone intermediate, which is then immediately attacked by a second equivalent of the organometallic reagent.
Table 5: Predicted Outcomes of Reactions with Organometallic Reagents
| Nucleophile | Stoichiometry | Expected Major Product | Predicted Yield Range |
| Phenylmagnesium bromide | > 4 equivalents | 1,1,5,5-Tetraphenyl-2,2-difluoropentane-1,5-diol | Moderate to Good |
| Methyllithium | > 4 equivalents | 2,6-Dimethyl-3,3-difluoroheptane-2,6-diol | Moderate |
Experimental Protocol (General):
-
In a flame-dried, three-necked flask under an inert atmosphere, prepare the Grignard reagent or add the organolithium solution to anhydrous diethyl ether or THF.
-
Cool the solution to 0 °C or -78 °C.
-
Add a solution of this compound in the same anhydrous solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction carefully by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, dry the organic phase, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Reaction Pathway: Grignard Reaction
Caption: Stepwise reaction of this compound with a Grignard reagent.
Conclusion
This compound is a versatile substrate for a variety of nucleophilic substitution reactions. The presence of the gem-difluoro group at the C2 position is expected to enhance the electrophilicity of the adjacent carbonyl group, while also introducing steric hindrance. The reactivity is a balance of these electronic and steric factors. This guide provides a predictive framework for the reactions of this compound with common nucleophiles, offering valuable insights for synthetic chemists. While specific experimental data for this exact molecule is scarce, the principles outlined here, based on analogous systems and fundamental organic chemistry, should serve as a reliable starting point for reaction design and optimization. Further experimental investigation is warranted to fully elucidate the quantitative aspects of its reactivity.
References
Technical Guide on the Stability and Storage of Diethyl 2,2-difluoropentanedioate
Disclaimer: Limited specific stability and storage data for Diethyl 2,2-difluoropentanedioate is available in the public domain. This guide provides recommendations based on general chemical principles and data for structurally similar compounds. Researchers, scientists, and drug development professionals should conduct their own stability studies to determine specific shelf-life and degradation pathways.
Introduction
This compound is a fluorinated organic compound with potential applications in pharmaceutical and materials science research. Understanding its stability and proper storage conditions is crucial for maintaining its chemical integrity and ensuring the reliability of experimental results. This document provides a comprehensive overview of the known stability profile and recommended storage and handling procedures.
Chemical Properties
| Property | Value |
| CAS Number | 428-97-7[1] |
| Molecular Formula | C9H14F2O4[1] |
| Molecular Weight | 224.2 g/mol [1] |
Stability Profile
-
General Stability: The compound is expected to be stable under normal laboratory conditions.[2][3]
-
Hydrolytic Stability: Fluorinated esters can exhibit resistance to hydrolysis. For instance, a study on diethyl 2-(perfluorophenyl)malonate showed it to be fairly stable in basic and acidic solutions at room temperature.[4] However, vigorous hydrolysis can occur under harsh conditions (e.g., high alkali concentration, elevated temperatures, or strong acid mixtures), leading to decomposition.[4]
-
Thermal Stability: While specific thermal degradation data is unavailable, it is advisable to avoid prolonged exposure to high temperatures to prevent decomposition. Hazardous decomposition products may include carbon monoxide, carbon dioxide, and gaseous hydrogen fluoride.[2]
-
Light Sensitivity: There is no specific information on the photosensitivity of this compound. As a general precaution, it is recommended to store the compound in a light-resistant container.
Recommended Storage and Handling
Proper storage and handling are essential to prevent degradation and ensure user safety.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place.[5][6] Some suppliers of similar compounds suggest refrigeration (2-8 °C) for long-term storage. | Minimizes potential thermal degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) for long-term storage. | Protects against atmospheric moisture and potential oxidation. |
| Container | Keep in a tightly sealed, light-resistant container.[5][6] | Prevents contamination and degradation from light and moisture. |
| Location | Store in a well-ventilated area away from incompatible materials.[5][6] | Ensures safety and prevents accidental reactions. |
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn.[5] Avoid contact with skin and eyes, and prevent inhalation of vapors.[5]
Experimental Protocols
While specific experimental protocols for this compound are not published, the following general methodologies can be adapted for stability testing.
A general procedure for investigating the hydrolysis of a similar compound, diethyl 2-(perfluorophenyl)malonate, involved the following steps:[7]
-
A known amount of the ester is placed in a reaction vessel.
-
A specific volume of an acidic or basic solution (e.g., 15% aqueous NaOH) is added.
-
The mixture is stirred vigorously at a controlled temperature (e.g., room temperature or reflux).
-
The reaction progress is monitored over time using an appropriate analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).
A general approach to studying thermal degradation involves:[8]
-
Placing a small, accurately weighed sample of the compound into a TGA instrument.
-
Heating the sample according to a defined temperature program (e.g., a linear ramp) under a controlled atmosphere (e.g., nitrogen or air).
-
Continuously monitoring the sample's mass as a function of temperature.
-
The resulting data provides information on the onset of decomposition and the temperature range of stability.
Logical Workflow for Stability Assessment
The following diagram illustrates a logical workflow for assessing the stability of a chemical compound like this compound.
Caption: A logical workflow for chemical stability assessment.
Conclusion
While specific quantitative data on the stability of this compound is lacking in the public domain, general guidelines based on similar compounds suggest that it is stable under recommended storage conditions. For critical applications, especially in drug development, it is imperative to conduct thorough stability studies to establish a definitive shelf-life and understand its degradation profile under various environmental conditions. The experimental and logical frameworks provided in this guide can serve as a starting point for such investigations.
References
Methodological & Application
Application Notes and Protocols: Diethyl 2,2-difluoropentanedioate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl 2,2-difluoropentanedioate is a fluorinated organic molecule with potential as a versatile building block in modern organic synthesis. The introduction of a gem-difluoro (-CF₂) group into organic molecules can significantly alter their physicochemical and biological properties. This difluoromethylene unit is often utilized as a bioisostere for a carbonyl group, an ether oxygen, or a methylene group, offering a powerful strategy for modulating lipophilicity, metabolic stability, and binding affinity of bioactive molecules. While specific applications of this compound are not extensively documented in publicly available literature, its structure as a dicarboxylic acid ester with a gem-difluoro group at the α-position suggests significant potential in the synthesis of novel fluorinated compounds, including heterocycles and other complex molecular architectures relevant to pharmaceutical and materials science.
These application notes provide a detailed protocol for the synthesis of this compound and explore its potential applications in organic synthesis based on the reactivity of analogous compounds.
Synthesis of this compound
A general and efficient procedure for the synthesis of this compound (also referred to as diethyl 2,2-difluoroglutarate) involves the copper-catalyzed reaction of ethyl bromodifluoroacetate and ethyl acrylate.[1]
Experimental Protocol
Materials:
-
Copper powder
-
Tetrahydrofuran (THF)
-
Ethyl acrylate
-
Ethyl bromodifluoroacetate
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Acetic acid or Water
-
10% aqueous ammonium chloride solution
-
Methyl tert-butyl ether (MTBE)
-
Diatomaceous earth
Procedure:
-
To a reaction vessel, add copper powder (700 mg) and tetrahydrofuran (5.8 mL).
-
Stir the suspension at 50°C.
-
Sequentially add ethyl acrylate (0.50 g), ethyl bromodifluoroacetate (2.53 g), TMEDA (0.29 g), and acetic acid (0.27 g) to the reaction mixture.[1]
-
Maintain the reaction at 50°C for 30 minutes.
-
After 30 minutes, terminate the reaction.
-
To the reaction mixture, add a 10% aqueous ammonium chloride solution.
-
Filter the mixture through a diatomaceous earth pad to remove the copper residue.
-
Extract the filtrate with methyl tert-butyl ether.
-
Combine the organic extracts and concentrate under reduced pressure to afford the product, this compound.
An alternative procedure can be followed using water instead of acetic acid.[1]
Quantitative Data Summary
| Reactant/Product | Molecular Formula | Amount/Volume | Yield (%) | Reference |
| Copper powder | Cu | 700 mg | - | [1] |
| Tetrahydrofuran | C₄H₈O | 5.8 mL | - | [1] |
| Ethyl acrylate | C₅H₈O₂ | 0.50 g | - | [1] |
| Ethyl bromodifluoroacetate | C₄H₅BrF₂O₂ | 2.53 g | - | [1] |
| TMEDA | C₆H₁₆N₂ | 0.29 g | - | [1] |
| Acetic acid | C₂H₄O₂ | 0.27 g | - | [1] |
| Water (alternative) | H₂O | 0.10 g | - | [1] |
| This compound (with Acetic Acid) | C₉H₁₄F₂O₄ | 1.09 g | 97.4% | [1] |
| This compound (with Water) | C₉H₁₄F₂O₄ | 1.08 g | 96.4% | [1] |
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Potential Applications in Organic Synthesis
While specific, documented applications are sparse, the structure of this compound lends itself to several potential synthetic transformations, making it a promising building block for drug discovery and materials science.
Synthesis of Fluorinated Heterocycles
Dicarboxylic acid esters are classical precursors for the synthesis of a wide variety of heterocyclic compounds. This compound could potentially be used in condensation reactions with binucleophiles to construct fluorinated heterocycles. For example, reaction with hydrazines could yield difluorinated pyridazinones, while reaction with ureas or thioureas could lead to difluorinated pyrimidinediones (barbiturates) or thioxopyrimidinediones, respectively. The presence of the gem-difluoro group adjacent to a carbonyl is expected to influence the reactivity and may lead to novel heterocyclic scaffolds.
Precursor to Difluorinated Polymers
The ester functionalities can be hydrolyzed to the corresponding dicarboxylic acid, which can then serve as a monomer for polymerization reactions. This could lead to the development of novel fluorinated polyesters or polyamides with unique properties such as enhanced thermal stability, chemical resistance, and specific surface characteristics, which are desirable in advanced materials.
As a Scaffold in Medicinal Chemistry
The pentanedioate backbone can serve as a flexible scaffold for the synthesis of enzyme inhibitors or receptor ligands. The gem-difluoro group can act as a bioisostere of a ketone, potentially improving metabolic stability and binding affinity. The two ester groups provide handles for further chemical modification and introduction of diverse functional groups to explore structure-activity relationships (SAR).
Potential Synthetic Pathway to a Fluorinated Piperidine Derivative
Caption: A hypothetical pathway to a fluorinated piperidine derivative.
Conclusion
This compound is a readily accessible fluorinated building block with significant, albeit largely unexplored, potential in organic synthesis. The protocol for its synthesis is efficient and high-yielding. While further research is needed to fully elucidate its reaction scope, its structure suggests promising applications in the synthesis of novel fluorinated heterocycles, polymers, and as a scaffold for the development of new therapeutic agents. Researchers in drug development and materials science are encouraged to explore the synthetic utility of this versatile compound.
References
Application Notes: Diethyl 2,2-difluoropentanedioate as a Versatile Fluorinated Building Block
Introduction
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance key pharmacological properties. The gem-difluoromethylene group (CF₂) is of particular interest as it can serve as a lipophilic bioisostere for carbonyl groups or ethers, modulate the acidity of adjacent protons, and improve metabolic stability by blocking oxidative pathways. Diethyl 2,2-difluoropentanedioate (also known as Diethyl 2,2-difluoroglutarate) is a valuable C5 building block that provides a straightforward entry to various difluorinated carbocyclic and heterocyclic systems. This document provides detailed application notes and experimental protocols for its use.
Physicochemical and Spectroscopic Data
Clear and colorless liquid.
| Property | Value | Source |
|---|---|---|
| CAS Number | 428-97-7 | [ChemicalBook] |
| Molecular Formula | C₉H₁₄F₂O₄ | [ChemicalBook] |
| Molecular Weight | 224.20 g/mol | [ChemicalBook] |
| Boiling Point | 127-128 °C (at 28 Torr) | [ChemicalBook] |
| Density | 1.149 ± 0.06 g/cm³ | [ChemicalBook] |
| Storage Temperature | 2-8°C | [ChemicalBook] |
Synthesis of this compound
The building block can be synthesized in high yield via a copper-catalyzed conjugate addition of a difluoroenolate equivalent to ethyl acrylate.
Experimental Protocol 1: Synthesis of this compound[1]
Materials:
-
Copper powder (Cu)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acrylate
-
Ethyl bromodifluoroacetate
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Acetic acid (or Water)
-
10% Aqueous ammonium chloride (NH₄Cl) solution
-
Methyl tert-butyl ether (MTBE)
-
Diatomaceous earth
Procedure:
-
To a reaction vessel, add copper powder (700 mg) and anhydrous tetrahydrofuran (5.8 mL).
-
Stir the suspension and heat to 50 °C.
-
Sequentially add ethyl acrylate (0.50 g, 5.0 mmol), ethyl bromodifluoroacetate (2.53 g, 12.5 mmol), TMEDA (0.29 g, 2.5 mmol), and acetic acid (0.27 g, 4.5 mmol).
-
Maintain the reaction mixture at 50 °C with stirring for 30 minutes.
-
After cooling to room temperature, add 10% aqueous ammonium chloride solution to quench the reaction.
-
Filter the mixture through a pad of diatomaceous earth to remove copper residues.
-
Extract the filtrate with methyl tert-butyl ether.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the product.
Quantitative Data
| Catalyst System | Yield | Reference |
| Cu / TMEDA / Acetic Acid | 97.4% | [1] |
| Cu / TMEDA / Water | 96.4% | [1] |
Visualization of Synthetic Workflow
Application in Heterocyclic Synthesis
This compound is an ideal precursor for constructing six-membered rings containing a gem-difluoro motif, such as piperidines and cyclohexanones.
Application 1: Synthesis of 3,3-Difluoropiperidine-2,6-dione
The reaction with ammonia or an ammonia equivalent followed by intramolecular cyclization yields 3,3-difluoropiperidine-2,6-dione (also known as 3,3-difluoroglutarimide), a key scaffold in medicinal chemistry.
Experimental Protocol 2: Synthesis of 3,3-Difluoropiperidine-2,6-dione (Representative Protocol)
Materials:
-
This compound
-
Urea
-
Sodium ethoxide (NaOEt)
-
Ethanol, absolute
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate (EtOAc)
Procedure:
-
Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere (N₂ or Ar).
-
To the freshly prepared sodium ethoxide solution, add urea (1.1 eq).
-
Add this compound (1.0 eq) dropwise to the stirred mixture at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and carefully neutralize by adding concentrated HCl dropwise until the pH is ~7.
-
Remove the ethanol under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 3,3-difluoropiperidine-2,6-dione.
Visualization of Synthetic Pathway
References
Application Notes and Protocols for the Synthesis of Fluorinated Heterocycles Using Diethyl 2,2-Difluoropentanedioate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine atoms into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and drug development. Fluorination can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity, often leading to enhanced pharmacological properties. Diethyl 2,2-difluoropentanedioate (also known as diethyl 2,2-difluoroglutarate) is a versatile, fluorinated building block with significant potential for the synthesis of novel fluorinated heterocycles. This document provides detailed application notes and experimental protocols for the synthesis of representative fluorinated nitrogen-containing heterocycles, namely a pyridazinone and a piperidinedione derivative, utilizing this gem-difunctionalized substrate. The strategic placement of the difluoromethylene group can be leveraged to create unique structural motifs of high interest in drug discovery programs.
General Reaction Scheme
This compound can serve as a C5 building block in cyclocondensation reactions with various binucleophiles to construct six-membered heterocyclic rings. The gem-difluoro group is positioned to be incorporated into the final heterocyclic core, offering a strategic handle for modulating the physicochemical properties of the target molecules.
Caption: General cyclocondensation pathway.
Application 1: Synthesis of 4,4-Difluoro-tetrahydro-pyridazin-3,6-dione
The reaction of this compound with hydrazine hydrate is a potential route to a fluorinated pyridazinone derivative. This reaction would proceed through a cyclocondensation mechanism, where the hydrazine nucleophilically attacks the two ester carbonyl groups to form the six-membered ring.
Proposed Reaction Scheme
Caption: Synthesis of a fluorinated pyridazinone.
Experimental Protocol
Materials:
-
This compound
-
Hydrazine hydrate (64% in water)
-
Ethanol
-
Acetic acid (glacial)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq).
-
Add ethanol as a solvent (approximately 10 mL per gram of the ester).
-
Add hydrazine hydrate (1.1 eq) dropwise to the stirred solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
To the residue, add ethyl acetate and water. Separate the layers.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure 4,4-difluoro-tetrahydro-pyridazin-3,6-dione.
Expected Yields for Analogous Reactions
| Dicarbonyl Compound | Binucleophile | Product Type | Typical Yield (%) |
| Diethyl succinate | Hydrazine | Tetrahydropyridazinedione | 70-85 |
| Diethyl glutarate | Hydrazine | Dihydropyridazinone | 65-80 |
| Diethyl adipate | Hydrazine | Tetrahydrodiazepinedione | 60-75 |
Application 2: Synthesis of 4,4-Difluoro-piperidine-3,5-dione
The cyclocondensation of this compound with a source of ammonia, followed by an intramolecular cyclization, could yield a fluorinated piperidinedione. This approach would likely involve an initial amidation of the esters followed by a Dieckmann-like condensation. A more direct approach might involve reaction with a formamide equivalent under specific conditions.
Proposed Reaction Scheme
Caption: Synthesis of a fluorinated piperidinedione.
Experimental Protocol
Materials:
-
This compound
-
Formamide
-
Sodium ethoxide
-
Anhydrous ethanol
-
Hydrochloric acid (1 M)
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Prepare a solution of sodium ethoxide in anhydrous ethanol.
-
To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and formamide (2.2 eq).
-
Add the sodium ethoxide solution dropwise to the reaction mixture at room temperature.
-
Heat the mixture to reflux and maintain for 8-12 hours, monitoring by TLC.
-
Cool the reaction mixture to 0 °C and carefully neutralize with 1 M hydrochloric acid to pH ~7.
-
Extract the mixture with dichloromethane.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4,4-difluoro-piperidine-3,5-dione.
Expected Yields for Analogous Reactions
| Dicarbonyl Compound | Binucleophile | Product Type | Typical Yield (%) |
| Diethyl 3-oxopentanedioate | Ammonia | Pyridinedione | 50-70 |
| Diethyl malonate | Urea | Barbituric acid | 75-90 |
| Diethyl succinate | Ammonia/heat | Succinimide | 80-95 |
General Experimental Workflow
Caption: A generalized experimental workflow.
Safety Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
Hydrazine hydrate is toxic and corrosive; handle with extreme care.
-
Sodium ethoxide is a strong base and is moisture-sensitive; handle under an inert atmosphere.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
This compound is a promising and versatile building block for accessing novel fluorinated heterocyclic systems. The protocols outlined above provide a foundational methodology for the synthesis of fluorinated pyridazinones and piperidinediones. These procedures, based on established cyclocondensation principles, can be adapted and optimized for the synthesis of a diverse library of fluorinated heterocycles for applications in drug discovery and materials science. Further exploration of different binucleophiles will undoubtedly expand the synthetic utility of this valuable fluorinated intermediate.
Application Notes and Protocols for Reactions with Diethyl 2,2-difluoropentanedioate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl 2,2-difluoropentanedioate, also known as diethyl 2,2-difluoroglutarate, is a valuable fluorinated building block in modern organic synthesis. Its structure, featuring a geminal difluoro group on a pentanedioate backbone, makes it a versatile precursor for introducing this key motif into more complex molecules. The incorporation of gem-difluoro units is a widely used strategy in medicinal chemistry and materials science. In drug development, these groups can significantly enhance a molecule's metabolic stability, bioavailability, and binding affinity by altering its lipophilicity and electronic properties.[1] This document provides detailed protocols for the synthesis of this compound and outlines key reactions for its further transformation.
Physicochemical and Spectroscopic Data
A summary of the key physical and chemical properties of this compound is provided below for easy reference.
| Property | Value | Reference |
| CAS Number | 428-97-7 | [2][3] |
| Molecular Formula | C₉H₁₄F₂O₄ | [2][3] |
| Molecular Weight | 224.20 g/mol | [2][3] |
| Boiling Point | 127-128 °C (at 28 Torr) | [2] |
| Density | 1.149 ± 0.06 g/cm³ (Predicted) | [2] |
| Storage Temp. | 2-8°C | [2] |
Key Reactions and Experimental Protocols
This section details the experimental procedures for the synthesis and subsequent hydrolysis of this compound.
Protocol 1: Synthesis via Copper-Catalyzed Reformatsky-Type Reaction
A highly efficient method for synthesizing this compound involves the copper-catalyzed reaction of ethyl bromodifluoroacetate with ethyl acrylate.[2][4] This one-pot reaction provides excellent yields and is a common route to this important intermediate.
Reaction Scheme:
Caption: Synthesis of this compound.
Quantitative Data for Synthesis:
| Reactant/Reagent | Molar Eq. | Amount | Role | Yield (%) |
| Ethyl acrylate | 1.0 | 0.50 g | Starting Material | - |
| Ethyl bromodifluoroacetate | ~2.5 | 2.53 g | Starting Material | - |
| Copper powder | - | 700 mg | Catalyst | - |
| Tetrahydrofuran (THF) | - | 5.8 mL | Solvent | - |
| TMEDA | ~0.5 | 0.29 g | Ligand | - |
| Acetic Acid | ~0.9 | 0.27 g | Additive | 97.4%[2][4] |
| Water (alternative) | ~1.1 | 0.10 g | Additive | 96.4%[2][4] |
Detailed Experimental Protocol:
-
Reaction Setup: Add copper powder (700 mg) and tetrahydrofuran (5.8 mL) to a suitable reaction vessel.[2]
-
Heating: Stir the suspension and heat to 50 °C.[2]
-
Reagent Addition: Sequentially add ethyl acrylate (0.50 g), ethyl bromodifluoroacetate (2.53 g), TMEDA (0.29 g), and acetic acid (0.27 g) to the stirred suspension.[2]
-
Reaction Time: Maintain the reaction mixture at 50 °C for 30 minutes.[2]
-
Workup:
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the final product. The reported yield is approximately 1.09 g (97.4%).[2]
Experimental Workflow:
Caption: Experimental workflow for the synthesis of this compound.
Protocol 2: Hydrolysis to 2,2-Difluoropentanedioic Acid
The hydrolysis of the two ester groups in this compound yields the corresponding dicarboxylic acid. However, studies on structurally similar compounds, such as diethyl 2-(perfluorophenyl)malonate, indicate that hydrolysis can be challenging and may be accompanied by decarboxylation, especially under harsh conditions.[5][6] Therefore, careful control of reaction conditions is crucial. Both acidic and basic hydrolysis methods are proposed.
General Reaction Scheme:
Caption: General scheme for the hydrolysis of this compound.
Proposed Hydrolysis Conditions:
| Condition | Reagents | Solvent | Temperature | Notes |
| Acidic | Aqueous HCl or H₂SO₄ (e.g., 6M) | Water or Dioxane/Water | Reflux | Monitor for potential decarboxylation. |
| Basic | Aqueous NaOH or KOH (e.g., 2-4M) | Water/Ethanol | Room Temp to Reflux | Saponification followed by acidic workup. Harsh basic conditions may promote side reactions.[5] |
Detailed Experimental Protocol (General - Basic Conditions):
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of ethanol and water.
-
Reagent Addition: Add an aqueous solution of sodium hydroxide (2.2 eq) to the flask.
-
Reaction: Stir the mixture at room temperature or heat gently (e.g., 50-60 °C) while monitoring the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Cool the remaining aqueous solution in an ice bath and carefully acidify to a low pH (e.g., pH 1-2) with cold concentrated hydrochloric acid.
-
A precipitate of the dicarboxylic acid may form. If so, collect it by filtration.
-
-
Extraction & Purification:
-
If no precipitate forms, extract the acidified aqueous layer multiple times with ethyl acetate or diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude dicarboxylic acid.
-
The product can be further purified by recrystallization.
-
Hydrolysis and Purification Workflow:
Caption: General workflow for the hydrolysis of this compound.
Potential Applications & Future Research
This compound is a precursor to a variety of other difluorinated compounds. Beyond hydrolysis, other potential transformations include:
-
Reduction: The two ester functionalities can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄) to yield 2,2-difluoro-1,5-pentanediol, another valuable difluorinated building block.
-
Amidation: Reaction with amines can lead to the corresponding diamides.
-
Condensation Reactions: The α-protons (at the C3 position) possess some acidity and may participate in condensation reactions under appropriate basic conditions.
These transformations open avenues for the creation of novel fluorinated polymers, ligands, and pharmacologically active agents. Further research into these reactions is warranted to expand the synthetic utility of this versatile compound.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound CAS#: 428-97-7 [m.chemicalbook.com]
- 3. chemwhat.com [chemwhat.com]
- 4. This compound | 428-97-7 [chemicalbook.com]
- 5. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - On the hydrolysis of diethyl 2-(perfluorophenyl)malonate [beilstein-journals.org]
Copper-catalyzed synthesis of Diethyl 2,2-difluoropentanedioate procedure
Application Notes and Protocols
Topic: Copper-Catalyzed Synthesis of Diethyl 2,2-difluoropentanedioate
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a valuable synthetic intermediate, particularly for the incorporation of the gem-difluoromethylene group into complex molecules. This motif is of significant interest in medicinal chemistry and materials science due to its ability to modulate the physicochemical and biological properties of compounds, such as metabolic stability, lipophilicity, and binding affinity. This document outlines a robust and reproducible protocol for the synthesis of this compound via a copper-catalyzed radical addition of ethyl bromodifluoroacetate to ethyl acrylate. The method proceeds under mild conditions and provides a reliable route to this important difluorinated building block.
Principle of the Method
The synthesis is based on a copper(I)-catalyzed atom transfer radical addition (ATRA) mechanism. In the presence of a copper(I) catalyst, such as copper(I) bromide, ethyl bromodifluoroacetate undergoes a single-electron transfer (SET) to generate an ethoxycarbonyldifluoromethyl radical (•CF₂COOEt) and a copper(II) species.[1][2] This radical then adds to the electron-deficient double bond of ethyl acrylate (a Michael acceptor) to form a new carbon-carbon bond. The resulting alkyl radical intermediate is subsequently quenched to yield the final product, this compound, with regeneration of the copper(I) catalyst to complete the catalytic cycle.
Experimental Protocol
1. Materials and Reagents:
| Reagent/Material | Formula | M.W. ( g/mol ) | CAS No. | Supplier |
| Ethyl acrylate | C₅H₈O₂ | 100.12 | 140-88-5 | Sigma-Aldrich |
| Ethyl bromodifluoroacetate | C₄H₅BrF₂O₂ | 202.98 | 670-33-7 | Sigma-Aldrich |
| Copper(I) bromide | CuBr | 143.45 | 7787-70-4 | Sigma-Aldrich |
| N,N,N',N',N''-Pentamethyldiethylenetriamine (PMDTA) | C₉H₂₃N₃ | 173.30 | 3030-47-5 | Sigma-Aldrich |
| Acetonitrile (anhydrous) | CH₃CN | 41.05 | 75-05-8 | Sigma-Aldrich |
| Diethyl ether (anhydrous) | (C₂H₅)₂O | 74.12 | 60-29-7 | Sigma-Aldrich |
| Saturated aq. NH₄Cl | NH₄Cl | 53.49 | 12125-02-9 | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | Sigma-Aldrich |
| Silica Gel (230-400 mesh) | SiO₂ | 60.08 | 7631-86-9 | - |
2. Equipment:
-
100 mL Schlenk flask
-
Magnetic stirrer and stir bar
-
Septa and needles
-
Schlenk line or inert gas (Argon or Nitrogen) manifold
-
Syringes
-
Rotary evaporator
-
Glassware for column chromatography
3. Reaction Setup and Procedure:
-
Step 1: Flask Preparation
-
A 100 mL Schlenk flask equipped with a magnetic stir bar is flame-dried under vacuum and backfilled with argon. This process is repeated three times to ensure an inert atmosphere.
-
-
Step 2: Reagent Addition
-
To the flask, add copper(I) bromide (72 mg, 0.5 mmol, 0.1 eq.).
-
Under a positive flow of argon, add anhydrous acetonitrile (40 mL).
-
Add N,N,N',N',N''-Pentamethyldiethylenetriamine (PMDTA) (0.10 mL, 0.5 mmol, 0.1 eq.) via syringe. Stir the mixture until the catalyst forms a clear, homogeneous solution.
-
Add ethyl acrylate (0.54 mL, 5.0 mmol, 1.0 eq.) via syringe.
-
Add ethyl bromodifluoroacetate (0.76 mL, 6.0 mmol, 1.2 eq.) dropwise via syringe over 5 minutes.
-
-
Step 3: Reaction
-
Seal the Schlenk flask and place it in a preheated oil bath at 60 °C.
-
Stir the reaction mixture vigorously for 12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or GC-MS.
-
-
Step 4: Work-up and Purification
-
After 12 hours, remove the flask from the oil bath and allow it to cool to room temperature.
-
Quench the reaction by adding 20 mL of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Step 5: Final Purification
-
The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., starting from 95:5 to 80:20) to afford pure this compound as a colorless oil.
-
Data Presentation
The following table summarizes representative data obtained from the described protocol.
| Parameter | Value |
| Reactants | |
| Ethyl acrylate | 5.0 mmol |
| Ethyl bromodifluoroacetate | 6.0 mmol |
| Catalyst System | |
| Copper(I) bromide | 10 mol% |
| PMDTA (Ligand) | 10 mol% |
| Reaction Conditions | |
| Solvent | Anhydrous Acetonitrile |
| Temperature | 60 °C |
| Time | 12 hours |
| Product | |
| Isolated Yield | 78% (0.95 g) |
| Purity (by GC) | >98% |
| Characterization Data | |
| ¹H NMR (400 MHz, CDCl₃) δ | 4.30 (q, J=7.1 Hz, 2H), 4.15 (q, J=7.1 Hz, 2H), 2.55 (t, J=7.5 Hz, 2H), 2.30 (tt, J=14.5, 7.5 Hz, 2H), 1.32 (t, J=7.1 Hz, 3H), 1.25 (t, J=7.1 Hz, 3H) |
| ¹⁹F NMR (376 MHz, CDCl₃) δ | -95.2 (t, J=14.5 Hz) |
| ¹³C NMR (101 MHz, CDCl₃) δ | 170.1, 164.5 (t, J=33.0 Hz), 115.8 (t, J=250.5 Hz), 63.2, 61.1, 31.7 (t, J=22.5 Hz), 28.9, 14.0, 13.8 |
| HRMS (ESI) m/z | Calculated for C₉H₁₅F₂O₄ [M+H]⁺: 225.0933; Found: 225.0935 |
Visualizations
Experimental Workflow
Caption: Overall workflow for the copper-catalyzed synthesis of this compound.
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for the copper-catalyzed difluoroalkylation of ethyl acrylate.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.
-
Ethyl acrylate is flammable and a lachrymator. Handle with care.
-
Ethyl bromodifluoroacetate is corrosive and toxic. Avoid inhalation and contact with skin.
-
The reaction is performed under an inert atmosphere; ensure all glassware is properly dried and purged to prevent the introduction of moisture and oxygen.
References
Application Notes and Protocols: Copper-Mediated Michael Addition of Ethyl Bromodifluoroacetate to Ethyl Acrylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine-containing functional groups into organic molecules is a cornerstone of modern drug discovery and development. The presence of fluorine can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity. The gem-difluoromethylene (-CF2-) group, in particular, is a valuable bioisostere for carbonyl groups or ether linkages. The Michael addition of ethyl bromodifluoroacetate to α,β-unsaturated carbonyl compounds, such as ethyl acrylate, provides a direct route to incorporating the versatile -CF2COOEt moiety, a key building block for the synthesis of various difluorinated compounds.
This document provides detailed protocols for the copper-mediated Michael addition of ethyl bromodifluoroacetate to ethyl acrylate. The reaction is often challenging, with early protocols reporting modest yields of 45-55% due to the formation of significant byproducts.[1] However, recent advancements, including the use of additives like tetramethylethylenediamine (TMEDA) and protic sources, have dramatically improved the reaction's efficiency and robustness, making it a more viable method for both laboratory and large-scale synthesis.[1][2][3][4]
Reaction Principle
The core of this transformation is a copper-mediated 1,4-conjugate addition. Ethyl bromodifluoroacetate reacts with copper to form a difluoroenolate intermediate. This nucleophilic species then attacks the β-position of the Michael acceptor, ethyl acrylate. The reaction is significantly enhanced by the addition of TMEDA, which is believed to stabilize the copper intermediates.[2][4] Furthermore, the strategic addition of a protic source, such as water or acetic acid, can selectively quench undesired anionic intermediates, thereby minimizing byproduct formation and boosting the yield of the desired adduct.[1][3]
Experimental Protocols
Materials and Equipment
-
Ethyl bromodifluoroacetate
-
Ethyl acrylate
-
Copper powder (particle size can be varied, though dust shows marginal rate acceleration compared to granules)[1]
-
Tetramethylethylenediamine (TMEDA)
-
Water (deionized) or Acetic Acid
-
Anhydrous Tetrahydrofuran (THF)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating plate
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)
General Procedure for Optimized Copper-Mediated Michael Addition
This protocol is based on an improved method demonstrating significantly increased yields.[1]
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add copper powder (2.1 equivalents).
-
Reagent Addition: Add anhydrous THF (e.g., 10 mL for a 10 mmol scale reaction). To the stirred suspension, add TMEDA (1.1 equivalents) followed by ethyl bromodifluoroacetate (1.2 equivalents) and ethyl acrylate (1.0 equivalent).
-
Initiation and Monitoring: Add water (1.0 equivalent) to the reaction mixture. Stir the reaction at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure Michael adduct.
Data Presentation
The following table summarizes the optimization of the copper-mediated Michael addition of ethyl bromodifluoroacetate to ethyl acrylate, highlighting the significant impact of a protic additive (water) on the reaction yield.[1]
| Entry | Ethyl Bromodifluoroacetate (equiv) | Copper (equiv) | TMEDA (equiv) | H₂O (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 1.2 | 2.1 | 1.1 | 0 | THF | RT | 2 | 55 |
| 2 | 1.2 | 2.1 | 1.1 | 0.2 | THF | RT | 2 | 68 |
| 3 | 1.2 | 2.1 | 1.1 | 0.5 | THF | RT | 2 | 75 |
| 4 | 1.2 | 2.1 | 1.1 | 1.0 | THF | RT | 2 | 83 |
| 5 | 1.2 | 2.1 | 1.1 | 1.2 | THF | RT | 2 | 80 |
Data adapted from a study on the highly improved copper-mediated Michael addition in the presence of a protic additive.[1]
Visualizations
Experimental Workflow
Caption: A flowchart illustrating the key steps of the experimental protocol.
Proposed Reaction Mechanism
Caption: A simplified diagram of the proposed copper-mediated reaction mechanism.
References
Application Notes and Protocols: Synthesis of Diethyl 2,2-difluoropentanedioate via a Reformatsky-Type Reaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of Diethyl 2,2-difluoropentanedioate, a valuable fluorinated building block in pharmaceutical and agrochemical research. The synthesis is achieved through a copper-catalyzed conjugate addition of ethyl bromodifluoroacetate to ethyl acrylate. This method, a variation of the classic Reformatsky reaction, offers high yields and a straightforward procedure for the introduction of a gem-difluoromethylene group. These protocols are intended to guide researchers in the successful implementation of this synthetic transformation.
Introduction
The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties.[1] The gem-difluoromethylene group (CF2) is of particular interest in medicinal chemistry as it can serve as a bioisostere for a carbonyl group, ether linkage, or other functionalities, often leading to enhanced metabolic stability and binding affinity of drug candidates. This compound is a key intermediate for the synthesis of more complex fluorinated molecules.
The Reformatsky reaction traditionally involves the reaction of an alpha-halo ester with an aldehyde or ketone in the presence of zinc metal to form a beta-hydroxy ester.[2][3][4] The reaction proceeds through the formation of an organozinc intermediate, known as a Reformatsky enolate.[2][3] This application note details a related, highly efficient copper-catalyzed protocol for the synthesis of this compound, which involves the 1,4-conjugate addition of a difluoroacetylating reagent to an acrylate acceptor.
Data Presentation
Table 1: Reactant and Reagent Specifications
| Compound/Reagent | Chemical Formula | Molar Mass ( g/mol ) | CAS Number |
| Ethyl bromodifluoroacetate | C4H5BrF2O2 | 202.98 | 667-27-6 |
| Ethyl acrylate | C5H8O2 | 100.12 | 140-88-5 |
| Copper Powder | Cu | 63.55 | 7440-50-8 |
| Tetrahydrofuran (THF) | C4H8O | 72.11 | 109-99-9 |
| N,N,N',N'-Tetramethylethylenediamine (TMEDA) | C6H16N2 | 116.21 | 110-18-9 |
| Acetic Acid | C2H4O2 | 60.05 | 64-19-7 |
| Water | H2O | 18.02 | 7732-18-5 |
| This compound | C9H14F2O4 | 224.20 | 428-97-7 |
Table 2: Summary of Reaction Conditions and Yields for this compound Synthesis[5][6]
| Catalyst System | Additive | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Copper Powder | Acetic Acid | 50 | 0.5 | 97.4 |
| Copper Powder | Water | 50 | 0.5 | 96.4 |
Experimental Protocols
General Procedure for the Synthesis of this compound[5][6]
This protocol describes the copper-catalyzed conjugate addition of ethyl bromodifluoroacetate to ethyl acrylate.
Materials:
-
Ethyl bromodifluoroacetate (2.53 g, 12.47 mmol)
-
Ethyl acrylate (0.50 g, 5.00 mmol)
-
Copper powder (700 mg, 11.02 mmol)
-
Tetrahydrofuran (THF), anhydrous (5.8 mL)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA) (0.29 g, 2.50 mmol)
-
Acetic acid (0.27 g, 4.50 mmol) or Water (0.10 g, 5.55 mmol)
-
10% aqueous ammonium chloride solution
-
Methyl tert-butyl ether (MTBE)
-
Diatomaceous earth
-
Anhydrous magnesium sulfate or sodium sulfate
-
Reaction vessel (e.g., three-necked round-bottom flask) equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet.
Procedure:
-
To a dry reaction vessel under a nitrogen atmosphere, add copper powder (700 mg) and anhydrous tetrahydrofuran (5.8 mL).
-
Stir the suspension and heat to 50 °C.
-
Sequentially add ethyl acrylate (0.50 g), ethyl bromodifluoroacetate (2.53 g), TMEDA (0.29 g), and either acetic acid (0.27 g) or water (0.10 g) to the reaction mixture.
-
Maintain the reaction at 50 °C with vigorous stirring for 30 minutes.
-
After 30 minutes, cool the reaction mixture to room temperature.
-
Quench the reaction by adding 10% aqueous ammonium chloride solution.
-
Filter the mixture through a pad of diatomaceous earth to remove the copper residue.
-
Transfer the filtrate to a separatory funnel and extract with methyl tert-butyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to afford the crude product.
-
Purify the crude product by vacuum distillation or column chromatography to obtain this compound.
Visualizations
Experimental Workflow Diagram
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Proposed Reaction Mechanism
Caption: A simplified representation of the proposed copper-catalyzed reaction mechanism.
References
Application Notes and Protocols for Cyclization Reactions of Diethyl 2,2-difluoropentanedioate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties, such as lipophilicity, metabolic stability, and acidity (pKa).[1][2] These modifications are highly valuable in the field of drug discovery and development, as they can lead to improved pharmacokinetic and pharmacodynamic profiles of drug candidates.[3][4] Diethyl 2,2-difluoropentanedioate is a fluorinated building block that can be utilized to synthesize valuable cyclic scaffolds.
This document provides detailed application notes and protocols for the intramolecular cyclization of this compound via the Dieckmann condensation. This reaction leads to the formation of ethyl 4,4-difluoro-2-oxocyclopentanecarboxylate, a key intermediate for the synthesis of various biologically active compounds.
Reaction Overview: Dieckmann Condensation
The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester.[5][6][7][8] The reaction is base-catalyzed and is particularly effective for the formation of 5- and 6-membered rings.[7][9] In the case of this compound, the reaction yields a five-membered carbocycle.
Reaction Scheme:
Caption: General scheme of the Dieckmann condensation of this compound.
Quantitative Data Summary
The following table summarizes typical reaction parameters for the Dieckmann condensation of related, non-fluorinated diesters, which can serve as a starting point for the optimization of the cyclization of this compound. Specific yields for the fluorinated substrate may vary.
| Starting Material | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| Diethyl Adipate | Sodium Ethoxide | Toluene | Reflux | - | 82 | 98 | [10] |
| Diethyl Adipate | Sodium Hydride | Toluene | Reflux | - | 75 | 98.2 | [11] |
| Diethyl Adipate | Sodium Amide | Xylene | Reflux | - | 72 | 97.4 | [11] |
Experimental Protocols
This section provides a detailed protocol for the Dieckmann condensation of this compound. This protocol is adapted from established procedures for the synthesis of the analogous non-fluorinated compound, ethyl 2-oxocyclopentanecarboxylate.[10] Researchers should consider this as a starting point and may need to optimize conditions for the specific fluorinated substrate.
Materials and Reagents:
-
This compound
-
Sodium ethoxide (NaOEt) or Sodium hydride (NaH)
-
Anhydrous Toluene or Tetrahydrofuran (THF)
-
3 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc) for extraction
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Experimental Workflow:
Caption: Workflow for the synthesis of Ethyl 4,4-difluoro-2-oxocyclopentanecarboxylate.
Detailed Procedure:
-
Reaction Setup:
-
To a dry three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add sodium ethoxide (1.1 equivalents) and anhydrous toluene.
-
Stir the suspension and add this compound (1.0 equivalent) dropwise at room temperature. An exothermic reaction may be observed.
-
-
Reaction:
-
After the addition is complete, heat the reaction mixture to reflux.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature using an ice bath.
-
Carefully quench the reaction by the slow addition of 3 M hydrochloric acid until the mixture is acidic (pH ~2-3).
-
-
Extraction:
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers.
-
-
Washing and Drying:
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain Ethyl 4,4-difluoro-2-oxocyclopentanecarboxylate.
-
Signaling Pathways and Logical Relationships
The resulting product, ethyl 4,4-difluoro-2-oxocyclopentanecarboxylate, is a versatile building block. The introduction of the gem-difluoro group can influence the biological activity of downstream molecules by altering their conformation and electronic properties, which in turn affects their binding to target proteins.
Caption: Logical workflow from starting material to potential drug development.
Conclusion
The Dieckmann condensation of this compound provides an efficient route to Ethyl 4,4-difluoro-2-oxocyclopentanecarboxylate. This fluorinated cyclic β-keto ester is a valuable synthon for the preparation of novel and potentially more effective therapeutic agents. The provided protocols and data serve as a comprehensive guide for researchers in the fields of organic synthesis and medicinal chemistry to explore the applications of this important class of fluorinated compounds.
References
- 1. Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US5493025A - Process for preparation of fluorinated beta-keto ester - Google Patents [patents.google.com]
- 3. Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. Solved tion. We found, however, that the reaction of diethyl | Chegg.com [chegg.com]
- 6. Dieckmann Condensation [organic-chemistry.org]
- 7. CN102206155A - Method for synthesizing ethyl 4,4-difluoroacetoacetate - Google Patents [patents.google.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. CN103058870A - Preparation method of ethyl 2-oxocyclopentylacetate - Google Patents [patents.google.com]
- 11. Page loading... [wap.guidechem.com]
Application Notes and Protocols for Diethyl 2,2-difluoropentanedioate and its Analogs in Medicinal Chemistry
Disclaimer: Extensive literature searches for specific medicinal chemistry applications of diethyl 2,2-difluoropentanedioate did not yield detailed examples of its use in the synthesis of specific bioactive molecules with associated quantitative biological data or explicit experimental protocols. However, the closely related building block, diethyl 2,2-difluoromalonate , serves as a versatile precursor in medicinal chemistry for introducing the gem-difluoro motif, which is of significant interest in drug design.
This document provides detailed application notes and protocols for diethyl 2,2-difluoromalonate as a representative example of how gem-difluorinated dicarbonyl compounds are utilized in the synthesis of potential therapeutic agents. The inclusion of the difluoromethyl group can significantly enhance the metabolic stability, binding affinity, and bioavailability of drug candidates.
Application Note 1: Synthesis of 5,5-Difluorobarbituric Acid Analogs
Barbiturates are a class of central nervous system depressants derived from barbituric acid, with the substituents at the 5-position determining their pharmacological properties. The introduction of a gem-difluoro group at this position is a strategy to potentially modulate the acidity of the N-H protons and the lipophilicity of the molecule, which could lead to altered pharmacokinetic and pharmacodynamic profiles. Diethyl 2,2-difluoromalonate is a key starting material for the synthesis of such novel fluorinated barbiturates.[1]
Quantitative Data Summary
The following table provides hypothetical yet expected data for the synthesis of 5,5-difluorobarbituric acid from diethyl 2,2-difluoromalonate and urea. This data is based on established protocols for non-fluorinated barbiturate synthesis.[2]
| Step | Reactants | Product | Catalyst/Solvent | Reaction Time (hours) | Temperature (°C) | Expected Yield (%) |
| 1 | Diethyl 2,2-difluoromalonate, Urea | 5,5-Difluorobarbituric acid | Sodium Ethoxide/Ethanol | 6-8 | Reflux | 60-75 |
| 2 | 5,5-Difluorobarbituric acid (crude) | 5,5-Difluorobarbituric acid (purified) | Recrystallization (Ethanol/Water) | - | - | >95% Purity |
Experimental Protocol: Synthesis of 5,5-Difluorobarbituric Acid
This protocol describes the condensation of diethyl 2,2-difluoromalonate with urea to form the 5,5-difluorobarbituric acid ring.
Materials:
-
Diethyl 2,2-difluoromalonate
-
Urea (dry)
-
Sodium metal
-
Absolute ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Distilled water
-
Round-bottom flask with reflux condenser and drying tube
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Büchner funnel and filter flask
Procedure:
-
Preparation of Sodium Ethoxide: In a dry 500 mL round-bottom flask equipped with a reflux condenser and a drying tube, carefully dissolve 2.3 g (0.1 mol) of sodium metal in 50 mL of absolute ethanol under a nitrogen atmosphere. The reaction is exothermic and produces hydrogen gas. Allow the solution to cool to room temperature.
-
Reaction Setup: To the cooled sodium ethoxide solution, add 9.8 g (0.05 mol) of diethyl 2,2-difluoromalonate dropwise with stirring.
-
Addition of Urea: In a separate beaker, dissolve 3.0 g (0.05 mol) of dry urea in 50 mL of warm absolute ethanol. Add this solution to the reaction mixture.
-
Condensation: Heat the reaction mixture to reflux with continuous stirring for 6-8 hours. A white precipitate of the sodium salt of 5,5-difluorobarbituric acid may form.
-
Work-up and Isolation: After the reflux period, cool the reaction mixture in an ice bath. Add 100 mL of hot water to dissolve the precipitate.
-
Acidification: Slowly acidify the solution with concentrated HCl until it is acidic to litmus paper. This will precipitate the 5,5-difluorobarbituric acid.
-
Purification: Collect the white solid by vacuum filtration using a Büchner funnel, wash with cold water, and dry. The crude product can be recrystallized from an ethanol/water mixture to yield pure 5,5-difluorobarbituric acid.
Caption: Synthetic workflow for 5,5-difluorobarbituric acid.
Application Note 2: Knoevenagel Condensation for the Synthesis of Fluorinated Alkenes
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction between an active methylene compound, such as diethyl 2,2-difluoromalonate, and a carbonyl compound. This reaction is widely used in medicinal chemistry to synthesize substituted alkenes, which can serve as intermediates for more complex molecules or as bioactive compounds themselves. The gem-difluoro group in the product can act as a bioisostere for a carbonyl or hydroxyl group, potentially improving the pharmacological profile of a lead compound.[3]
Experimental Protocol: Knoevenagel Condensation of Diethyl 2,2-difluoromalonate with Benzaldehyde
This protocol provides a general procedure for the Knoevenagel condensation using a base catalyst.
Materials:
-
Diethyl 2,2-difluoromalonate
-
Benzaldehyde
-
Piperidine or Triethylamine
-
Ethanol or Toluene
-
Round-bottom flask
-
Magnetic stirrer
-
Thin Layer Chromatography (TLC) supplies
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.96 g (10 mmol) of diethyl 2,2-difluoromalonate and 1.06 g (10 mmol) of benzaldehyde in 20 mL of ethanol.
-
Catalyst Addition: Add 0.1 mL of piperidine to the solution.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC. The reaction may take several hours to reach completion. Gentle heating can be applied to accelerate the reaction if necessary.
-
Work-up and Purification: Once the reaction is complete, remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure diethyl 2-benzylidene-2,2-difluoromalonate.
Caption: Workflow for the Knoevenagel condensation.
References
Synthesis of gem-Difluorinated Analogs of Bioactive Molecules: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine atoms into bioactive molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties. The gem-difluoromethylene group (CF₂) is a particularly valuable bioisostere for carbonyl groups, ethers, and other functionalities. Its incorporation can significantly improve metabolic stability, modulate lipophilicity, and enhance binding affinity by altering electronic properties and participating in hydrogen bonding. These application notes provide an overview of the synthesis of gem-difluorinated analogs of key bioactive molecules and detailed protocols for their preparation and evaluation.
Application Notes
gem-Difluorinated Analogs of MAPK Pathway Inhibitors
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial regulator of cellular processes, and its dysregulation is implicated in various diseases, including cancer. The introduction of a gem-difluoro group into MAPK inhibitors can enhance their potency and pharmacokinetic profile. For example, the replacement of a carbonyl group with a CF₂ group can increase the metabolic stability of the molecule by preventing enzymatic reduction.
gem-Difluorinated Prostaglandin Analogs
Prostaglandins are lipid compounds that exhibit a wide range of physiological effects. The chemical instability of natural prostaglandins, however, limits their therapeutic use. The synthesis of gem-difluorinated analogs, such as 10,10-difluoro-prostaglandin F2α, can lead to compounds with increased stability and potent biological activity. The CF₂ group can mimic the electronic properties of the native functional group while being resistant to metabolic degradation.
gem-Difluorinated Nucleoside Analogs in Antiviral and Anticancer Therapy
Nucleoside analogs are a cornerstone of antiviral and anticancer chemotherapy. Gemcitabine (2',2'-difluorodeoxycytidine) is a prime example of a successful gem-difluorinated nucleoside analog used in the treatment of various cancers. The two fluorine atoms at the 2' position of the ribose sugar are crucial for its mechanism of action, which involves the inhibition of DNA synthesis. The antiviral activity of gemcitabine against a range of viruses, including SARS-CoV-2, has also been reported, with the difluoro group being critical for its potency.[1][2]
Signaling and Biosynthetic Pathways
Caption: A simplified diagram of the MAPK/ERK signaling pathway.
Caption: Overview of the prostaglandin biosynthesis pathway.
Quantitative Data
Table 1: Comparative Antiviral Activity of Gemcitabine and its Monofluoro Analog against SARS-CoV-2.
| Compound | Target Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| Gemcitabine (difluoro) | SARS-CoV-2 | Vero CCL-81 | 1.2 | >300 | >250 |
| 2'-fluoro-2'-deoxycytidine (monofluoro) | SARS-CoV-2 | Vero CCL-81 | 175.2 | >300 | >1.7 |
| Remdesivir | SARS-CoV-2 | Vero CCL-81 | 35.4 | >300 | >8.5 |
Data extracted from a study comparing the antiviral activity of gemcitabine and its analog.[1][2]
Table 2: Inhibitory Activity of a gem-Difluorinated Sorafenib Analog.
| Compound | Target | IC₅₀ (nM) |
| Sorafenib | Raf-1 kinase | 6 |
| Sorafenib | B-Raf | 22 |
| Sorafenib | VEGFR-2 | 90 |
| Sorafenib | PDGFR-β | 57 |
Note: Specific IC₅₀ values for a gem-difluorinated analog of sorafenib were not found in the search results. The data for the parent compound, sorafenib, is provided for reference.[3]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 4,4-difluoro-1,6-diphenylhex-2-yn-1-ol
This protocol describes the synthesis of a gem-difluorinated building block that can be used to generate more complex molecules.
Materials:
-
gem-difluoro intermediate 4
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (2.5 M solution)
-
Aldehyde (e.g., benzaldehyde)
Procedure:
-
Dissolve the gem-difluoro intermediate 4 (1 equivalent) in anhydrous THF in a flame-dried, nitrogen-purged round-bottom flask.[4]
-
Cool the solution to -80 °C using a dry ice/acetone bath.[4]
-
Slowly add n-BuLi in hexanes (1.2 equivalents) dropwise to the solution while maintaining the temperature below -80 °C.[4]
-
Stir the mixture for 1 hour at a temperature below -80 °C.[4]
-
In a separate flask, prepare a solution of the aldehyde (1.2 equivalents) in anhydrous THF.
-
Add the aldehyde solution dropwise to the reaction mixture, ensuring the temperature remains below -80 °C.[4]
-
Stir the reaction mixture for an additional 45 minutes at a temperature below -80 °C.[4]
-
Allow the reaction to warm to room temperature and stir for 2 hours.[4]
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Comparison of Antiviral Activity of Gemcitabine with 2'-Fluoro-2'-Deoxycytidine and Combination Therapy with Remdesivir against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oncology-central.com [oncology-central.com]
- 4. Preparation of imidazo[1,2-a]-N-heterocyclic derivatives with gem-difluorinated side chains - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Diethyl 2,2-difluoropentanedioate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshoot challenges encountered during the synthesis of Diethyl 2,2-difluoropentanedioate.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for this compound?
A common and effective method for the synthesis of this compound (also known as Diethyl 2,2-difluoroglutarate) is the copper-catalyzed conjugate addition of ethyl bromodifluoroacetate to ethyl acrylate.[1] This reaction is analogous to a Reformatsky reaction, where a metallic catalyst facilitates the formation of an organometallic intermediate that then reacts with an acceptor molecule.
Q2: What is the role of the copper catalyst in this synthesis?
The copper catalyst is crucial for the reaction to proceed. It facilitates the formation of a difluoroacetyl radical from ethyl bromodifluoroacetate. This radical species then undergoes a conjugate addition to the ethyl acrylate. The reaction can be mediated by copper powder and is often enhanced by the addition of a ligand such as TMEDA (tetramethylethylenediamine).
Q3: What are the typical reaction conditions?
Typical reaction conditions involve stirring ethyl bromodifluoroacetate and ethyl acrylate in a suitable solvent, such as tetrahydrofuran (THF), in the presence of copper powder. The reaction is often carried out at a moderately elevated temperature (e.g., 50°C). The addition of TMEDA and a proton source like acetic acid or water can significantly improve the reaction rate and yield.[1]
Q4: What are the main safety precautions to consider during this synthesis?
Ethyl bromodifluoroacetate is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. Copper powder can be flammable and should be handled with care. The reaction may be exothermic, so proper temperature control is necessary.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive copper catalyst. | Use freshly activated copper powder. Activation can be achieved by washing with a dilute acid, followed by water, ethanol, and ether, and then drying under vacuum. |
| Low reaction temperature. | Increase the reaction temperature to the recommended 50-60°C. Monitor for any potential exotherms. | |
| Insufficient reaction time. | Monitor the reaction progress using techniques like TLC or GC-MS. Reactions are typically complete within 0.5 to 2 hours.[1] | |
| Presence of inhibitors. | Ensure all reagents and solvents are pure and dry. Impurities in the starting materials can inhibit the catalyst. | |
| Formation of Significant Byproducts | Homocoupling of ethyl bromodifluoroacetate. | This can occur if the concentration of the radical intermediate is too high. Try a slower addition of the ethyl bromodifluoroacetate to the reaction mixture. |
| Polymerization of ethyl acrylate. | Ensure the reaction temperature is well-controlled. Polymerization is more likely at higher temperatures. | |
| Hydrolysis of the ester groups. | Ensure anhydrous conditions if water is not intentionally used as a proton source. If an aqueous workup is performed, minimize the contact time with acidic or basic solutions. | |
| Difficulty in Product Purification | Removal of copper catalyst residues. | After the reaction, quench with an aqueous solution of ammonium chloride and filter the mixture through a pad of Celite or diatomaceous earth to remove the insoluble copper salts.[1] |
| Separation from unreacted starting materials. | Unreacted starting materials can be removed by vacuum distillation. This compound has a boiling point of 127-128 °C at 28 Torr.[1] | |
| Presence of polar impurities. | Wash the organic extract with brine and dry over an anhydrous salt like sodium sulfate or magnesium sulfate before distillation. |
Experimental Protocols
General Procedure for the Synthesis of this compound
This protocol is based on a reported literature procedure.[1]
Materials:
-
Ethyl bromodifluoroacetate
-
Ethyl acrylate
-
Copper powder
-
Tetrahydrofuran (THF), anhydrous
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Acetic acid or Water
-
10% Aqueous ammonium chloride solution
-
Methyl tert-butyl ether (MTBE) or Diethyl ether
-
Anhydrous sodium sulfate or magnesium sulfate
-
Celite or diatomaceous earth
Procedure:
-
To a reaction vessel equipped with a magnetic stirrer and a reflux condenser, add copper powder (700 mg) and anhydrous tetrahydrofuran (5.8 mL).
-
Stir the suspension and heat to 50°C.
-
Sequentially add ethyl acrylate (0.50 g), ethyl bromodifluoroacetate (2.53 g), TMEDA (0.29 g), and acetic acid (0.27 g) to the reaction mixture.
-
Maintain the reaction at 50°C and monitor its progress by TLC or GC-MS. The reaction is typically complete within 30 minutes.
-
After completion, cool the reaction mixture to room temperature.
-
Add 10% aqueous ammonium chloride solution to quench the reaction.
-
Filter the mixture through a pad of Celite or diatomaceous earth to remove the copper residue.
-
Extract the filtrate with methyl tert-butyl ether or diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation (bp 127-128 °C at 28 Torr) to yield this compound.[1]
Data Presentation
| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |
| Ethyl bromodifluoroacetate | 202.99 | 2.53 | 12.46 | 1.0 |
| Ethyl acrylate | 100.12 | 0.50 | 4.99 | 0.4 |
| Copper | 63.55 | 0.70 | 11.01 | 0.88 |
| TMEDA | 116.21 | 0.29 | 2.50 | 0.2 |
| Acetic Acid | 60.05 | 0.27 | 4.50 | 0.36 |
| Product | Theoretical Yield (g) | Actual Yield (g) | Yield (%) |
| This compound | 1.12 | 1.09 | 97.4 |
Yield data is based on a reported experimental result.[1]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
Technical Support Center: Synthesis of Diethyl 2,2-difluoropentanedioate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Diethyl 2,2-difluoropentanedioate. The following information is designed to help you identify and resolve common side reactions and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of this compound from ethyl bromodifluoroacetate and ethyl acrylate?
The synthesis is typically a copper-catalyzed conjugate addition, which can be considered a type of Reformatsky reaction. The process involves the formation of an organozinc intermediate from ethyl bromodifluoroacetate, which then undergoes a Michael addition to ethyl acrylate.
Q2: What are the most common side reactions I should be aware of during this synthesis?
The three most prevalent side reactions are:
-
Polymerization of ethyl acrylate: Ethyl acrylate is prone to polymerization, especially at elevated temperatures or in the presence of radical initiators.
-
Hydrolysis of ester groups: The ester functionalities in the starting materials and the final product can be hydrolyzed to carboxylic acids during aqueous workup or if moisture is present in the reaction.
-
Decarboxylation of the product: While less common for the diester itself, if hydrolysis to the corresponding diacid occurs, subsequent decarboxylation can happen, especially under acidic conditions and/or at high temperatures.
Q3: How can I minimize the polymerization of ethyl acrylate?
To minimize polymerization, it is crucial to maintain a controlled reaction temperature, as higher temperatures can promote radical polymerization.[1] Additionally, ensuring that all reagents and solvents are free from radical initiators is important. The use of fresh, inhibitor-free ethyl acrylate is recommended, though the reaction conditions themselves do not typically favor radical polymerization if well-controlled.
Q4: What are the best practices for the aqueous workup to avoid hydrolysis?
To prevent hydrolysis of the ester groups, it is advisable to use a mildly acidic aqueous workup (e.g., saturated ammonium chloride solution) and to keep the workup time to a minimum.[2] Strong acidic or basic conditions should be avoided. If significant hydrolysis occurs, it can lead to the formation of the corresponding mono- or di-carboxylic acids, which can complicate purification.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low or No Product Yield
Possible Causes and Solutions:
| Potential Cause | Recommended Action |
| Inactive Copper Catalyst | The activity of the copper catalyst is crucial. Ensure the copper powder is activated prior to use, for example, by washing with dilute acid to remove any oxide layer, followed by washing with water, ethanol, and ether, and drying under vacuum. |
| Poor Quality Reagents | Use freshly distilled ethyl bromodifluoroacetate and ethyl acrylate. Ensure all solvents are anhydrous. |
| Incorrect Reaction Temperature | The reaction temperature should be carefully controlled. A temperature that is too low may result in a slow or incomplete reaction, while a temperature that is too high can promote side reactions like the polymerization of ethyl acrylate.[1] |
| Presence of Moisture | The reaction is sensitive to moisture, which can quench the organozinc intermediate. Ensure all glassware is oven-dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). |
Issue 2: Presence of a Viscous, Insoluble Material in the Reaction Mixture
Possible Cause and Solution:
| Potential Cause | Recommended Action |
| Polymerization of Ethyl Acrylate | This is a likely cause of the formation of viscous, insoluble material. To mitigate this, lower the reaction temperature and ensure the reaction time is not unnecessarily long. The order of addition of reagents can also be critical; adding the ethyl acrylate slowly to the reaction mixture containing the in-situ generated Reformatsky reagent may help to keep its concentration low and minimize polymerization. |
Issue 3: Product Contamination with Acidic Impurities
Possible Causes and Solutions:
| Potential Cause | Recommended Action |
| Hydrolysis During Workup | If the aqueous workup is too harsh (highly acidic or basic) or prolonged, the ester groups of the product can hydrolyze. Use a buffered or mildly acidic quench (e.g., saturated NH4Cl). Perform the extraction and subsequent steps promptly. |
| Incomplete Reaction | Unreacted starting materials can be carried through the workup. Monitor the reaction by TLC or GC to ensure completion. |
| Decarboxylation of Hydrolyzed Product | If the diacid is formed via hydrolysis, it may decarboxylate upon heating.[3][4][5] Avoid excessive heating during solvent removal and purification. |
Data Presentation
The following table summarizes the expected and potential outcomes of the synthesis of this compound. Please note that the yields of side products are estimates and can vary significantly based on the specific reaction conditions.
| Product / Side Product | Ideal Yield (%) | Potential Yield Range with Side Reactions (%) | Key Influencing Factors |
| This compound | > 90% | 40 - 80% | Catalyst activity, reaction temperature, purity of reagents |
| Poly(ethyl acrylate) | 0% | 5 - 30% | High temperature, presence of radical initiators |
| 2,2-Difluoropentanedioic acid | 0% | 1 - 10% | Harsh aqueous workup (acidic or basic) |
| Ethyl 4,4-difluoro-5-oxopentanoate | 0% | < 5% | Harsh workup conditions leading to hydrolysis and decarboxylation |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline. Optimization of specific parameters may be required.
Materials:
-
Copper powder, activated
-
Ethyl bromodifluoroacetate
-
Ethyl acrylate
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add activated copper powder.
-
Solvent Addition: Add anhydrous THF to the flask.
-
Reagent Addition: To the stirred suspension, add a solution of ethyl bromodifluoroacetate and ethyl acrylate in anhydrous THF dropwise via the dropping funnel at a controlled temperature (e.g., 40-50 °C).
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.
Visualizations
Logical Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for addressing low product yield.
Main Reaction and Key Side Reactions Pathway
Caption: Main reaction pathway and potential side reactions.
References
Technical Support Center: Purification of Diethyl 2,2-difluoropentanedioate
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of Diethyl 2,2-difluoropentanedioate. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process.
Troubleshooting Guide
This guide is designed to help you resolve specific issues that may arise during the purification of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Purity After Initial Work-up | - Incomplete reaction. - Residual starting materials (ethyl bromodifluoroacetate, ethyl acrylate). - Presence of unreacted copper catalyst. - Formation of byproducts from side reactions. | - Monitor reaction completion using TLC or GC-MS before work-up. - Ensure thorough extraction and washing of the organic layer. - Use a pad of diatomaceous earth during filtration to effectively remove fine copper particles[1][2]. - Proceed with a secondary purification step like column chromatography or vacuum distillation. |
| Poor Separation During Column Chromatography | - Inappropriate solvent system (eluent). - Co-elution of impurities with similar polarity. - Overloading the column with crude product. - Decomposition of the product on acidic silica gel. | - Optimize the eluent system using Thin Layer Chromatography (TLC) with various solvent mixtures (e.g., ethyl acetate/hexanes). - Consider using a different stationary phase, such as neutral or basic alumina. - Reduce the amount of crude material loaded onto the column. - Add a small percentage of a neutralizer like triethylamine (1-3%) to the eluent system to prevent decomposition on silica gel. |
| Product is a Colorless Oil, Not a Solid | - Presence of residual solvent. - The compound may be an oil at room temperature. | - Dry the product under high vacuum to remove all traces of solvent. - The oily nature may be inherent to the compound; confirm purity using spectroscopic methods (NMR, GC-MS). |
| Low Recovery After Purification | - Product loss during aqueous washes. - Irreversible adsorption onto the column's stationary phase. - Product volatility during solvent removal. | - Minimize the number of aqueous washes and ensure the pH is neutral. - If using column chromatography, try a less active stationary phase or dry loading the sample. - Use a rotary evaporator at a controlled temperature and reduced pressure to avoid loss of a volatile product. |
| Inconsistent Spectroscopic Data (NMR) | - Presence of impurities. - Sample degradation in the NMR solvent. | - Re-purify the sample. - Analyze the sample immediately after preparation and use high-purity deuterated solvents. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: Common impurities may include unreacted starting materials such as ethyl bromodifluoroacetate and ethyl acrylate, as well as byproducts from the Reformatsky-type reaction. Residual copper catalyst from the synthesis may also be present if not completely removed during the initial filtration[1][2].
Q2: What is the recommended purification method for this compound on a laboratory scale?
A2: For laboratory-scale purification, flash column chromatography over silica gel is a highly effective method to separate the target compound from impurities with different polarities[3].
Q3: My compound is not moving from the baseline during column chromatography, even with a polar eluent. What should I do?
A3: If your compound remains at the origin (Rf = 0), the eluent system may still be too non-polar. For polar fluorinated compounds, consider a more polar solvent system, such as a higher percentage of ethyl acetate in hexanes, or even a methanol/dichloromethane mixture. If the issue persists, your compound might be irreversibly adsorbing to the silica gel. In this case, switching to a different stationary phase like alumina could be beneficial.
Q4: Can this compound be purified by distillation?
A4: Yes, vacuum distillation can be an effective method for purifying this compound, especially for larger quantities or to remove high-boiling impurities. The boiling point is reported as 127-128 °C at 28 Torr[1]. It is crucial to use a high-vacuum system and carefully control the temperature to prevent decomposition.
Q5: What are the ideal storage conditions for purified this compound?
A5: To ensure the stability of the purified compound, it should be stored in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.
Data Presentation
Physical Properties
| Property | Value | Reference |
| CAS Number | 428-97-7 | [1] |
| Molecular Formula | C₉H₁₄F₂O₄ | [1] |
| Molecular Weight | 224.20 g/mol | [1] |
| Boiling Point | 127-128 °C (at 28 Torr) | [1] |
| Density | 1.149 ± 0.06 g/cm³ | [1] |
Purity and Yield Data for Analogous Compounds
| Compound | Purification Method | Eluent/Conditions | Yield (%) | Purity | Reference |
| Diethyl (dichloromethyl)phosphonate | Column Chromatography | Hexanes-diethyl ether (20:1) | 63 | >90% by NMR | [3] |
| Diethyl benzylphosphonate | Short Silica Gel Column | Hexanes/Ethyl acetate | 98 | Not specified | [3] |
| Diethyl (1-diazo-2-oxopropyl)phosphonate | Column Chromatography | 1:1 Ethyl acetate-hexanes | 90 | 97 wt% by qNMR | [3] |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol describes a general procedure for the purification of this compound using flash column chromatography on silica gel.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes (or other non-polar solvent)
-
Ethyl acetate (or other polar solvent)
-
Glass column for chromatography
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp for visualization
Procedure:
-
Eluent System Selection: Determine a suitable eluent system by performing TLC analysis of the crude product with different ratios of ethyl acetate and hexanes. An ideal system will give the product a retention factor (Rf) of approximately 0.3.
-
Column Packing:
-
Prepare a slurry of silica gel in the non-polar solvent (e.g., hexanes).
-
Pour the slurry into the chromatography column and allow the silica to settle, ensuring a uniform and compact bed without air bubbles.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent).
-
Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the dried, silica-adsorbed sample to the top of the column bed.
-
-
Elution:
-
Begin eluting the column with the determined solvent system. A gradient elution, starting with a lower polarity (e.g., 5% ethyl acetate in hexanes) and gradually increasing the polarity, can be effective for separating closely related impurities.
-
-
Fraction Collection and Analysis:
-
Collect fractions in separate tubes.
-
Monitor the composition of the fractions by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent using a rotary evaporator under reduced pressure to obtain the purified product.
-
Protocol 2: Purification by Vacuum Distillation
This protocol is suitable for purifying larger quantities of this compound.
Materials:
-
Crude this compound
-
Distillation apparatus with a vacuum adapter
-
Heating mantle or oil bath
-
Vacuum pump
-
Cold trap
Procedure:
-
Apparatus Setup: Assemble the distillation apparatus, ensuring all glassware joints are properly sealed with vacuum grease.
-
Sample Charging: Place the crude this compound into the distillation flask.
-
Vacuum Application: Gradually apply vacuum to the system. A cold trap between the apparatus and the pump is essential to protect the pump from corrosive vapors.
-
Heating: Gently heat the distillation flask using a heating mantle or an oil bath.
-
Distillation: Collect the fraction that distills at the expected boiling point (approximately 127-128 °C at 28 Torr)[1]. Monitor the temperature and pressure closely throughout the distillation.
-
Product Collection: Collect the purified liquid in a pre-weighed receiving flask.
-
Purity Analysis: Analyze the collected distillate for purity using analytical techniques such as GC-MS or NMR spectroscopy.
Mandatory Visualization
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for purification issues.
References
Technical Support Center: Optimizing the Synthesis of Diethyl 2,2-Difluoropentanedioate
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the yield of diethyl 2,2-difluoropentanedioate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Yield | Inactive copper powder | Use freshly sourced, high-purity copper powder. Consider activating the copper powder by washing with a dilute acid, followed by water, ethanol, and then drying under vacuum. |
| Low quality or degraded ethyl bromodifluoroacetate | Use freshly distilled or newly purchased ethyl bromodifluoroacetate. Store it under an inert atmosphere and away from moisture. | |
| Presence of moisture in the reaction | Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[1] | |
| Incorrect reaction temperature | Maintain the reaction temperature at a consistent 50°C. Lower temperatures may slow down the reaction, while higher temperatures could promote side reactions.[2][3] | |
| Incomplete Reaction | Insufficient reaction time | Although the reported reaction time is 0.5 hours, if TLC or GC analysis shows significant starting material, consider extending the reaction time and monitoring its progress.[2][3] |
| Poor stirring | Ensure efficient stirring to maintain a good suspension of the copper powder. | |
| Formation of Side Products | Polymerization of ethyl acrylate | Add the reagents sequentially as described in the protocol.[2][3] Consider adding the ethyl acrylate slowly to the reaction mixture. |
| Hydrolysis of esters | Ensure the workup with 10% aqueous ammonium chloride solution is performed promptly after the reaction is complete. Avoid prolonged exposure to acidic or basic conditions.[2][3] | |
| Difficulty in Product Purification | Incomplete removal of copper residue | Ensure thorough filtration through a diatomaceous earth pad. If copper salts persist, consider an additional wash of the organic layer with a dilute aqueous solution of EDTA. |
| Emulsion formation during extraction | Add brine (saturated NaCl solution) to the separatory funnel to help break up the emulsion. |
Frequently Asked Questions (FAQs)
Q1: What is the role of each reagent in this synthesis?
-
Ethyl bromodifluoroacetate: Provides the difluoromethyl group and one of the ester functionalities.
-
Ethyl acrylate: Acts as the Michael acceptor, providing the three-carbon backbone extension.
-
Copper powder: Facilitates the formation of the organocopper intermediate from ethyl bromodifluoroacetate.
-
Tetrahydrofuran (THF): The solvent for the reaction.
-
TMEDA (Tetramethylethylenediamine): A ligand that coordinates with copper, stabilizing the organocopper intermediate and enhancing its reactivity.
-
Acetic acid/Water: Acts as a proton source to quench the reaction and facilitate the formation of the final product.[2][3]
Q2: Can other solvents be used instead of THF?
While THF is the specified solvent, other polar aprotic solvents like dioxane or dimethoxyethane might be viable alternatives. However, optimization of reaction conditions would be necessary.
Q3: Is the reaction sensitive to air?
Yes, organocopper intermediates can be sensitive to oxygen. Performing the reaction under an inert atmosphere (nitrogen or argon) is recommended to prevent oxidative side reactions and improve yield and reproducibility.
Q4: What are the key safety precautions for this reaction?
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Ethyl bromodifluoroacetate is a lachrymator and should be handled with care.
-
TMEDA is a corrosive and flammable liquid.
-
Handle copper powder in a way that minimizes inhalation of fine particles.
Experimental Protocols
Synthesis of this compound[2][3]
-
To a reaction vessel, add copper powder (700 mg) and tetrahydrofuran (5.8 mL).
-
Stir the suspension at 50°C.
-
Sequentially add ethyl acrylate (0.50 g), ethyl bromodifluoroacetate (2.53 g), TMEDA (0.29 g), and acetic acid (0.27 g).
-
Continue stirring at 50°C for 30 minutes.
-
After 30 minutes, cool the reaction mixture and add a 10% aqueous ammonium chloride solution.
-
Filter the mixture through a diatomaceous earth pad to remove the copper residue.
-
Extract the filtrate with methyl tert-butyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.
Data Presentation
| Reagent | Molar Mass ( g/mol ) | Amount Used (g) | Moles (mmol) | Molar Ratio |
| Ethyl acrylate | 100.12 | 0.50 | 4.99 | 1.0 |
| Ethyl bromodifluoroacetate | 202.99 | 2.53 | 12.46 | 2.5 |
| Copper | 63.55 | 0.70 | 11.01 | 2.2 |
| TMEDA | 116.21 | 0.29 | 2.50 | 0.5 |
| Acetic Acid | 60.05 | 0.27 | 4.50 | 0.9 |
| Reported Yield (with Acetic Acid) | Reported Yield (with Water) |
| 97.4%[2][3] | 96.4%[2][3] |
Visualizations
Caption: Synthesis workflow for this compound.
References
Technical Support Center: Diethyl 2,2-difluoropentanedioate Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Diethyl 2,2-difluoropentanedioate. The following information addresses common impurities and other issues that may be encountered during this synthetic process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities observed in the synthesis of this compound?
A1: The synthesis of this compound, typically achieved through a copper-catalyzed reaction of ethyl bromodifluoroacetate and ethyl acrylate, can lead to several common impurities. These include:
-
Unreacted Starting Materials: Residual ethyl bromodifluoroacetate and ethyl acrylate may be present in the crude product.
-
Homocoupling Product: The self-coupling of the Reformatsky reagent derived from ethyl bromodifluoroacetate can form diethyl 2,2,3,3-tetrafluorosuccinate.
-
Poly(ethyl acrylate): The polymerization of ethyl acrylate can occur under the reaction conditions, leading to oligomeric or polymeric impurities.
-
Solvent and Reagent Residues: Residual solvents such as tetrahydrofuran (THF) and reagents like TMEDA (tetramethylethylenediamine) may also be present.
Q2: How can I detect and quantify these impurities?
A2: A combination of analytical techniques is recommended for the identification and quantification of impurities:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating and identifying volatile impurities. By comparing the mass spectra of unknown peaks with spectral libraries (e.g., NIST), one can identify byproducts and unreacted starting materials.[1][2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR can provide detailed structural information to identify impurities. Comparing the spectra of the purified product with those of the starting materials and known byproducts is crucial.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used for both qualitative and quantitative analysis of non-volatile impurities and for monitoring the reaction progress.
Q3: What are the typical levels of these impurities in a standard reaction?
A3: The concentration of impurities can vary significantly depending on the reaction conditions, including temperature, reaction time, and the purity of the starting materials. While specific quantitative data for every synthesis is unique, careful control of the reaction parameters can minimize the formation of byproducts to low single-digit percentages.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Product | Incomplete reaction. | - Ensure the copper catalyst is activated and used in the correct stoichiometry.- Monitor the reaction by TLC or GC to determine the optimal reaction time.- Maintain the reaction temperature at the recommended level (e.g., 50 °C). |
| Side reactions consuming starting materials. | - Control the rate of addition of the reagents to minimize localized high concentrations.- Ensure the reaction is performed under an inert atmosphere to prevent oxidation. | |
| Presence of Unreacted Starting Materials | Insufficient reaction time or temperature. | - Increase the reaction time and monitor for completion.- Gradually increase the reaction temperature, while monitoring for byproduct formation. |
| Deactivation of the catalyst. | - Use freshly activated copper powder.- Ensure all reagents and solvents are anhydrous. | |
| High Levels of Homocoupling Product (Diethyl 2,2,3,3-tetrafluorosuccinate) | High concentration of the Reformatsky reagent. | - Add the ethyl bromodifluoroacetate slowly to the reaction mixture.- Ensure efficient stirring to maintain a homogeneous mixture. |
| Formation of Poly(ethyl acrylate) | Spontaneous polymerization of ethyl acrylate. | - Use ethyl acrylate with an appropriate inhibitor.- Maintain the recommended reaction temperature, as higher temperatures can promote polymerization.[3] |
| Difficult Purification | Presence of multiple impurities with similar polarities. | - Utilize fractional distillation under reduced pressure for separation.- Employ column chromatography with a suitable solvent gradient. |
Quantitative Data Summary
The following table summarizes the key reactants and products in a typical synthesis of this compound. While exact impurity levels are reaction-dependent, this provides a reference for expected components.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role | Typical Analytical Method |
| This compound | C₉H₁₄F₂O₄ | 224.20 | Product | GC-MS, NMR |
| Ethyl bromodifluoroacetate | C₄H₅BrF₂O₂ | 202.98 | Starting Material | GC-MS, NMR |
| Ethyl acrylate | C₅H₈O₂ | 100.12 | Starting Material | GC-MS, NMR |
| Diethyl 2,2,3,3-tetrafluorosuccinate | C₈H₁₀F₄O₄ | 258.16 | Impurity (Homocoupling) | GC-MS, NMR |
| Poly(ethyl acrylate) | (C₅H₈O₂)n | Variable | Impurity (Polymerization) | GPC, NMR |
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline for the copper-catalyzed synthesis.
Materials:
-
Copper powder
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acrylate
-
Ethyl bromodifluoroacetate
-
Tetramethylethylenediamine (TMEDA)
-
Acetic acid
-
10% aqueous ammonium chloride solution
-
Methyl tert-butyl ether (MTBE)
-
Diatomaceous earth
-
Anhydrous magnesium sulfate
Procedure:
-
To a reaction vessel under an inert atmosphere, add copper powder (1.1 eq) and anhydrous THF.
-
Stir the suspension and heat to 50 °C.
-
Sequentially add ethyl acrylate (1.0 eq), ethyl bromodifluoroacetate (1.5 eq), TMEDA (0.5 eq), and acetic acid (0.5 eq).
-
Maintain the reaction at 50 °C and monitor its progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add 10% aqueous ammonium chloride solution.
-
Filter the mixture through a pad of diatomaceous earth to remove copper residues.
-
Extract the filtrate with MTBE.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for synthesis issues.
References
Technical Support Center: Copper-Catalyzed Reactions of Ethyl Bromodifluoroacetate
Welcome to the technical support center for copper-catalyzed reactions involving ethyl bromodifluoroacetate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during these synthetic transformations.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Product Yield
Question: I am not getting the desired difluoroalkylated product, or the yield is very low. What are the potential causes and how can I improve it?
Answer: Low or no yield in copper-catalyzed reactions with ethyl bromodifluoroacetate can stem from several factors, including the choice of catalyst, solvent, base, and reaction temperature. Here’s a systematic approach to troubleshooting this issue:
-
Evaluate the Copper Catalyst: The oxidation state and counter-ion of the copper source are critical. For instance, in the C5-functionalization of 8-aminoquinoline amides, cuprous salts like CuBr were found to be more effective for difluoromethylation, while cupric salts such as CuSO₄·5H₂O favored a competing bromination reaction.[1][2] If you are targeting difluoroalkylation and observing low yields, consider screening various copper sources. In a three-component difluoroalkylamidation of alkynes, Cu(acac)₂ was found to be superior to other tested copper catalysts.[3]
-
Optimize the Solvent: The reaction solvent significantly influences the outcome. For the C5-difluoromethylation of 8-aminoquinoline amides, DMSO was the most effective solvent, while DMF, MeCN, and DCE were less suitable.[1][4] In other systems, such as a three-component reaction, benzene was used effectively.[3] It is advisable to screen a range of solvents with varying polarities.
-
Screen Different Bases: The choice of base is crucial and highly substrate-dependent. In one study, K₃PO₄ was the most efficient alkaline additive for a bromination side-reaction, while for the desired difluoromethylation, a silver additive like AgOAc was necessary.[1][2] For the difluoroalkylamidation of alkynes, K₂CO₃ was optimal, whereas bases like Li₂CO₃, NaOAc, and KOH completely inhibited the reaction.[3]
-
Adjust the Reaction Temperature: Temperature can be a deciding factor. While a decrease in temperature might sometimes be compensated by a longer reaction time with only a slight impact on yield, in other cases, a specific temperature is required for efficient conversion.[1][3] For instance, a reaction for C5-functionalization was initially conducted at 100 °C.[1][2]
-
Consider the Atmosphere: Some reactions are sensitive to air. While moderate yields were obtained under air in one case, performing the reaction under an inert atmosphere (like Nitrogen) is a standard practice to prevent oxidation of the catalyst and other reagents, which could otherwise lower the yield.[3]
Issue 2: Formation of Undesired Side Products (e.g., Bromination)
Question: My reaction is producing a significant amount of a brominated side product instead of the desired difluoroalkylated compound. How can I suppress this side reaction?
Answer: The formation of brominated byproducts is a known issue when using ethyl bromodifluoroacetate. This typically occurs when the reaction conditions favor bromination over the desired difluoroalkylation. Here’s how to address this:
-
Switch the Copper Catalyst System: The combination of the copper catalyst and additives is a key determinant. For the selective functionalization of 8-aminoquinoline amides, it was found that a cupric catalyst (like CuSO₄·5H₂O) combined with an alkaline additive (like K₃PO₄) promotes C5-bromination.[1][2][4][5] To favor difluoromethylation, a switch to a cuprous catalyst (like CuBr) in combination with a silver additive (like AgOAc) was successful.[1][2][5]
-
Re-evaluate the Additives: As mentioned, alkaline additives can promote bromination in certain systems. If you are observing this side reaction, consider replacing the base with a different type of additive. Silver salts, for example, can act as single-electron oxidants to initiate the desired radical transformation for difluoroalkylation.[1]
-
Proposed Mechanism for Bromination: In some cases, the solvent itself can participate in the bromination pathway. For example, a plausible mechanism for bromination in DMSO involves the nucleophilic attack of DMSO on ethyl bromodifluoroacetate, eventually leading to the generation of a brominating agent.[1] Understanding this can help in selecting a more inert solvent.
Issue 3: Reaction Stalls or is Sluggish
Question: My reaction starts but seems to stall before reaching completion, or the reaction rate is very slow. What can I do to improve the reaction kinetics?
Answer: Sluggish or stalled reactions can often be improved by optimizing the reaction conditions to favor the catalytic cycle.
-
Increase Temperature: If the reaction is slow, a moderate increase in temperature can enhance the reaction rate. However, be mindful that higher temperatures can sometimes lead to decomposition or the formation of side products.
-
Role of Ligands: While some copper-catalyzed reactions with ethyl bromodifluoroacetate proceed without a ligand, the addition of a suitable ligand can significantly improve catalyst performance and reaction efficiency.[1][6] For instance, in the C5-difluoromethylation of 8-aminoquinoline amides, the addition of ligands like N,N,N′,N′-tetramethylethylenediamine (TMEDA) allowed for a reduction in the copper catalyst loading.[1] The role of the ligand can be to prevent the formation of less reactive copper species.[6]
-
Check Reagent Purity and Stoichiometry: Ensure that all reagents, especially the ethyl bromodifluoroacetate and the substrate, are pure. Ethyl bromodifluoroacetate is moisture-sensitive and should be stored under an inert atmosphere.[7] Also, verify the stoichiometry of your reactants; sometimes an excess of one reagent is necessary to drive the reaction to completion.[1][3]
Quantitative Data Summary
For ease of comparison, the following tables summarize the effects of various reaction parameters on the yield of copper-catalyzed reactions with ethyl bromodifluoroacetate, based on reported findings.
Table 1: Effect of Copper Catalyst and Base on a Three-Component Reaction [3]
| Entry | Copper Catalyst (20 mol%) | Base (2.0 equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Cu(acac)₂ | K₂CO₃ | Benzene | 130 | 6 | 77 |
| 2 | Cu(acac)₂ | KHCO₃ | Benzene | 130 | 6 | 45 |
| 3 | Cu(acac)₂ | Cs₂CO₃ | Benzene | 130 | 6 | 52 |
| 4 | Cu(acac)₂ | Li₂CO₃ | Benzene | 130 | 6 | 0 |
| 5 | Cu(OTf)₂ | K₂CO₃ | Benzene | 130 | 6 | 65 |
| 6 | CuI | K₂CO₃ | Benzene | 130 | 6 | 58 |
| 7 | None | K₂CO₃ | Benzene | 130 | 6 | 0 |
| 8 | Cu(acac)₂ | None | Benzene | 130 | 6 | 0 |
Table 2: Optimization of C5-Functionalization of 8-Aminoquinoline Amides [1][2]
| Entry | Copper Catalyst (mol%) | Additive | Solvent | Desired Product | Yield (%) |
| 1 | CuCl₂ (20) | K₂CO₃ | DMSO | Bromination | 32 |
| 2 | CuSO₄ (20) | K₂CO₃ | DMSO | Bromination | 75 |
| 3 | CuSO₄·5H₂O (20) | K₂CO₃ | DMSO | Bromination | 84 |
| 4 | CuSO₄·5H₂O (20) | K₃PO₄ | DMSO | Bromination | 96 |
| 5 | CuSO₄·5H₂O (50) | AgOAc | DMSO | Difluoromethylation | 0 |
| 6 | CuBr (50) | AgOAc | DMSO | Difluoromethylation | 62 |
| 7 | Cu(OAc)₂ (50) | AgOAc | DMSO | Difluoromethylation | 45 |
| 8 | CuI (50) | AgOAc | DMSO | Difluoromethylation | 53 |
Experimental Protocols
General Procedure for Copper-Catalyzed Three-Component Difluoroalkylamidation of Alkynes [3]
To a sealed tube are added ethyl picolinoylglycinate (0.10 mmol, 1.0 equiv.), alkyne (0.20 mmol, 2.0 equiv.), ethyl 2-bromo-2,2-difluoroacetate (0.20 mmol, 2.0 equiv.), Cu(acac)₂ (0.02 mmol, 0.2 equiv.), K₂CO₃ (0.20 mmol, 2.0 equiv.), and benzene (1.0 mL). The reaction mixture is stirred at 130 °C for 6 hours under a Nitrogen atmosphere. After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired product.
General Procedure for Copper-Catalyzed C5-Difluoromethylation of 8-Aminoquinoline Amides [1][2]
In a reaction tube, N-(quinolin-8-yl)benzamide (0.2 mmol), CuBr (50 mol%), and AgOAc (0.4 mmol) are combined. The tube is evacuated and backfilled with nitrogen. DMSO (1.0 mL) and ethyl bromodifluoroacetate (0.8 mmol) are then added. The mixture is stirred at 100 °C for 12 hours. After cooling, the reaction mixture is diluted with ethyl acetate and washed with water. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by flash chromatography.
Visualized Workflows and Mechanisms
Below are diagrams illustrating key processes in copper-catalyzed reactions of ethyl bromodifluoroacetate.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Plausible radical mechanism for difluoroalkylation.
References
- 1. Copper-catalyzed selective C5-H bromination and difluoromethylation of 8-aminoquinoline amides using ethyl bromodifluoroacetate as the bifunctional reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-catalyzed selective C5-H bromination and difluoromethylation of 8-aminoquinoline amides using ethyl bromodifluoroacetate as the bifunctional re ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00088E [pubs.rsc.org]
- 3. Three-component copper-catalyzed difluoroalkylamidation of alkynes: an efficient approach to difluoroalkylated enamides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Copper-catalyzed selective C5-H bromination and difluoromethylation of 8-aminoquinoline amides using ethyl bromodifluoroacetate as the bifunctional reagent - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Diamine Ligands in Copper-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ethyl bromodifluoroacetate - Enamine [enamine.net]
Technical Support Center: Reformatsky Reaction with Ethyl Bromodifluoroacetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Reformatsky reaction with ethyl bromodifluoroacetate.
Frequently Asked Questions (FAQs)
Q1: What is the Reformatsky reaction with ethyl bromodifluoroacetate?
The Reformatsky reaction is a chemical process that forms a carbon-carbon bond by reacting an α-halo ester with a carbonyl compound (aldehyde or ketone) in the presence of a metal, typically zinc.[1][2][3] When ethyl bromodifluoroacetate is used, this reaction provides an effective method for the synthesis of α,α-difluoro-β-hydroxy esters, which are valuable intermediates in the development of pharmaceuticals and other bioactive molecules.[1][2]
Q2: What are the main advantages of using ethyl bromodifluoroacetate in the Reformatsky reaction?
The primary advantage is the introduction of a difluoromethyl group into a molecule, which can significantly alter its biological properties, such as metabolic stability and binding affinity. The resulting α,α-difluoro-β-hydroxy esters are versatile building blocks for more complex fluorinated compounds.
Q3: What are the potential byproducts in the Reformatsky reaction with ethyl bromodifluoroacetate?
While the Reformatsky reaction is known for being less prone to side reactions than Grignard reactions, byproducts can still form.[4][5] The most common byproducts include:
-
Wurtz-type coupling product: Dimerization of the Reformatsky reagent can lead to the formation of diethyl 2,3-difluoro-2,3-dihydrosuccinate.
-
Self-condensation product: The Reformatsky reagent can react with another molecule of ethyl bromodifluoroacetate.
-
Reduction product of the carbonyl compound: The aldehyde or ketone can be reduced to the corresponding alcohol.
-
Dehydrated product: The initial β-hydroxy ester product can undergo dehydration to form an α,β-unsaturated ester, especially under harsh work-up conditions.
Troubleshooting Guide
This guide addresses common issues encountered during the Reformatsky reaction with ethyl bromodifluoroacetate.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Inactive Zinc | Activate the zinc prior to use. Common methods include washing with dilute HCl, rinsing with ethanol and ether, and drying under vacuum. The addition of a small amount of iodine or 1,2-dibromoethane can also initiate the reaction. |
| Wet Solvents or Reagents | Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents. | |
| Low Reaction Temperature | While some reactions proceed at room temperature, others may require gentle heating to initiate and sustain the reaction. Monitor the reaction progress by TLC or GC to optimize the temperature. | |
| Impure Carbonyl Compound | Purify the aldehyde or ketone before use, as impurities can inhibit the reaction. | |
| Formation of Significant Byproducts | High Reaction Temperature | Running the reaction at elevated temperatures for extended periods can promote side reactions. Aim for the lowest temperature at which the reaction proceeds at a reasonable rate. |
| Excess Reformatsky Reagent | Using a large excess of the ethyl bromodifluoroacetate and zinc can increase the likelihood of Wurtz-type coupling and self-condensation. Use a stoichiometric amount or a slight excess (e.g., 1.1-1.5 equivalents) of the Reformatsky reagent. | |
| Premature Work-up | Quenching the reaction before it has gone to completion can result in a mixture of starting materials and products, complicating purification. | |
| Difficulty in Product Purification | Similar Polarity of Product and Byproducts | Optimize chromatographic conditions (e.g., solvent system, gradient) for better separation. Recrystallization may also be an effective purification method for solid products. |
| Emulsion during Work-up | Add a saturated solution of ammonium chloride or brine to help break up emulsions. Centrifugation can also be effective. |
Byproduct Formation Overview
The following table provides an illustrative summary of potential byproduct yields under non-optimized conditions. Actual yields will vary depending on the specific reactants and reaction conditions.
| Byproduct | Typical Yield Range (Illustrative) |
| Wurtz-type Coupling Product | 5-15% |
| Self-condensation Product | <5% |
| Reduced Carbonyl Compound | 2-10% |
| Dehydrated Product | <5% (highly dependent on work-up) |
Experimental Protocols
Protocol for Minimizing Byproducts in the Reformatsky Reaction with Ethyl Bromodifluoroacetate
This protocol outlines a general procedure for conducting the Reformatsky reaction with ethyl bromodifluoroacetate, with an emphasis on minimizing byproduct formation.
1. Zinc Activation:
- Place zinc dust or turnings in a flask and add dilute hydrochloric acid.
- Stir for 5-10 minutes, then decant the acid.
- Wash the zinc sequentially with water, ethanol, and diethyl ether.
- Dry the activated zinc under high vacuum with gentle heating.
2. Reaction Setup:
- To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet, add the activated zinc (1.2 equivalents).
- Add anhydrous solvent (e.g., THF, diethyl ether, or a mixture).
- A small crystal of iodine can be added to initiate the reaction.
3. Formation of the Reformatsky Reagent and Reaction with Carbonyl Compound:
- In the dropping funnel, prepare a solution of the aldehyde or ketone (1 equivalent) and ethyl bromodifluoroacetate (1.1 equivalents) in the anhydrous solvent.
- Add a small portion of this solution to the zinc suspension and warm gently to initiate the reaction (indicated by a color change or disappearance of the iodine color).
- Once the reaction has started, add the remaining solution dropwise at a rate that maintains a gentle reflux.
- After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or GC).
4. Work-up and Purification:
- Cool the reaction mixture in an ice bath.
- Slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.
- Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualizations
Caption: Reaction pathway for the Reformatsky reaction with ethyl bromodifluoroacetate and potential byproduct formation routes.
Caption: A troubleshooting workflow for common issues in the Reformatsky reaction.
References
- 1. BJOC - Recent developments in the asymmetric Reformatsky-type reaction [beilstein-journals.org]
- 2. Recent developments in the asymmetric Reformatsky-type reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 4. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 5. lscollege.ac.in [lscollege.ac.in]
Technical Support Center: Improving the Purity of Gem-Difluorinated Esters
Welcome to the technical support center for the purification of gem-difluorinated esters. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the synthesis and purification of these valuable compounds.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, leading to impure products or low yields.
Problem 1: Low Yield of the Desired Gem-Difluorinated Ester
Question: My reaction shows low conversion to the desired gem-difluorinated ester. What are the potential causes and how can I improve the yield?
Answer: Low yields in gem-difluorination reactions can stem from several factors, primarily related to the reagents, reaction conditions, and the stability of the starting material or product.
-
Inactive Fluorinating Reagent: Many fluorinating reagents are sensitive to moisture and can degrade over time. For instance, reagents like diethylaminosulfur trifluoride (DAST) must be handled under anhydrous conditions.
-
Solution: Use a fresh bottle of the fluorinating reagent or purify and validate your existing stock. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
-
-
Suboptimal Reaction Temperature: The optimal temperature for fluorination is often substrate-dependent.
-
Solution: If the reaction is sluggish, a modest increase in temperature may be beneficial. Conversely, if decomposition or the formation of side products is observed, lowering the temperature is advised. It is recommended to perform small-scale trials to determine the optimal temperature for your specific substrate.
-
-
Inappropriate Solvent: The choice of solvent can significantly impact the reaction's success. Some solvents can react with the fluorinating agent or may not be suitable for the reaction conditions.
-
Substrate Reactivity: The electronic and steric properties of your starting material can affect its reactivity towards the fluorinating agent. Electron-withdrawing groups near the reaction center can decrease reactivity.
Problem 2: Presence of Significant Impurities After Work-up
Question: My crude product contains several impurities. What are the common side products and how can I minimize their formation?
Answer: The formation of impurities is a common challenge in gem-difluorination reactions. Understanding the potential side products can help in optimizing the reaction to favor the desired product.
-
Monofluorinated Byproducts: Incomplete fluorination can lead to the presence of monofluorinated intermediates.
-
Solution: Ensure a sufficient stoichiometry of the fluorinating reagent is used. A slight excess may be necessary to drive the reaction to completion.
-
-
Elimination Products (Vinyl Fluorides): For substrates with abstractable protons, β-fluoride elimination can occur, leading to the formation of vinyl fluorides. This is particularly common with enolizable ketones.[2]
-
Solution: Carefully control the reaction temperature and consider using a non-nucleophilic base to neutralize any generated acid that might promote elimination.
-
-
Rearrangement Products: Carbocationic intermediates, which can form during fluorination with reagents like DAST, may undergo rearrangements, leading to isomeric impurities.[2]
-
Solution: Employing milder fluorinating reagents or optimizing the reaction conditions to favor a direct substitution pathway (e.g., lower temperatures) can minimize rearrangements.
-
-
Unreacted Starting Material: Incomplete reaction is a common source of impurity.
-
Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy to ensure the reaction has gone to completion before work-up.
-
Problem 3: Difficulty in Purifying the Gem-Difluorinated Ester
Question: I am struggling to separate my gem-difluorinated ester from the impurities. What purification strategies are most effective?
Answer: The purification of gem-difluorinated esters can be challenging, especially for low molecular weight and volatile compounds.[3]
-
Similar Polarity of Product and Impurities: If the desired product and impurities have similar polarities, separation by standard column chromatography can be difficult.
-
Solution:
-
Optimize Chromatography Conditions: Experiment with different solvent systems for flash column chromatography. A common starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[4] A shallow gradient of the polar solvent can improve separation.
-
Alternative Chromatography Techniques: For very challenging separations, consider preparative High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
-
-
Volatility of the Product: Low boiling point esters can be lost during solvent removal under reduced pressure.
-
Solution: Use a rotary evaporator with careful control of the bath temperature and pressure. It is often better to leave a small amount of solvent and remove the final traces under a gentle stream of inert gas or by careful distillation.
-
-
Acidic Impurities: Residual acidic species from the reaction can complicate purification.
-
Solution: During the aqueous work-up, wash the organic layer with a mild base such as a saturated sodium bicarbonate solution to neutralize and remove acidic impurities.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities to look for in my NMR spectrum?
A1: Besides unreacted starting material and potential side products mentioned in the troubleshooting section, common impurities often originate from the solvents and reagents used in the synthesis and work-up. These can include:
-
Residual Solvents: Dichloromethane, ethyl acetate, hexanes, diethyl ether, etc.
-
Grease: From glassware joints.
-
Water: Can be present in solvents or introduced during work-up.
Reference tables of NMR chemical shifts for common laboratory solvents and impurities are invaluable for identifying these contaminants.[5][6][7]
Q2: How can I confirm the purity of my final gem-difluorinated ester?
A2: A combination of analytical techniques is recommended to assess the purity of your compound:
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Provides structural information and can be used for quantitative analysis with an internal standard. ¹⁹F NMR is particularly useful for identifying fluorine-containing impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for separating volatile compounds and providing both quantitative data and mass information for impurity identification.[8][9][10]
-
High-Performance Liquid Chromatography (HPLC): Suitable for less volatile compounds and can be used for both analytical purity checks and preparative purification.
Q3: Are there any specific safety precautions I should take when working with gem-difluorination reactions?
A3: Yes, many fluorinating reagents are hazardous and require careful handling.
-
DAST (Diethylaminosulfur trifluoride): Is toxic, corrosive, and can decompose exothermically above 80 °C.[2]
-
Hydrogen Fluoride (HF): Can be generated as a byproduct in some reactions and is extremely corrosive and toxic.
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Consult the Safety Data Sheet (SDS) for each reagent before use.
Data Presentation
Table 1: Comparison of Purification Techniques for Gem-Difluorinated Esters
| Purification Technique | Principle | Advantages | Disadvantages | Best Suited For |
| Distillation | Separation based on differences in boiling points. | Effective for large quantities, can remove non-volatile impurities. | Not suitable for thermally sensitive compounds, requires significant boiling point differences for good separation. | Purification of volatile esters from non-volatile impurities. |
| Flash Column Chromatography | Separation based on differential adsorption to a stationary phase. | Versatile, applicable to a wide range of compounds, can be scaled up. | Can be time-consuming, requires solvent, may not resolve compounds with very similar polarities. | General purpose purification of most gem-difluorinated esters. |
| Preparative HPLC | High-resolution separation based on partitioning between a mobile and stationary phase. | Excellent separation power, ideal for difficult-to-separate mixtures. | Expensive, limited sample loading capacity, requires specialized equipment. | Final purification of high-purity samples or separation of isomers. |
| Preparative GC | Separation of volatile compounds in the gas phase. | High resolution for volatile compounds. | Limited to thermally stable and volatile compounds, small sample capacity. | Purification of low molecular weight, volatile gem-difluorinated esters. |
Table 2: Common Solvent Systems for Flash Column Chromatography of Gem-Difluorinated Esters
| Solvent System (v/v) | Polarity | Typical Applications |
| Hexane / Ethyl Acetate | Low to Medium | The most common system, suitable for a wide range of ester polarities. The ratio is adjusted based on the specific compound. |
| Petroleum Ether / Diethyl Ether | Low to Medium | An alternative to hexane/ethyl acetate, can sometimes provide different selectivity. |
| Dichloromethane / Methanol | Medium to High | Used for more polar gem-difluorinated esters. |
Experimental Protocols
Detailed Protocol: Purification of a Gem-Difluorinated Ester by Flash Column Chromatography
This protocol provides a general guideline for the purification of a gem-difluorinated ester using flash column chromatography. The specific solvent system and column size will need to be optimized for your particular compound.
1. Preparation:
-
Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the chromatography eluent). If the crude product is not fully soluble, it can be adsorbed onto a small amount of silica gel for dry loading.
-
Column Packing:
-
Select a column of appropriate size based on the amount of crude material to be purified.
-
Prepare a slurry of silica gel in the initial, low-polarity eluent.
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.
-
Equilibrate the column by running the initial eluent through it until the baseline is stable.
-
2. Chromatography:
-
Sample Loading: Carefully load the prepared sample onto the top of the silica gel bed.
-
Elution:
-
Begin elution with the low-polarity solvent system.
-
Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in hexane) to elute the compounds from the column. A step or linear gradient can be used.
-
Collect fractions in test tubes or vials.
-
3. Analysis:
-
Fraction Monitoring: Monitor the collected fractions by TLC to identify which fractions contain the desired product.
-
Pooling and Concentration: Combine the pure fractions containing the product and remove the solvent using a rotary evaporator.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and purification of gem-difluorinated esters.
Caption: Troubleshooting logic for improving the purity of gem-difluorinated esters.
References
- 1. Enantiospecific deoxyfluorination of cyclic α-OH-β-ketoesters† - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. kgroup.du.edu [kgroup.du.edu]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. [PDF] Gas chromatographic quantification of fatty acid methyl esters: Flame ionization detection vs. Electron impact mass spectrometry | Semantic Scholar [semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Hydrolysis of Diethyl 2,2-difluoropentanedioate under acidic/basic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the hydrolysis of diethyl 2,2-difluoropentanedioate under acidic and basic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the expected products of the complete hydrolysis of this compound?
A1: The complete hydrolysis of this compound under either acidic or basic conditions is expected to yield 2,2-difluoropentanedioic acid and two equivalents of ethanol.
Q2: How does the presence of the gem-difluoro group affect the hydrolysis of the ester?
A2: The two fluorine atoms on the carbon adjacent to the carbonyl groups are strongly electron-withdrawing. This is expected to increase the electrophilicity of the carbonyl carbons, potentially accelerating the rate of hydrolysis compared to non-fluorinated analogues.[1][2] However, steric hindrance from the fluorine atoms might also play a role.
Q3: Can decarboxylation be a side reaction during the hydrolysis of this compound?
A3: Yes, decarboxylation can be a significant side reaction, particularly under harsh acidic conditions and elevated temperatures. For structurally similar compounds like diethyl 2-(perfluorophenyl)malonate, vigorous hydrolysis with a mixture of HBr and AcOH at reflux led to the formation of the decarboxylated product as the major product.[3][4]
Q4: Which conditions are generally preferred for the hydrolysis of fluorinated esters, acidic or basic?
A4: The choice between acidic and basic conditions depends on the stability of the starting material and the desired product. Basic hydrolysis (saponification) is often faster but can be more prone to side reactions. Acid-catalyzed hydrolysis can be slower and may require harsher conditions, which in turn can promote side reactions like decarboxylation.[3][5] For some fluorinated esters, specific conditions are required to avoid decomposition.[4]
Troubleshooting Guides
Issue 1: Incomplete Hydrolysis
-
Symptom: The reaction mixture contains a significant amount of starting material or the monoester intermediate after the expected reaction time.
-
Possible Causes & Solutions:
-
Insufficient Reagent: Increase the molar excess of the acid or base catalyst. For basic hydrolysis, ensure at least two equivalents of base are used for complete saponification of the diester.
-
Low Temperature: Gradually increase the reaction temperature. Many ester hydrolyses require heating to proceed at a reasonable rate.[5]
-
Short Reaction Time: Extend the reaction duration and monitor the progress using an appropriate analytical technique (e.g., TLC, GC, or NMR).
-
Poor Solubility: If the ester is not fully dissolved, consider using a co-solvent that is miscible with both the aqueous reagent and the organic substrate, such as THF or ethanol.
-
Issue 2: Formation of an Unexpected Side Product
-
Symptom: Characterization of the product mixture shows a compound with a lower molecular weight than the expected 2,2-difluoropentanedioic acid, possibly corresponding to a decarboxylated product.
-
Possible Causes & Solutions:
-
Harsh Reaction Conditions: The combination of strong acid and high temperature is likely promoting decarboxylation.[3][4]
-
Mitigation Strategies:
-
Attempt the hydrolysis under milder acidic conditions (e.g., lower temperature, less concentrated acid) for a longer duration.
-
Consider using basic hydrolysis conditions (e.g., LiOH in THF/water), which may be less prone to inducing decarboxylation.
-
If acidic conditions are necessary, explore alternative acids that may be less harsh.
-
-
Issue 3: Difficulty in Product Isolation and Purification
-
Symptom: The final product is difficult to extract from the aqueous phase or is contaminated with salts.
-
Possible Causes & Solutions:
-
Work-up Procedure:
-
Acidic Hydrolysis: After the reaction, the excess acid needs to be neutralized. The resulting salts can sometimes complicate extraction.
-
Basic Hydrolysis: The product exists as a dicarboxylate salt in the basic solution. It is crucial to acidify the mixture to a low pH (typically pH 1-2) with a strong acid (e.g., HCl) to protonate the carboxylate groups, making the diacid more soluble in organic solvents for extraction.
-
-
Extraction Solvent: Use a polar organic solvent like ethyl acetate or diethyl ether for the extraction of the diacid. Multiple extractions will likely be necessary to ensure a good recovery.
-
Purification: If the crude product is impure, consider recrystallization or column chromatography for purification.
-
Experimental Protocols
Protocol 1: Acid-Catalyzed Hydrolysis
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in a suitable solvent (e.g., acetic acid or a mixture of water and a co-solvent).
-
Reagent Addition: Add an aqueous solution of a strong acid (e.g., 6 M HCl or a mixture of HBr and acetic acid, 3-5 eq) to the flask.
-
Reaction Conditions: Heat the mixture to reflux (or a suitable elevated temperature) and stir vigorously. Monitor the reaction progress by TLC or GC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a co-solvent was used, remove it under reduced pressure.
-
Extract the aqueous mixture several times with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude 2,2-difluoropentanedioic acid.
-
-
Purification: Purify the crude product by recrystallization or column chromatography.
Protocol 2: Base-Catalyzed Hydrolysis (Saponification)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in a mixture of an organic solvent (e.g., THF or ethanol) and water.
-
Reagent Addition: Add an aqueous solution of a base (e.g., NaOH or LiOH, 2.2-3.0 eq) to the flask.
-
Reaction Conditions: Stir the mixture at room temperature or heat to reflux, depending on the reactivity. Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If an organic co-solvent was used, remove it under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 1-2 by the slow addition of a concentrated strong acid (e.g., HCl).
-
Extract the acidified mixture several times with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude 2,2-difluoropentanedioic acid.
-
-
Purification: Purify the crude product by recrystallization or column chromatography.
Data Presentation
Table 1: Representative Conditions for Acid-Catalyzed Hydrolysis
| Entry | Acid (eq) | Solvent | Temperature (°C) | Time (h) | Expected Outcome |
| 1 | HCl (3) | Water/THF | 80 | 12 | Incomplete to moderate conversion |
| 2 | HBr (5) | Acetic Acid | 120 | 8 | High conversion, potential for decarboxylation |
| 3 | H₂SO₄ (4) | Dioxane/Water | 100 | 10 | Good conversion |
Table 2: Representative Conditions for Base-Catalyzed Hydrolysis
| Entry | Base (eq) | Solvent | Temperature (°C) | Time (h) | Expected Outcome |
| 1 | NaOH (2.5) | Ethanol/Water | 25 | 24 | Slow conversion |
| 2 | NaOH (2.5) | Ethanol/Water | 78 | 6 | Good conversion |
| 3 | LiOH (3.0) | THF/Water | 65 | 8 | High conversion, generally milder |
Visualizations
Caption: Mechanism of Acid-Catalyzed Diester Hydrolysis.
Caption: Mechanism of Base-Catalyzed Diester Hydrolysis.
Caption: Workflow for Troubleshooting Hydrolysis Issues.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. BJOC - On the hydrolysis of diethyl 2-(perfluorophenyl)malonate [beilstein-journals.org]
- 4. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC04851F [pubs.rsc.org]
Technical Support Center: Decarboxylation of Difluorinated Glutaric Acid Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the decarboxylation of difluorinated glutaric acid derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered during the decarboxylation of difluorinated glutaric acid derivatives?
A1: The most frequently reported issues are incomplete decarboxylation, leading to low yields of the desired product, and the occurrence of undesired double decarboxylation, particularly when only mono-decarboxylation is intended.
Q2: My decarboxylation reaction is not going to completion. What are the potential causes and solutions?
A2: Incomplete decarboxylation can stem from several factors, including insufficient reaction temperature, incorrect solvent choice, or the absence of a necessary catalyst or salt. To address this, ensure the reaction temperature is adequate, as many decarboxylation reactions, such as the Krapcho decarboxylation, require high temperatures (often around 150°C). The use of a high-boiling, dipolar aprotic solvent like DMSO or DMF is also recommended. Additionally, the addition of salts like LiCl, NaCl, or NaCN can significantly accelerate the reaction.[1]
Q3: I am observing double decarboxylation when I only want to remove one carboxyl group. How can I prevent this?
A3: Unwanted double decarboxylation is typically a result of harsh reaction conditions. The Krapcho decarboxylation, for instance, is advantageous as it can selectively cleave one ester group of a malonic ester, a principle that can be applied to glutaric acid derivatives.[1] To avoid further decarboxylation, it is crucial to carefully control the reaction time and temperature. Milder conditions and careful monitoring of the reaction progress are key to achieving selective mono-decarboxylation.
Q4: What are some suitable catalysts for the decarboxylation of dicarboxylic acids?
A4: While not always strictly required, certain catalysts can facilitate decarboxylation. For instance, silver(I) nitrate in the presence of a persulfate can be used.[2] For photoredox-catalyzed reactions, iridium-based photocatalysts in combination with a base have been shown to be effective for the decarboxylative fluorination of aliphatic carboxylic acids.[3] The choice of catalyst will depend on the specific reaction mechanism being employed.
Troubleshooting Guide
This guide addresses common problems encountered during the decarboxylation of difluorinated glutaric acid derivatives.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete decarboxylation due to insufficient temperature. | Increase the reaction temperature. For Krapcho-type reactions, temperatures around 150°C are often necessary.[1] |
| Incorrect solvent. | Use a high-boiling, dipolar aprotic solvent such as DMSO or DMF.[1] | |
| Absence of a required catalyst or salt. | Add a catalytic amount of a suitable salt, such as LiCl or NaCl, which can accelerate the reaction.[1] | |
| Formation of Double Decarboxylation Product | Reaction conditions are too harsh (temperature too high or reaction time too long). | Carefully control and optimize the reaction temperature and time. Monitor the reaction progress closely to stop it once the desired mono-decarboxylation is achieved.[1] |
| Formation of Unidentified Byproducts | Side reactions due to the high reactivity of intermediates. | Consider alternative decarboxylation methods that proceed under milder conditions, such as photoredox catalysis, if applicable to your substrate.[3] |
| Instability of the starting material or product under the reaction conditions. | Lower the reaction temperature and extend the reaction time, or explore different catalytic systems that allow for milder conditions. |
Experimental Protocols
Krapcho Decarboxylation of a Diethyl Difluoroglutarate Derivative
This protocol is adapted from the well-established Krapcho decarboxylation of malonic esters and is applicable to difluorinated glutaric acid esters for selective mono-decarboxylation.[1]
Materials:
-
Diethyl 3,3-difluoroglutarate (1 equivalent)
-
Lithium chloride (LiCl) (catalytic amount)
-
Dimethyl sulfoxide (DMSO)
-
Water
-
Dichloromethane (for extraction)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the diethyl 3,3-difluoroglutarate in DMSO.
-
Add a catalytic amount of lithium chloride to the solution.
-
Heat the reaction mixture to approximately 150°C and maintain this temperature. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Carefully quench the reaction by adding water.
-
Extract the product into dichloromethane.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the product by vacuum distillation or column chromatography.
Visualizations
Caption: Krapcho Decarboxylation Workflow.
Caption: Troubleshooting Low Yield Issues.
References
- 1. benchchem.com [benchchem.com]
- 2. The uncatalysed and metal-ion catalysed decarboxylation of 3-oxoglutaric acid: a model for an enzyme system - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 3. Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis for Synthetic Chemistry: Diethyl 2,2-difluoropentanedioate vs. Diethyl pentanedioate
In the landscape of drug discovery and development, the strategic modification of molecular scaffolds is paramount to enhancing efficacy, metabolic stability, and bioavailability. The introduction of fluorine atoms into organic molecules is a widely adopted strategy to achieve these improvements. This guide provides a detailed comparison of Diethyl 2,2-difluoropentanedioate and its non-fluorinated analog, Diethyl pentanedioate, offering a valuable resource for researchers, scientists, and professionals in drug development.
Physicochemical Properties: A Quantitative Comparison
The introduction of two fluorine atoms at the C-2 position of the pentanedioate backbone significantly alters the molecule's physical properties. The higher atomic mass of fluorine compared to hydrogen results in a notable increase in molecular weight and density for the fluorinated compound. The strong electronegativity of fluorine also influences the compound's polarity and intermolecular forces, which is reflected in its boiling point.
| Property | This compound | Diethyl pentanedioate |
| CAS Number | 428-97-7[1][2] | 818-38-2[3][4] |
| Molecular Formula | C₉H₁₄F₂O₄[1][2] | C₉H₁₆O₄[3][5] |
| Molecular Weight | 224.20 g/mol [1] | 188.22 g/mol [3][4] |
| Boiling Point | 127-128 °C (28 Torr)[1] | 237 °C (lit.)[3] |
| Density | 1.149 ± 0.06 g/cm³[1] | 1.022 g/mL at 25 °C (lit.)[3] |
| Refractive Index | Not available | n20/D 1.424[4] |
Reactivity and Performance Insights
The primary distinction in the chemical behavior of these two compounds lies in the electronic effects imparted by the gem-difluoro group. Fluorine is the most electronegative element, and its presence on the carbon alpha to one of the ester carbonyl groups has profound implications for reactivity.
This compound: The two fluorine atoms act as strong electron-withdrawing groups, which increases the electrophilicity of the adjacent carbonyl carbon. This heightened electrophilicity makes the ester more susceptible to nucleophilic attack. Consequently, reactions such as hydrolysis, transesterification, or amidation may proceed under milder conditions compared to its non-fluorinated counterpart.[6] This enhanced reactivity is a significant advantage in the synthesis of complex molecules, allowing for greater reaction efficiency and selectivity. In the context of drug development, this compound serves as a valuable building block for introducing the gem-difluoroethyl motif, which is known to improve the metabolic stability of drug candidates.[7][8]
Diethyl pentanedioate: Also known as diethyl glutarate, this is a versatile intermediate in organic synthesis.[9] It undergoes typical ester reactions, such as reduction to form 1,5-pentanediol, and can be used in condensation reactions.[10] However, the carbonyl carbons are less electrophilic than in the fluorinated version, often requiring more forcing reaction conditions for transformations. It serves as a fundamental building block in the synthesis of various organic molecules, including polymers and other specialty chemicals.[9]
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves a copper-mediated addition of a difluoroacetyl derivative to an acrylate.[1][11]
Materials:
-
Ethyl bromodifluoroacetate
-
Ethyl acrylate
-
Copper powder
-
Tetrahydrofuran (THF)
-
Tetramethylethylenediamine (TMEDA)
-
Acetic acid
-
10% aqueous ammonium chloride solution
-
Methyl tert-butyl ether
-
Diatomaceous earth
Procedure:
-
Add copper powder (700 mg) and tetrahydrofuran (5.8 mL) to a reaction vessel.
-
Sequentially add ethyl acrylate (0.50 g), ethyl bromodifluoroacetate (2.53 g), TMEDA (0.29 g), and acetic acid (0.27 g).[1][11]
-
Upon completion, add 10% aqueous ammonium chloride solution to the reaction mixture.
-
Filter the mixture through a diatomaceous earth pad to remove copper residue.
-
Extract the filtrate with methyl tert-butyl ether.
-
The resulting organic layer contains this compound. Reported yields are typically high, in the range of 96-97%.[1][11]
References
- 1. This compound CAS#: 428-97-7 [m.chemicalbook.com]
- 2. chemwhat.com [chemwhat.com]
- 3. Diethyl pentanedioate | C9H16O4 - BuyersGuideChem [buyersguidechem.com]
- 4. diethyl pentanedioate [stenutz.eu]
- 5. ez.restek.com [ez.restek.com]
- 6. Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC04851F [pubs.rsc.org]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. Diethyl glutarate | C9H16O4 | CID 13163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. This compound | 428-97-7 [chemicalbook.com]
A Comparative Analysis of the Reactivity of Fluorinated versus Non-Fluorinated Glutarates in Ester Hydrolysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of fluorinated and non-fluorinated glutarate esters, with a focus on their susceptibility to hydrolysis. Understanding these reactivity differences is crucial for applications in drug delivery, pro-drug design, and materials science, where the stability and degradation kinetics of ester-containing molecules are of paramount importance. This document synthesizes established chemical principles and presents supporting experimental data from analogous compounds to elucidate the expected behavior of glutarates.
Enhanced Reactivity of Fluorinated Esters: A Data-Driven Perspective
The introduction of fluorine atoms into an organic molecule significantly alters its electronic properties, leading to profound effects on its reactivity. In the case of esters, fluorination, particularly at the α-position to the carbonyl group, markedly increases the rate of hydrolysis. This is attributed to the strong electron-withdrawing inductive effect (-I effect) of fluorine, which makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide ions.
| Compound | Reaction Condition | Rate Constant (k) or Half-life (t½) | Reference Compound | Rate Constant (k) or Half-life (t½) | Fold Increase in Reactivity |
| Ethyl trifluoroacetate | Alkaline Hydrolysis | k = 1.1 x 10³ M⁻¹s⁻¹ | Ethyl acetate | k = 0.11 M⁻¹s⁻¹ | ~10,000 |
| Methyl trifluoroacetate | Neutral Hydrolysis | t½ ≈ 12 days | Methyl acetate | t½ ≈ 2 years | ~60 |
| p-Nitrophenyl trifluoroacetate | Neutral Hydrolysis | t½ ≈ 15 minutes | p-Nitrophenyl acetate | t½ ≈ 4 hours | ~16 |
Note: The data presented is for acetate esters, as directly comparable data for glutarate esters was not available. However, the trend of increased reactivity upon fluorination is a well-established principle applicable to glutarates.
Experimental Protocols for Determining Ester Hydrolysis Rates
To empirically determine and compare the hydrolysis rates of fluorinated and non-fluorinated glutarates, the following experimental protocols can be employed.
Titrimetric Method for Following Acid-Catalyzed Hydrolysis
This method is suitable for monitoring the progress of hydrolysis by quantifying the amount of carboxylic acid produced over time.
Materials:
-
Ester (e.g., Diethyl glutarate, Diethyl 2-fluoroglutarate)
-
Hydrochloric acid (HCl) solution (e.g., 0.5 M)
-
Sodium hydroxide (NaOH) solution of known concentration (e.g., 0.1 M)
-
Phenolphthalein indicator
-
Ice-cold deionized water
-
Conical flasks, pipettes, burette, stopwatch, thermostated water bath
Procedure:
-
Reaction Setup: Place a known volume (e.g., 50 mL) of the HCl solution in a conical flask and allow it to equilibrate to the desired temperature in a water bath.
-
Initiation of Reaction: Add a known amount (e.g., 5 mL) of the ester to the acid solution and start the stopwatch immediately. Mix the solution thoroughly.
-
Sampling: At regular time intervals (e.g., 0, 10, 20, 30, 60, 90 minutes), withdraw a fixed volume of the reaction mixture (e.g., 5 mL) using a pipette.
-
Quenching: Immediately transfer the aliquot to a conical flask containing ice-cold deionized water to quench the reaction.
-
Titration: Add a few drops of phenolphthalein indicator to the quenched sample and titrate with the standardized NaOH solution until a faint pink endpoint is reached. Record the volume of NaOH used.
-
Infinity Reading (T∞): To determine the concentration of acid at the completion of the reaction, heat a separate aliquot of the reaction mixture in a sealed tube at an elevated temperature (e.g., 60°C) for a prolonged period (e.g., 24 hours) to ensure complete hydrolysis. Titrate this sample as described above.
-
Data Analysis: The rate constant (k) for the pseudo-first-order reaction can be calculated from the slope of a plot of ln(T∞ - Tt) versus time, where Tt is the titre at time t.
Spectrophotometric Method for Following Base-Catalyzed Hydrolysis
This method is particularly useful for esters that produce a chromophoric alcohol upon hydrolysis, such as p-nitrophenyl esters.
Materials:
-
Ester (e.g., Di-p-nitrophenyl glutarate, Di-p-nitrophenyl 2-fluoroglutarate)
-
Buffer solution of desired pH (e.g., phosphate buffer, pH 7.4)
-
UV-Vis Spectrophotometer
-
Cuvettes, micropipettes, stopwatch
Procedure:
-
Preparation of Solutions: Prepare a stock solution of the ester in a suitable organic solvent (e.g., acetonitrile) and the desired aqueous buffer.
-
Spectrophotometer Setup: Set the spectrophotometer to the wavelength of maximum absorbance (λmax) of the chromophoric product (e.g., p-nitrophenolate, ~400 nm).
-
Initiation of Reaction: Add a small volume of the ester stock solution to the buffer in a cuvette, mix quickly, and immediately place the cuvette in the spectrophotometer.
-
Data Acquisition: Record the absorbance at regular time intervals.
-
Data Analysis: The pseudo-first-order rate constant (k) can be determined by plotting ln(A∞ - At) versus time, where At is the absorbance at time t and A∞ is the absorbance at the completion of the reaction.
Visualizing the Reaction Mechanism and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the underlying chemical principles and a typical experimental workflow for comparing the reactivity of these esters.
Figure 1. Mechanism of base-catalyzed ester hydrolysis.
Figure 2. General experimental workflow.
Conclusion
The strategic incorporation of fluorine into glutarate esters is a powerful tool for modulating their chemical reactivity. Based on well-established principles of physical organic chemistry and supported by experimental data from analogous ester systems, it is concluded that fluorinated glutarates will exhibit significantly higher rates of hydrolysis compared to their non-fluorinated counterparts. The electron-withdrawing nature of fluorine enhances the electrophilicity of the carbonyl carbon, thereby accelerating the rate-determining step of nucleophilic attack. For researchers and professionals in drug development, this enhanced reactivity can be leveraged for the rational design of pro-drugs with tailored release kinetics or for the development of biodegradable materials with predictable degradation profiles. The experimental protocols provided herein offer a robust framework for the quantitative assessment of these reactivity differences.
A Comparative Guide to the Advantages of Diethyl 2,2-difluoropentanedioate in Synthesis
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry. The unique properties of fluorine can profoundly influence the pharmacological profile of a compound. Diethyl 2,2-difluoropentanedioate has emerged as a valuable building block for the introduction of the gem-difluoroalkyl motif, a key structural element in many successful pharmaceuticals. This guide provides an objective comparison of the performance of this compound with its non-fluorinated analog, diethyl pentanedioate (also known as diethyl glutarate), in the synthesis of valuable heterocyclic scaffolds.
The gem-difluoro (CF2) group is often employed as a bioisostere for a carbonyl group, an ether oxygen, or a methylene group. Its introduction can significantly enhance metabolic stability by blocking sites of oxidation, modulate lipophilicity, and influence the acidity or basicity of nearby functional groups, thereby improving oral bioavailability and binding affinity to biological targets.
Performance in the Synthesis of Piperidine Scaffolds: A Comparative Analysis
A significant application of C5 building blocks like diethyl pentanedioate and its fluorinated counterpart is in the synthesis of piperidine derivatives, a privileged scaffold in medicinal chemistry. The intramolecular cyclization of these diesters, often via a Dieckmann condensation, provides access to key piperidone intermediates. While direct, side-by-side comparative studies are limited in the literature, we can infer the advantages of using this compound based on established principles of fluorine chemistry and reactivity.
The electron-withdrawing nature of the two fluorine atoms in this compound is expected to increase the acidity of the α-protons, potentially facilitating the Dieckmann condensation under milder conditions compared to its non-fluorinated analog. The resulting 4,4-difluoropiperidine scaffold offers distinct advantages in drug design.
Table 1: Comparison of this compound and Diethyl Pentanedioate in the Synthesis of Piperidine Precursors
| Feature | This compound | Diethyl Pentanedioate (Diethyl Glutarate) |
| Starting Material | This compound | Diethyl Pentanedioate |
| Key Intermediate | Ethyl 4,4-difluoro-2-oxopiperidine-3-carboxylate | Ethyl 2-oxopiperidine-3-carboxylate |
| Anticipated Reaction Conditions | Dieckmann Condensation (e.g., NaH, THF) | Dieckmann Condensation (e.g., NaOEt, EtOH) |
| Expected Product Properties | Introduction of a metabolically stable gem-difluoro group, altered pKa and lipophilicity of the final piperidine derivative. | Standard piperidine scaffold. |
| Potential Advantages | Enhanced metabolic stability, improved pharmacokinetic profile, potential for stronger binding interactions due to altered electronics. | Readily available and lower cost starting material. |
Experimental Protocols
Synthesis of Ethyl 4,4-difluoro-2-oxopiperidine-3-carboxylate from this compound (Illustrative Protocol)
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Toluene
-
Hydrochloric acid (1 M)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
A solution of this compound (1.0 eq) in anhydrous toluene is added dropwise to a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon).
-
The reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
The reaction is cooled to 0 °C and cautiously quenched by the slow addition of 1 M HCl until the pH is acidic.
-
The aqueous layer is extracted with ethyl acetate (3 x).
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate, brine, and dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford ethyl 4,4-difluoro-2-oxopiperidine-3-carboxylate.
Synthesis of Ethyl 2-oxopiperidine-3-carboxylate from Diethyl Pentanedioate (Illustrative Protocol)
Materials:
-
Diethyl pentanedioate
-
Sodium ethoxide (NaOEt)
-
Anhydrous Ethanol (EtOH)
-
Anhydrous Toluene
-
Hydrochloric acid (1 M)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
A solution of diethyl pentanedioate (1.0 eq) in anhydrous toluene is added to a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol at room temperature under an inert atmosphere.
-
The reaction mixture is heated to reflux for 6-8 hours, monitoring the progress by TLC.
-
The mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is dissolved in water and acidified with 1 M HCl.
-
The aqueous layer is extracted with ethyl acetate (3 x).
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate, brine, and dried over anhydrous magnesium sulfate.
-
The solvent is evaporated, and the crude product is purified by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield ethyl 2-oxopiperidine-3-carboxylate.
Visualization of Synthetic Pathways
Caption: Comparative synthetic pathways to piperidine derivatives.
Key Advantages of Utilizing this compound
The incorporation of a gem-difluoro moiety at the 4-position of the piperidine ring, facilitated by the use of this compound, offers several distinct advantages for drug development professionals:
-
Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the difluorinated position resistant to metabolic oxidation by cytochrome P450 enzymes. This can lead to a longer half-life and improved pharmacokinetic profile of the drug candidate.
-
Modulation of Basicity (pKa): The strong electron-withdrawing effect of the two fluorine atoms lowers the pKa of the piperidine nitrogen. This can be strategically utilized to fine-tune the ionization state of the molecule at physiological pH, which is critical for receptor binding, cell permeability, and solubility.
-
Conformational Restriction: The presence of the gem-difluoro group can influence the conformational preference of the piperidine ring. This can lead to a more rigid structure, which may result in higher binding affinity and selectivity for the target protein by reducing the entropic penalty upon binding.
-
Increased Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier. This is a crucial parameter for drugs targeting the central nervous system.
-
Novel Chemical Space: The use of this compound provides access to novel fluorinated piperidine scaffolds, expanding the chemical space for lead optimization and potentially leading to the discovery of compounds with improved properties and novel biological activities.
Conclusion
The Gem-Difluoro Group: A Subtle Powerhouse in Molecular Conformational Control
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. Among the various fluorinated motifs, the gem-difluoro group (CF₂) stands out for its profound yet nuanced influence on molecular conformation. This guide provides a comprehensive comparison of the conformational effects of the gem-difluoro group relative to its non-fluorinated counterparts, supported by experimental data and detailed methodologies, to aid in the rational design of molecules with tailored three-dimensional structures.
Stereoelectronic Effects at the Forefront
The conformational preferences of molecules containing gem-difluoro groups are largely dictated by a complex interplay of stereoelectronic effects, which differ significantly from simple steric considerations. The high electronegativity of the fluorine atoms creates strong C-F bond dipoles and alters the electronic distribution within the molecule, leading to distinct conformational biases.
One of the key phenomena to consider is the gauche effect . While traditionally discussed in the context of 1,2-disubstituted ethanes, the principles of hyperconjugation that underpin this effect are also relevant to gem-difluoro systems. The stabilization arises from the donation of electron density from a σ C-H bonding orbital into an adjacent anti-periplanar σ* C-F antibonding orbital. This interaction is maximized in a gauche-like arrangement, often overriding steric penalties that would favor an anti-conformation.
In cyclic systems, particularly those containing heteroatoms, the anomeric effect can be influenced by the presence of a gem-difluoro group. The replacement of a methylene group with a CF₂ group can introduce new stereoelectronic interactions that mimic or modulate the classical anomeric effect, which describes the preference of an electronegative substituent at the anomeric carbon of a pyranose ring for the axial position. This is due to the stabilizing hyperconjugative interaction between a lone pair on the ring heteroatom and the anti-periplanar σ* orbital of the C-F bond.
dot
Caption: Key stereoelectronic effects influencing the conformation of molecules with gem-difluoro groups.
Quantitative Comparison of Conformational Preferences
The introduction of a gem-difluoro group significantly alters the energetic landscape of molecular conformations. Below, we present a quantitative comparison of key conformational parameters for simple acyclic and cyclic systems.
Acyclic Systems: Rotational Barriers
The rotational barrier is a fundamental conformational parameter that is influenced by the presence of gem-difluoro groups. A comparison between ethane and 1,1-difluoroethane reveals a slight increase in the rotational barrier, which can be attributed to the electronic effects of the fluorine atoms.
| Molecule | Conformation | Relative Energy (kcal/mol) | Rotational Barrier (kcal/mol) | Reference |
| Ethane | Staggered | 0 | 2.7-2.9 | [1] |
| Eclipsed | 2.7-2.9 | [1] | ||
| 1,1-Difluoroethane | Staggered | 0 | ~3.2 | [2] |
| Eclipsed | ~3.2 | [2] |
Cyclic Systems: A-Values
In substituted cyclohexanes, the conformational preference of a substituent is quantified by its A-value, which is the negative of the Gibbs free energy change (-ΔG°) for the equatorial to axial equilibrium. A larger A-value indicates a stronger preference for the equatorial position. The difluoromethyl group (CHF₂) exhibits a significant A-value, indicating a strong preference for the equatorial position to avoid steric clashes.
| Substituent | A-value (kcal/mol) | Reference |
| -CH₃ | 1.74 | |
| -CH₂F | 1.59 | [3] |
| -CHF₂ | 1.85 | [3] |
| -CF₃ | 2.1-2.5 |
Impact on Physicochemical Properties
The conformational changes induced by gem-difluoro groups, coupled with their strong inductive effect, have a profound impact on key physicochemical properties relevant to drug design and development.
| Property | Effect of gem-Difluorination | Quantitative Data (Example: Cyclohexylamines and Carboxylic Acids) | Reference |
| pKa | Decreases (increases acidity of carboxylic acids, decreases basicity of amines) | Amines: ΔpKa ≈ 1.5 - 2.5 units lower than non-fluorinated analog. Carboxylic Acids: ΔpKa ≈ 0.5 - 1.0 unit lower than non-fluorinated analog. | |
| Lipophilicity (LogP) | Generally increases, but can be context-dependent. | LogP of gem-difluorocyclohexane derivatives can be 0.5 - 1.0 unit higher than their non-fluorinated counterparts. | |
| Dipole Moment | Increases significantly. | The dipole moment of 1,1-difluorocyclohexane is significantly higher than that of cyclohexane. | [4] |
Experimental and Computational Protocols for Conformational Analysis
A combination of experimental and computational techniques is essential for a thorough conformational analysis of molecules bearing gem-difluoro groups.
Experimental Protocol: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the conformational equilibrium in solution. Vicinal coupling constants (³J) are particularly informative as they are related to the dihedral angle between the coupled nuclei via the Karplus equation. For fluorinated compounds, ¹H-¹⁹F and ¹³C-¹⁹F coupling constants provide valuable additional constraints.
Step-by-Step Protocol for Determining Conformer Population:
-
Sample Preparation: Dissolve the gem-difluorinated compound in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) at a concentration of 5-10 mg/mL.
-
Data Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum.
-
Acquire a ¹⁹F NMR spectrum.
-
Acquire a ¹H-¹H COSY spectrum to aid in proton signal assignment.
-
Acquire a ¹H-¹⁹F HSQC or HMBC spectrum to identify through-bond H-F correlations.
-
Measure the relevant ³J(H,H) and ³J(H,F) coupling constants from the ¹H spectrum. For complex spectra, simulation software may be necessary.
-
-
Data Analysis:
-
Use the Karplus equation, parameterized for the specific bond types, to relate the measured coupling constants to the corresponding dihedral angles.
-
For a two-state conformational equilibrium (e.g., axial and equatorial conformers in a cyclohexane ring), the observed coupling constant (J_obs) is a population-weighted average of the coupling constants for each conformer (J_ax and J_eq): J_obs = P_ax * J_ax + P_eq * J_eq
-
Where P_ax and P_eq are the mole fractions of the axial and equatorial conformers, respectively (P_ax + P_eq = 1).
-
By using reference values for J_ax and J_eq (obtained from model compounds or computational calculations), the populations of the conformers can be determined.
-
Computational Protocol: Density Functional Theory (DFT)
Computational chemistry, particularly Density Functional Theory (DFT), provides invaluable insights into the geometries and relative energies of different conformers.
Step-by-Step Protocol for Calculating Rotational Energy Profile:
-
Molecule Building: Construct the 3D structure of the gem-difluorinated molecule using a molecular modeling software.
-
Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy conformers.
-
Geometry Optimization: Optimize the geometry of each identified conformer using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311+G(d,p)).
-
Frequency Calculation: Perform a frequency calculation for each optimized structure to confirm that it is a true minimum on the potential energy surface (no imaginary frequencies) and to obtain thermochemical data (e.g., Gibbs free energy).
-
Potential Energy Scan (for Rotational Barriers):
-
Select the dihedral angle to be rotated.
-
Perform a relaxed potential energy surface scan by rotating the selected dihedral angle in small increments (e.g., 10-15 degrees) while allowing all other geometric parameters to relax at each step.
-
Plot the relative energy versus the dihedral angle to visualize the rotational energy profile and identify the energy barriers between conformers.
-
dot
Caption: A typical workflow for the computational conformational analysis of gem-difluoro molecules using DFT.
Conclusion
The gem-difluoro group is a powerful tool for modulating the conformational preferences of organic molecules. Its influence extends beyond simple steric effects, introducing potent stereoelectronic interactions that can be harnessed for rational molecular design. By understanding the quantitative impact of the gem-difluoro group on conformational energies and key physicochemical properties, and by employing a combination of advanced experimental and computational techniques, researchers can unlock new possibilities in the development of novel therapeutics and functional materials with precisely controlled three-dimensional architectures.
References
Comparative Guide to the Biological Activity of Compounds Derived from Diethyl Malonate Analogs
A comprehensive analysis of the biological activities of heterocyclic and other compounds synthesized from precursors structurally related to Diethyl 2,2-difluoropentanedioate. This guide provides a comparative overview of their anticancer and antimicrobial properties, supported by experimental data and detailed protocols.
Introduction
This guide presents a comparative analysis of the biological activities of compounds synthesized from these analogous precursors, offering valuable insights for researchers, scientists, and drug development professionals interested in the potential applications of this compound derivatives. The data presented herein, including quantitative measures of anticancer and antimicrobial efficacy, detailed experimental protocols, and visualizations of relevant biological pathways and workflows, is intended to serve as a foundational resource for future research and development in this area.
Anticancer Activity of Analogous Compounds
A significant area of investigation for derivatives of malonate esters is their potential as anticancer agents. Various heterocyclic scaffolds synthesized from these precursors have demonstrated notable cytotoxic activity against a range of cancer cell lines.
Comparative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of representative compounds synthesized from diethyl malonate or its close analogs. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound Class | Specific Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazole Derivative | Compound 2a (with 2,3-diOH substituent) | HCT-116 (Colon Carcinoma) | Strong Activity | [1] |
| Pyrazole Derivative | Compound 2d (with NO2 substituent) | HCT-116 (Colon Carcinoma) | Strong Activity | [1] |
| Pyrazole Derivative | Compound 4b (diphenyl phosphonate with NO2) | HEP2 (Epidermoid Carcinoma) | More potent than Doxorubicin | [1] |
| Thiazolo[4,5-d]pyrimidine | 7-Chloro-3-phenyl-5-(trifluoromethyl)[2]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b ) | C32 (Melanoma) | 24.4 | [3] |
| Thiazolo[4,5-d]pyrimidine | 7-Chloro-3-phenyl-5-(trifluoromethyl)[4][2]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b ) | A375 (Melanoma) | 25.4 | [3] |
| Chalcone Derivative | 6-Fluoro-3,4-dihydroxy-2',4'-dimethoxy chalcone (7 ) | Human Cancer Cell Line Panel | Most effective in panel | |
| Bis-chalcone Derivative | Compound 8 | p53-wild-type Colon Cancer Cells | Potent Inhibition | [5] |
Note: The specific IC50 values for some compounds were described qualitatively in the source material as "strong" or "potent" relative to a reference compound. For detailed quantitative data, please refer to the cited literature.[1][3][6][5]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The following is a generalized protocol for determining the in vitro anticancer activity of synthesized compounds using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a common colorimetric assay for assessing cell metabolic activity.
Materials:
-
Synthesized compounds
-
Cancer cell lines (e.g., HCT-116, HEP2, C32, A375)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds in the appropriate cell culture medium. After 24 hours of incubation, replace the medium in the wells with 100 µL of medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like Doxorubicin).
-
Incubation: Incubate the plates for another 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Assay: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.
Visualization of a Potential Anticancer Mechanism
The following diagram illustrates a simplified workflow for investigating the anticancer mechanism of action, focusing on key cellular events.
Caption: Workflow for Investigating Anticancer Mechanism of Action.
Antimicrobial Activity of Analogous Compounds
Derivatives of malonate esters have also been explored for their potential as antimicrobial agents. The synthesis of novel heterocyclic structures from these precursors has led to the discovery of compounds with activity against various bacterial and fungal strains.
Comparative Antimicrobial Activity Data
The following table presents the antimicrobial activity of representative compounds synthesized from diethyl malonate or related starting materials. The data is presented as Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
| Compound Class | Specific Compound | Microorganism | MIC (µg/mL) | Reference |
| Chalcone Malonate Derivative | Diethyl [3-(naphthalen-2-yl)-1-(3-nitrophenyl)-3-oxopropyl]propanedioate | Xanthomonas oryzae pv. oryzae (Xoo) | 10.2 | [7] |
| Diethyl Benzylphosphonate Derivative | Boronic acid derivative (3 ) | E. coli | 62.5 | [8] |
| Cinnamaldehyde Analog | 4-bromophenyl-substituted (4 ) | Acinetobacter baumannii | 32 | [9] |
| Pyrazole Derivative | Compound C1 | E. faecalis | 16 | [10] |
| Pyrazole Derivative | Compound C2 | E. faecalis | 16 | [10] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.
Materials:
-
Synthesized compounds
-
Bacterial strains (e.g., E. coli, S. aureus, P. aeruginosa)
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
96-well microplates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
-
Incubator
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in the broth medium in a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microplate containing the serially diluted compound. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the microplate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.
Visualization of a Potential Antimicrobial Mechanism
The following diagram illustrates a potential mechanism of action for some antimicrobial agents that involves inducing oxidative stress within bacterial cells.
Caption: Proposed Mechanism of Antimicrobial Action via Oxidative Stress.
Conclusion
While direct experimental data on the biological activity of compounds synthesized from this compound remains to be explored, the extensive research on analogous compounds derived from diethyl malonate and its fluorinated counterparts provides a strong foundation for future investigations. The data presented in this guide demonstrates that heterocyclic and other organic molecules synthesized from these precursors exhibit significant anticancer and antimicrobial activities. The provided experimental protocols offer standardized methodologies for evaluating the biological potential of novel compounds. Researchers are encouraged to leverage this comparative information to design and synthesize new derivatives of this compound and explore their therapeutic potential. The unique structural features imparted by the difluorinated pentanedioate backbone may lead to the discovery of novel drug candidates with improved efficacy and pharmacological profiles.
References
- 1. A new class of anticancer activity with computational studies for a novel bioactive aminophosphonates based on pyrazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diethyl Malonate | C7H12O4 | CID 7761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological activities of fluorinated chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Biological Activity and Action Mechanism Study of Novel Chalcone Derivatives Containing Malonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Frontiers | Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division [frontiersin.org]
- 10. Heterocyclic compounds with different moieties: synthesis and evaluation of biological activities assisted with the computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectroscopic Differences Between Fluorinated and Non-Fluorinated Esters
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, are of significant interest. Consequently, the ability to analytically distinguish between fluorinated and non-fluorinated analogues is crucial. This guide provides an objective comparison of the key spectroscopic differences between fluorinated and non-fluorinated esters, supported by experimental data and detailed methodologies.
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis and comparison of fluorinated and non-fluorinated esters.
Caption: Workflow for Spectroscopic Comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structural differences between fluorinated and non-fluorinated esters. The presence of the highly sensitive ¹⁹F nucleus provides a direct spectroscopic handle to observe the electronic environment of the fluorine atoms.
Key Spectroscopic Differences in NMR
| Spectroscopic Parameter | Non-Fluorinated Ester (e.g., Ethyl Acetate) | Fluorinated Ester (e.g., Ethyl Trifluoroacetate) | Rationale for Difference |
| ¹H NMR | |||
| Chemical Shift (δ) of α-protons | ~2.0 ppm (s, 3H, -C(O)CH ₃) | Not Applicable | The methyl group is replaced by a trifluoromethyl group. |
| Chemical Shift (δ) of -OCH₂- protons | ~4.1 ppm (q, 2H) | ~4.4 ppm (q, 2H)[1] | The strong electron-withdrawing effect of the CF₃ group deshields the adjacent methylene protons, causing a downfield shift. |
| ¹³C NMR | |||
| Chemical Shift (δ) of C=O carbon | ~171 ppm | ~158 ppm (q) | The electronegative fluorine atoms induce a significant upfield shift of the carbonyl carbon. The signal is split into a quartet due to coupling with the three fluorine atoms. |
| Chemical Shift (δ) of CF₃ carbon | Not Applicable | ~115 ppm (q) | This signal is characteristic of the trifluoromethyl group and shows a large one-bond coupling with the fluorine atoms. |
| ¹⁹F NMR | |||
| Chemical Shift (δ) | Not Applicable | ~ -75 ppm (s) | ¹⁹F NMR provides a distinct signal for the fluorine atoms, with a chemical shift that is highly sensitive to the local electronic environment.[2] |
| Coupling Constants (J) | |||
| J-coupling | ¹H-¹H coupling is observed. | ¹H-¹⁹F and ¹³C-¹⁹F couplings are observed in addition to ¹H-¹H coupling. | The presence of fluorine introduces new spin-spin coupling interactions, providing valuable structural information. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the ester in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing.
-
Instrument Parameters (¹H NMR):
-
Spectrometer Frequency: 400 MHz or higher.
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 8-16.
-
Relaxation Delay: 1-5 seconds.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer Frequency: 100 MHz or higher.
-
Pulse Sequence: Standard single-pulse with proton decoupling.
-
Number of Scans: 128-1024 or more, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
-
Instrument Parameters (¹⁹F NMR):
-
Spectrometer Frequency: 376 MHz or higher (corresponding to a 400 MHz ¹H spectrometer).
-
Pulse Sequence: Standard single-pulse with proton decoupling.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-5 seconds.
-
Reference: An external reference such as CFCl₃ or an internal reference like trifluoroacetic acid may be used.[2]
-
-
Data Analysis: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals to determine the relative number of nuclei.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The high electronegativity of fluorine significantly influences the vibrational frequencies of nearby bonds, particularly the carbonyl (C=O) stretch of the ester.
Key Spectroscopic Differences in IR
| Vibrational Mode | Non-Fluorinated Ester (e.g., Ethyl Acetate) | Fluorinated Ester (e.g., Ethyl Trifluoroacetate) | Rationale for Difference |
| C=O Stretch | ~1740 cm⁻¹ | ~1785 cm⁻¹ | The strong inductive electron-withdrawing effect of the trifluoromethyl group strengthens the C=O bond, leading to an increase in the stretching frequency (a shift to higher wavenumber). |
| C-O Stretch | ~1240 cm⁻¹ and ~1050 cm⁻¹ | ~1280 cm⁻¹ and ~1180 cm⁻¹ | Fluorination also influences the C-O single bond stretching frequencies, causing a shift to higher wavenumbers. |
| C-F Stretch | Not Applicable | Strong absorptions in the 1300-1100 cm⁻¹ region | These intense bands are characteristic of C-F bonds and are a clear indicator of fluorination. |
Experimental Protocol: FTIR-ATR Spectroscopy
-
Sample Preparation: For liquid samples, place a single drop of the neat ester directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory. For solid samples, place a small amount of the powdered sample on the crystal and apply pressure using the anvil.
-
Instrument Parameters:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Accessory: ATR with a diamond or zinc selenide (ZnSe) crystal.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Collection: Record a background spectrum of the clean, empty ATR crystal. Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Data Analysis: Identify the characteristic absorption bands and compare their positions and intensities between the fluorinated and non-fluorinated samples.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. The presence of fluorine atoms can lead to characteristic fragmentation pathways.
Key Spectroscopic Differences in MS
| Fragmentation Ion | Non-Fluorinated Ester (e.g., Ethyl Acetate) | Fluorinated Ester (e.g., Ethyl Trifluoroacetate) | Rationale for Difference |
| Molecular Ion (M⁺) | m/z 88 (present) | m/z 142 (present)[3] | The molecular ion peak corresponds to the molecular weight of the compound. |
| [M-OR]⁺ | m/z 43 ([M-OC₂H₅]⁺) | m/z 97 ([M-OC₂H₅]⁺) | Loss of the ethoxy radical is a common fragmentation pathway for ethyl esters. The mass of the acylium ion is higher for the fluorinated ester due to the mass of the fluorine atoms. |
| [CF₃]⁺ | Not Applicable | m/z 69 (prominent)[3] | The C-C bond alpha to the carbonyl can cleave, leading to the formation of the stable trifluoromethyl cation. This is a highly characteristic fragment for trifluoroacetyl compounds. |
| McLafferty Rearrangement | m/z 61 (if applicable with longer alkyl chains) | Less likely or absent | The electron-withdrawing nature of the CF₃ group can disfavor the hydrogen atom transfer required for the McLafferty rearrangement. |
| Loss of F or HF | Not Applicable | Possible, but often less prominent than other fragmentations. | While loss of fluorine or hydrogen fluoride can occur, other fragmentation pathways are often more dominant for trifluoroacetates. |
Experimental Protocol: GC-MS
-
Sample Preparation: Dilute the ester sample in a suitable volatile solvent (e.g., dichloromethane or hexane) to a concentration of approximately 1 mg/mL.
-
Instrument Parameters (Gas Chromatograph):
-
Column: A non-polar capillary column (e.g., DB-5ms or HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 50 °C, hold for 1 minute, then ramp to 250 °C at a rate of 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Instrument Parameters (Mass Spectrometer):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-400.
-
Ion Source Temperature: 230 °C.
-
-
Data Analysis: Identify the peak corresponding to the ester in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to determine the molecular ion and the major fragment ions. Compare the fragmentation patterns of the fluorinated and non-fluorinated esters.
Conclusion
The spectroscopic analysis of fluorinated and non-fluorinated esters reveals distinct and predictable differences across NMR, IR, and Mass Spectrometry. In NMR, the presence of fluorine leads to characteristic ¹⁹F signals and significant shifts in ¹H and ¹³C spectra due to strong inductive effects. IR spectroscopy shows a notable increase in the C=O stretching frequency and the appearance of strong C-F stretching bands upon fluorination. Mass spectrometry provides unique fragmentation patterns for fluorinated esters, often characterized by the formation of a [CF₃]⁺ ion. A comprehensive understanding of these spectroscopic signatures is indispensable for the unambiguous identification, characterization, and quality control of fluorinated compounds in research and development.
References
A Comparative Guide to the Physicochemical Properties of Gem-Difluorinated Dicarboxylic Esters
For researchers, scientists, and professionals in drug development, the strategic modification of molecular scaffolds is paramount to optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. The introduction of fluorine atoms, particularly as a gem-difluoro (-CF2-) group, has become a cornerstone of modern medicinal chemistry. This guide provides an objective comparison of the physicochemical properties of gem-difluorinated dicarboxylic esters against their non-fluorinated analogs, supported by experimental data and detailed methodologies.
The gem-difluoro group serves as a bioisostere for ether oxygens or carbonyl groups and profoundly influences key molecular properties due to the high electronegativity of fluorine.[1] This modification can significantly alter acidity, lipophilicity, and metabolic stability, making it a critical tool for fine-tuning the Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics of a molecule.[2]
Comparative Analysis of Physicochemical Properties
The introduction of a gem-difluoro unit into a dicarboxylic ester framework induces predictable and significant changes in its electronic and steric nature. These changes directly translate to altered physicochemical properties crucial for a molecule's behavior in a biological system.
Acidity (pKa): The most pronounced effect of gem-difluorination is a substantial increase in the acidity of nearby carboxylic acid groups.[3] The two fluorine atoms exert a powerful electron-withdrawing inductive effect, stabilizing the carboxylate anion and thus lowering the pKa. This effect is consistently observed across various molecular scaffolds, with pKa reductions ranging from 0.3 to over 2.4 units depending on the proximity of the -CF2- group to the carboxylic acid.[3][4]
Lipophilicity (logP): The impact of gem-difluorination on lipophilicity is more complex and context-dependent.[3] While fluorine is the most electronegative element, its effect on logP is not straightforward. It can either increase or decrease lipophilicity depending on the overall molecular structure, the position of the fluorine atoms, and the relative orientation of adjacent C-F and C-H bonds.[5][6] In some cases, particularly when the -CF2- group is positioned near polar functionalities, it can lead to a decrease in lipophilicity.[6]
Metabolic Stability: A primary driver for incorporating gem-difluoro groups is to enhance metabolic stability.[7] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[7][8] By replacing metabolically vulnerable C-H bonds, gem-difluorination effectively blocks common sites of metabolism, which can lead to a longer biological half-life and improved pharmacokinetic profile.[7][9] Studies have shown that gem-difluorination either does not negatively affect or can slightly improve metabolic stability.[3][9]
Quantitative Data Summary
The following table summarizes the typical quantitative effects of gem-difluorination on the key physicochemical properties of dicarboxylic acids and their ester derivatives, based on experimental data from analogous functionalized compounds.
| Physicochemical Property | Non-Fluorinated Analog (R-CH₂-R) | Gem-Difluorinated Analog (R-CF₂-R) | Typical Quantitative Change (Δ) |
| Acidity (pKa) | Higher pKa (Less Acidic) | Lower pKa (More Acidic) | ΔpKa ≈ -0.3 to -2.4 units[3][4] |
| Lipophilicity (logP) | Baseline Value | Variable | ΔlogP can be positive or negative, often ranging from -0.7 to +0.2[3][6] |
| Metabolic Stability (t½) | Baseline Value | Generally Increased or Unchanged | Increased intrinsic clearance (CLint) and half-life (t½)[3][9][10] |
Logical Relationship Diagram
The diagram below illustrates the causal relationships between the introduction of a gem-difluoro group and the resulting changes in key physicochemical properties relevant to drug design.
Experimental Protocols
The following sections provide detailed methodologies for determining the key physicochemical properties discussed in this guide.
This method remains a widely used and reliable technique for pKa determination.[11][12]
-
Apparatus: A calibrated pH meter with a combined pH electrode, a magnetic stirrer, and a burette for titrant delivery.
-
Reagents: Standardized 0.1 M sodium hydroxide (NaOH) and 0.1 M hydrochloric acid (HCl) solutions, 0.15 M potassium chloride (KCl) for maintaining ionic strength, and standard pH calibration buffers (pH 4, 7, 10).[12]
-
Procedure:
-
Calibration: Calibrate the pH meter using the standard buffers.[12]
-
Sample Preparation: Dissolve the test compound in a suitable solvent (e.g., water or a co-solvent system) to a known concentration, typically around 1 mM. Add KCl to maintain constant ionic strength.[12]
-
Titration: Place the sample solution in a vessel on the magnetic stirrer and immerse the pH electrode. For an acidic compound, make the solution acidic (pH ~2) with 0.1 M HCl.[12]
-
Titrate the solution by adding small, precise increments of 0.1 M NaOH. Record the pH reading after each addition, ensuring the reading is stable (e.g., drift < 0.01 pH units/minute).[12]
-
Continue the titration until the pH reaches a basic value (e.g., pH ~12).
-
-
Data Analysis: Plot the pH versus the volume of titrant added. The inflection point of the resulting sigmoid curve corresponds to the equivalence point. The pKa is the pH at which half of the titrant volume to the first equivalence point has been added.[11] The experiment should be repeated at least three times to ensure reproducibility.[12]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a common, indirect method for estimating logP values, recommended by the OECD for its efficiency and automation.[13]
-
Apparatus: An HPLC system with a UV detector, a C18 reversed-phase column, and an autosampler.
-
Reagents: A series of reference compounds with known logP values, HPLC-grade acetonitrile or methanol, and HPLC-grade water with a buffer (e.g., phosphate buffer) to control pH.
-
Procedure:
-
Mobile Phase Preparation: Prepare a series of mobile phases with varying ratios of organic solvent (e.g., acetonitrile) to aqueous buffer.
-
Calibration: Inject a set of standard compounds with known logP values onto the column for each mobile phase composition. Record the retention time (tr) for each standard. Also, determine the column dead time (t0) by injecting an unretained compound (e.g., uracil).[13]
-
Capacity Factor Calculation: For each standard, calculate the capacity factor (k) using the formula: k = (tr - t0) / t0.[13]
-
Calibration Curve: Plot log k versus the known logP values for the standards. This should yield a linear relationship.
-
Sample Analysis: Dissolve the test compound in the mobile phase and inject it into the HPLC system under the same conditions.
-
-
Data Analysis: Determine the retention time and calculate the log k for the test compound. Use the linear regression equation from the calibration curve to calculate the logP of the test compound.
In vitro metabolic stability is typically assessed by measuring the rate of disappearance of a parent compound when incubated with liver microsomes or hepatocytes.[14][15]
-
Test System: Pooled human liver microsomes (HLM) or cryopreserved hepatocytes from relevant species (human, rat, mouse, etc.).[14][16]
-
Reagents: Phosphate buffer (pH 7.4), NADPH (cofactor for Phase I enzymes), test compound, positive control compounds (e.g., compounds with known high and low clearance), and an organic solvent (e.g., acetonitrile) for reaction termination.[15][16]
-
Procedure:
-
Preparation: Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL protein concentration) in phosphate buffer.[15][17] Pre-warm the mixture to 37°C.
-
Initiation: Add the test compound (typically at a final concentration of 1 µM) to the microsomal suspension. Initiate the metabolic reaction by adding NADPH.[15] A control incubation without NADPH should be run in parallel to check for non-enzymatic degradation.[15]
-
Time Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and terminate the reaction by adding ice-cold acetonitrile containing an internal standard.[15]
-
Sample Processing: Centrifuge the samples to precipitate the protein. Collect the supernatant for analysis.
-
-
Data Analysis: Analyze the concentration of the remaining parent compound in the supernatant at each time point using LC-MS/MS. Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression of this plot gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k. From this, the intrinsic clearance (CLint) can be determined.[14]
References
- 1. Addition of Carboxylic Acids to gem-Difluoroalkenes for the Synthesis of gem-Difluoromethylenated Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. benchchem.com [benchchem.com]
- 8. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 9. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 14. bioivt.com [bioivt.com]
- 15. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 16. researchgate.net [researchgate.net]
- 17. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis and Reactivity of Diethyl 2,2-Dichloropentanedioate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synthesis and reactivity of diethyl 2,2-dichloropentanedioate, a gem-dichlorinated diester with potential applications in organic synthesis and drug development. Due to the limited availability of direct experimental data for this specific compound, this guide draws comparisons with analogous dichlorinated esters and related reactive intermediates.
Synthesis of Diethyl 2,2-Dichloropentanedioate and Alternatives
The synthesis of diethyl 2,2-dichloropentanedioate is not extensively documented in publicly available literature. However, a plausible and commonly employed method for the formation of α,α-dichloro esters is the direct chlorination of the corresponding parent ester.
Proposed Synthesis of Diethyl 2,2-Dichloropentanedioate:
A likely synthetic route involves the chlorination of diethyl pentanedioate (also known as diethyl glutarate) at the α-position. This can be achieved using various chlorinating agents. Sulfuryl chloride (SO₂Cl₂) is a common reagent for such transformations.[1][2] The reaction proceeds via a radical mechanism and can be initiated by heat or a radical initiator.
An alternative approach for the synthesis of α,α-dichloro ketones and β-ketoesters involves the use of 1,3-dichloro-5,5-dimethylhydantoin (DCDMH)[3]. This method offers selective mono- or dichlorination depending on the reaction conditions[3].
Alternative Synthesis Methods for Dichlorinated Diesters:
Alternative methods for synthesizing dichlorinated diesters often involve the use of different chlorinating agents or starting materials. For instance, the reaction of aldehydes with dichloromethane in the presence of an oxidizing agent can yield methylene diesters[4][5]. While not a direct analog, this highlights alternative strategies for incorporating dichlorinated carbons.
The following table summarizes potential synthetic routes for diethyl 2,2-dichloropentanedioate and a common alternative.
| Product | Precursor | Chlorinating Agent/Method | Typical Conditions | Reported Yield (for analogous systems) |
| Diethyl 2,2-Dichloropentanedioate | Diethyl Pentanedioate | Sulfuryl Chloride (SO₂Cl₂) | Heat or radical initiator | Moderate to good[1] |
| Dimethyl 2,2-Dichloromalonate | Dimethyl Malonate | Sulfuryl Chloride (SO₂Cl₂) | 40-45 °C | ~75% (product), with ~15% dichloro impurity and ~6% starting material after 5h |
Experimental Protocol: Proposed Synthesis of Diethyl 2,2-Dichloropentanedioate via Chlorination with Sulfuryl Chloride
Disclaimer: This is a generalized protocol based on similar reactions and should be optimized for safety and efficiency.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diethyl pentanedioate in a suitable inert solvent (e.g., carbon tetrachloride or dichloromethane).
-
Reagent Addition: Slowly add sulfuryl chloride (SO₂Cl₂) (2.2 equivalents) to the stirred solution. The addition should be done in a fume hood due to the evolution of HCl and SO₂ gases.
-
Reaction Conditions: The reaction mixture is heated to reflux for several hours. The progress of the reaction can be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Work-up: After completion, the reaction mixture is cooled to room temperature. The solvent and excess SO₂Cl₂ are removed under reduced pressure.
-
Purification: The crude product is then purified by fractional distillation under reduced pressure to yield diethyl 2,2-dichloropentanedioate.
Synthesis Workflow
Caption: General workflow for the synthesis of diethyl 2,2-dichloropentanedioate.
Reactivity of Diethyl 2,2-Dichloropentanedioate and Alternatives
The reactivity of diethyl 2,2-dichloropentanedioate is primarily dictated by the presence of the gem-dichloro group at the α-position to one of the ester carbonyls. This structural feature renders the α-carbon electrophilic and susceptible to nucleophilic attack. Furthermore, the two ester groups provide sites for hydrolysis or amidation.
A key application of such compounds in drug development is their use as precursors for the synthesis of heterocyclic compounds. For instance, the reaction with primary amines can lead to the formation of piperidine-2,6-dione derivatives, which are important scaffolds in medicinal chemistry[4].
Reaction with Nucleophiles:
Gem-dichloro esters are expected to react with a variety of nucleophiles. The reaction with primary amines is of particular interest for the synthesis of nitrogen-containing heterocycles. The proposed reaction of diethyl 2,2-dichloropentanedioate with a primary amine would likely proceed through a series of nucleophilic substitution and cyclization steps to form a substituted 3,3-dichloro-piperidine-2,6-dione.
Alternative Reactive Dichlorinated Compounds:
The reactivity of α,α-dichloro-β-keto esters has been studied, and they are known to undergo facile reactions with bases[6]. While not a direct structural analog, this provides insight into the potential reactivity of the gem-dichloro group in diethyl 2,2-dichloropentanedioate.
The following table compares the expected reactivity of diethyl 2,2-dichloropentanedioate with a related dichlorinated compound.
| Compound | Key Reactive Site | Common Reactions | Potential Products |
| Diethyl 2,2-Dichloropentanedioate | α-carbon (gem-dichloro) | Nucleophilic substitution, Cyclization with diamines | Substituted piperidine-2,6-diones |
| α,α-Dichloro-β-keto esters | α-carbon (gem-dichloro) | Reaction with bases | Favorskii rearrangement products, cleavage products |
Experimental Protocol: Proposed Synthesis of a 3,3-Dichloro-1-alkylpiperidine-2,6-dione
Disclaimer: This is a generalized protocol and requires optimization.
-
Reaction Setup: In a sealed tube, dissolve diethyl 2,2-dichloropentanedioate in a suitable solvent (e.g., ethanol or DMF).
-
Reagent Addition: Add a primary amine (1.1 equivalents) and a non-nucleophilic base (e.g., triethylamine, 2.2 equivalents) to the solution.
-
Reaction Conditions: Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C) for several hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, the solvent is removed under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired 3,3-dichloro-1-alkylpiperidine-2,6-dione.
Signaling Pathway/Reaction Mechanism
Caption: Proposed reaction pathway for the synthesis of a piperidine-2,6-dione derivative.
Conclusion
Diethyl 2,2-dichloropentanedioate represents a potentially valuable, yet under-explored, building block in organic synthesis. Its synthesis is plausibly achievable through the direct chlorination of diethyl pentanedioate. The gem-dichloro functionality imparts unique reactivity, particularly towards nucleophiles, opening avenues for the synthesis of novel heterocyclic structures relevant to drug discovery. Further experimental investigation is warranted to fully elucidate its synthetic utility and reaction scope, and to provide concrete quantitative data for comparison with other dichlorinated synthons.
References
- 1. researchgate.net [researchgate.net]
- 2. Application of Sulfuryl Chloride for the Quick Construction of β-Chlorotetrahydrofuran Derivatives from Homoallylic Alcohols under Mild Conditions [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of esters from aldehydes or carboxylic acids with dichloromethane, dichloroethane or dichloropropane under mild conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Polar Heterobenzylic C(sp3)–H Chlorination Pathway Enabling Efficient Diversification of Aromatic Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Difluorinated Building Blocks in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science. Among the various fluorinated motifs, the difluoromethyl group (–CF₂H) and the gem-difluoromethylene group (–CF₂–) have garnered significant attention. The –CF₂H group can serve as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl (–OH), thiol (–SH), and amino (–NH₂) groups, potentially improving metabolic stability and binding affinity.[1][2][3] The gem-difluoromethylene group is a valuable bioisostere for a carbonyl group or an ether oxygen. This guide provides a comparative analysis of common difluorinated building blocks, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal reagents for their synthetic endeavors.
Physicochemical Properties of Key Difluorinated Building Blocks
The introduction of a difluoromethyl or gem-difluoromethylene group significantly alters the physicochemical properties of a molecule. Understanding these changes is crucial for rational drug design. The following table summarizes key properties of representative difluoromethyl-containing compounds compared to their non-fluorinated and trifluoromethylated analogs.
| Property | Methoxybenzene (Anisole) | Difluoromethoxybenzene | Trifluoromethoxybenzene |
| LogP | 2.11 | 2.35 | 2.75 |
| pKa of conjugate acid (calculated) | -6.5 | -8.2 | -9.1 |
| Dipole Moment (Debye) | 1.35 | 2.56 | 2.86 |
Data sourced from literature reports.[2]
Performance in Key Chemical Transformations
The choice of a difluorinated building block or reagent is often dictated by its reactivity and efficiency in a desired transformation. This section compares the performance of common difluoromethylating reagents in two key reaction types: C-H difluoromethylation of heterocycles and nucleophilic addition to aldehydes.
C-H Difluoromethylation of Heterocycles
Direct C-H difluoromethylation is a powerful strategy for the late-stage functionalization of complex molecules. The following table compares the yields of difluoromethylation of 4-tert-butylpyridine using different radical difluoromethylation precursors.
| Reagent | Product | Yield (%) | Reference |
| CF₃SO₂Na (Langlois' Reagent) | 2-(Trifluoromethyl)-4-tert-butylpyridine | 75 | [1] |
| ClCF₂CO₂Na | 2-(Difluoromethyl)-4-tert-butylpyridine | 65 | Estimated based on similar reactions |
| (CF₂HSO₂)₂Zn | 2-(Difluoromethyl)-4-tert-butylpyridine | 70 | Estimated based on similar reactions |
Nucleophilic Difluoromethylation of Aldehydes
Nucleophilic addition of a "CF₂H⁻" equivalent to carbonyls is a fundamental method for constructing α-difluoromethyl alcohols. The following table compares the performance of two common nucleophilic difluoromethylating reagents in the reaction with benzaldehyde.
| Reagent | Product | Yield (%) | Reference |
| TMSCF₃ (Ruppert-Prakash Reagent) / TBAF | α-(Trifluoromethyl)benzyl alcohol | 95 | [1] |
| TMSCF₂H / CsF | α-(Difluoromethyl)benzyl alcohol | 85 | Estimated based on similar reactions |
Note: The yield for the nucleophilic difluoromethylation of benzaldehyde with TMSCF₂H is an estimation based on typical yields for this class of reaction, as direct comparative data under identical conditions as the trifluoromethylation reaction is not available in the cited literature.
Experimental Protocols
Detailed and reliable experimental procedures are essential for reproducible results in the laboratory.
Protocol 1: Palladium-Catalyzed Aryldifluoromethylation of Aryl Bromides
This protocol describes the synthesis of difluoromethylated arenes via a palladium-catalyzed cross-coupling reaction.[5]
Materials:
-
Aryl bromide (1.0 equiv)
-
(Difluoromethyl)zinc reagent (e.g., (CF₂H)₂Zn(TMEDA)) (1.5 equiv)
-
Pd₂(dba)₃ (2.5 mol %)
-
BrettPhos (5 mol %)
-
Anhydrous THF
-
Nitrogen or Argon atmosphere
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (0.025 mmol, 2.5 mol %) and BrettPhos (0.05 mmol, 5 mol %).
-
Add anhydrous THF (2 mL) and stir the mixture at room temperature for 10 minutes to form the active catalyst.
-
Add the aryl bromide (1.0 mmol, 1.0 equiv).
-
In a separate flask, prepare the (difluoromethyl)zinc reagent.
-
Add the solution of the (difluoromethyl)zinc reagent (1.5 mmol, 1.5 equiv) to the reaction mixture.
-
Stir the reaction at 80 °C and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel.
Protocol 2: Radical C-H Difluoromethylation of Caffeine
This protocol is adapted from a procedure for the trifluoromethylation of caffeine and is expected to be effective for difluoromethylation using a suitable difluoromethyl radical precursor.[1]
Materials:
-
Caffeine (1.0 equiv)
-
Sodium difluoromethanesulfinate (CF₂HSO₂Na) (3.0 equiv)
-
tert-Butyl hydroperoxide (TBHP, 70 wt. % in H₂O) (5.0 equiv)
-
Dichloromethane (DCM)
-
Water (H₂O)
Procedure:
-
To a round-bottom flask, add caffeine (1.0 mmol, 1.0 equiv) and a 1:1 mixture of DCM and H₂O (0.2 M).
-
Add sodium difluoromethanesulfinate (3.0 mmol, 3.0 equiv) to the biphasic mixture.
-
Add tert-butyl hydroperoxide (5.0 mmol, 5.0 equiv) to the vigorously stirred mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Separate the organic layer, wash with water and then brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution and purify the residue by column chromatography to obtain 8-(difluoromethyl)caffeine.
Protocol 3: Nucleophilic Difluoromethylation of Benzaldehyde
This protocol is adapted from a procedure for nucleophilic trifluoromethylation and is expected to be effective for difluoromethylation.[1]
Materials:
-
Benzaldehyde (1.0 equiv)
-
(Difluoromethyl)trimethylsilane (TMSCF₂H) (1.2 equiv)
-
Tetrabutylammonium fluoride (TBAF) solution (1M in THF) (0.1 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a solution of benzaldehyde (1.0 mmol, 1.0 equiv) in anhydrous THF (5 mL) at 0 °C under an inert atmosphere, add (difluoromethyl)trimethylsilane (1.2 mmol, 1.2 equiv).
-
Add a catalytic amount of TBAF solution (0.1 mmol, 0.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The resulting silyl ether can be deprotected using acid (e.g., HCl in methanol) to yield the corresponding α-difluoromethyl alcohol.
-
Purify the final product by column chromatography.
Visualizing the Role of Difluorinated Building Blocks in Drug Discovery
The selection of a specific fluorinated bioisostere is a critical decision in the drug discovery workflow, often aimed at optimizing a lead compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The following diagram illustrates a typical workflow for this process.
This workflow highlights the iterative process of identifying issues with a lead compound, proposing bioisosteric replacements, synthesizing and evaluating a focused set of analogs, and ultimately selecting a candidate with an improved overall profile. The choice between a methyl, difluoromethyl, or trifluoromethyl group, for example, will depend on the specific goals of the optimization, such as modulating lipophilicity, introducing a hydrogen bond donor, or blocking a site of metabolism.
Conclusion
Difluorinated building blocks are indispensable tools in modern organic synthesis, particularly for the development of new pharmaceuticals and advanced materials. The choice of a specific building block or difluoromethylating reagent depends on a variety of factors, including the desired transformation, substrate scope, and reaction conditions. By providing a comparative overview of their properties, performance, and detailed experimental protocols, this guide aims to empower researchers to make informed decisions and accelerate their research and development efforts. The continued development of novel and efficient methods for the introduction of difluoromethyl and gem-difluoromethylene groups will undoubtedly lead to the discovery of new molecules with enhanced properties and functions.
References
Safety Operating Guide
Navigating the Disposal of Diethyl 2,2-difluoropentanedioate: A Guide for Laboratory Professionals
Disclaimer: The following procedures are based on the available data for analogous compounds. It is imperative that a qualified chemist and the institution's Environmental Health and Safety (EHS) department be consulted to develop a definitive disposal plan that is in full compliance with local, state, and federal regulations.
Hazard Profile Analysis of Analogous Compounds
To establish a presumptive hazard profile for Diethyl 2,2-difluoropentanedioate, data from structurally similar compounds were reviewed. This information should be used to handle the target compound with appropriate caution.
| Compound Name | CAS Number | GHS Hazard Statements | Key Physical/Chemical Properties |
| Diethyl malonate | 105-53-3 | H227: Combustible liquidH319: Causes serious eye irritationH402: Harmful to aquatic life | Boiling Point: 199 °CReadily biodegradable[1] |
| Diethyl 2,2-difluoromalonate | 680-65-9 | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[2][3] | - |
| Diethyl (2,2-difluoroethyl)phosphonate | 23466-17-3 | H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritation[4] | - |
Based on this data, it is prudent to assume that this compound may be a combustible liquid, a skin and eye irritant, potentially harmful if inhaled or swallowed, and could pose a risk to aquatic life.
Step-by-Step Disposal Protocol
This protocol outlines a cautious and systematic approach to the disposal of this compound.
1. Personal Protective Equipment (PPE):
-
Wear appropriate PPE at all times, including:
-
Chemical-resistant gloves (nitrile or neoprene).
-
Safety goggles and a face shield.
-
A lab coat.
-
Closed-toe shoes.
-
-
All handling of the material should be conducted in a well-ventilated chemical fume hood.
2. Waste Segregation and Collection:
-
This compound should be treated as a hazardous chemical waste.
-
Do not mix this waste with other chemical waste streams unless explicitly approved by your institution's EHS department.
-
Collect the waste in a dedicated, properly labeled, and sealed container. The container should be made of a material compatible with the chemical.
-
The label should clearly state "Hazardous Waste," the full chemical name "this compound," and the associated potential hazards (e.g., "Combustible," "Irritant").
3. Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or commercial sorbent pads).
-
Place the used absorbent material into a sealed, labeled hazardous waste container.
-
Ventilate the area and wash the spill site after the material has been removed.
-
For large spills, contact your institution's EHS department immediately.
4. Final Disposal:
-
The collected waste must be disposed of through a licensed hazardous waste disposal company.
-
Contact your institution's EHS department to arrange for pickup and disposal.
-
Provide the EHS department with all available information on the chemical, including the data on analogous compounds.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
This structured approach ensures that safety and compliance are prioritized throughout the disposal process, safeguarding both laboratory personnel and the environment. By adhering to these guidelines and maintaining open communication with your institution's safety professionals, you contribute to a culture of safety and responsibility in scientific research.
References
Essential Safety and Operational Guide for Handling Diethyl 2,2-difluoropentanedioate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Diethyl 2,2-difluoropentanedioate. The following procedures are based on best practices for handling similar difluorinated esters and are intended to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is expected to cause skin, eye, and respiratory irritation based on data from structurally similar compounds.[1][2][3] Adherence to proper PPE protocols is mandatory to minimize exposure risk.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Recommended Equipment | Specification |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield should be worn where splashing is a risk. | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1][4] |
| Skin Protection | Chemical-resistant gloves (e.g., neoprene, butyl rubber, or nitrile rubber). A lab coat or chemical-resistant apron is also required. | Inspect gloves for integrity before each use.[2][5] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if working in a poorly ventilated area or if irritation is experienced. | An organic vapor respirator with a Type A brown filter conforming to EN14387 is recommended.[1][4] |
Safe Handling and Operational Protocol
Strict adherence to the following operational steps is essential for the safe handling of this compound.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Procedure:
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for this compound or a closely related compound.
-
Put on all required PPE as detailed in Table 1.
-
Ensure the work area, preferably a chemical fume hood, is well-ventilated and free of clutter.
-
-
Handling:
-
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[1][2]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and get immediate medical advice/attention.[1][2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[1][2]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Get medical aid.[1][2]
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Table 2: Disposal Guidelines
| Waste Type | Disposal Procedure |
| Unused Chemical | Dispose of contents/container to an approved waste disposal plant.[1] Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[1] |
| Contaminated Materials (e.g., gloves, paper towels) | Place in a suitable, closed container for disposal.[1] |
| Empty Containers | Handle empty containers with care as they may contain residual vapors.[7] Dispose of in the same manner as the chemical waste. |
Spill Management:
In the event of a spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand, or earth).[6] Place the absorbed material into a suitable, closed container for disposal.[1] Ensure the area is well-ventilated during cleanup.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. Diethyl 2,2-difluoromalonate | C7H10F2O4 | CID 260648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. americanchemistry.com [americanchemistry.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. synquestlabs.com [synquestlabs.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
